molecular formula C62H74ClFN8O7S B605567 ARD-69 CAS No. 2316837-10-0

ARD-69

Katalognummer: B605567
CAS-Nummer: 2316837-10-0
Molekulargewicht: 1129.8 g/mol
InChI-Schlüssel: CWGVEMFBQJUWLU-SKTBPLDYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ARD-69 is a highly potent and effective proteolysis-targeting chimera (PROTAC) designed to selectively degrade the androgen receptor (AR) . This chimeric molecule functions as a bifunctional degrader by simultaneously binding to the AR and recruiting an E3 ubiquitin ligase complex (via the VHL ligand), thereby inducing ubiquitination and subsequent proteasomal degradation of the AR protein . This mechanism offers a direct approach to eliminating the AR signaling pathway, which is a key driver in prostate cancer progression. In AR-positive prostate cancer cell lines, including LNCaP, VCaP, and 22Rv1, this compound demonstrates exceptional potency, achieving half-maximal degradation concentrations (DC50) in the sub-nanomolar to low nanomolar range (0.76 nM to 10.4 nM) . It is capable of reducing AR protein levels by more than 95% and effectively suppresses the expression of AR-regulated genes . Consequently, this compound potently inhibits cancer cell growth and has been shown to be over 100 times more potent than conventional AR antagonists in these models . Furthermore, in vivo studies confirm that a single dose of this compound can significantly reduce AR protein levels in xenograft tumor tissues, highlighting its potential as a lead compound for developing novel therapies for AR-positive, castration-resistant prostate cancer . With a molecular weight of 1128.51 g/mol and a CAS Number of 2316837-10-0, this compound is provided as a white to off-white solid powder with a purity of ≥98% . The product is intended for click chemistry applications as it contains Alkyne groups that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with compounds bearing Azide groups . This product is for research use only, not for human use.

Eigenschaften

CAS-Nummer

2316837-10-0

Molekularformel

C62H74ClFN8O7S

Molekulargewicht

1129.8 g/mol

IUPAC-Name

(2S,4R)-N-[(1S)-3-[4-[4-[2-[4-[[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamoyl]phenyl]ethynyl]piperidin-1-yl]piperidin-1-yl]-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-3-oxopropyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide

InChI

InChI=1S/C62H74ClFN8O7S/c1-37-51(80-36-66-37)41-17-15-40(16-18-41)48(67-54(76)49-31-45(73)35-72(49)55(77)52(59(2,3)4)68-58(78)62(64)25-26-62)33-50(74)71-29-23-44(24-30-71)70-27-21-39(22-28-70)10-9-38-11-13-42(14-12-38)53(75)69-56-60(5,6)57(61(56,7)8)79-46-20-19-43(34-65)47(63)32-46/h11-20,32,36,39,44-45,48-49,52,56-57,73H,21-31,33,35H2,1-8H3,(H,67,76)(H,68,78)(H,69,75)/t45-,48+,49+,52-,56?,57?/m1/s1

InChI-Schlüssel

CWGVEMFBQJUWLU-SKTBPLDYSA-N

Isomerische SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](CC(=O)N3CCC(CC3)N4CCC(CC4)C#CC5=CC=C(C=C5)C(=O)NC6C(C(C6(C)C)OC7=CC(=C(C=C7)C#N)Cl)(C)C)NC(=O)[C@@H]8C[C@H](CN8C(=O)[C@H](C(C)(C)C)NC(=O)C9(CC9)F)O

Kanonische SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(CC(=O)N3CCC(CC3)N4CCC(CC4)C#CC5=CC=C(C=C5)C(=O)NC6C(C(C6(C)C)OC7=CC(=C(C=C7)C#N)Cl)(C)C)NC(=O)C8CC(CN8C(=O)C(C(C)(C)C)NC(=O)C9(CC9)F)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

ARD-69;  ARD 69;  ARD69; 

Herkunft des Produkts

United States

Foundational & Exploratory

ARD-69: A Deep Dive into its Mechanism of Action in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ARD-69 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR), a key driver of prostate cancer progression. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Core Mechanism of Action: Targeted Protein Degradation

This compound operates as a heterobifunctional molecule, simultaneously binding to the Androgen Receptor and an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination of the AR and its subsequent degradation by the proteasome.[1] This targeted degradation of the AR protein effectively shuts down androgen signaling pathways that are critical for the growth and survival of prostate cancer cells.[2][3]

The key components of this compound's structure are a ligand that binds to the AR's ligand-binding domain, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] By hijacking the cell's natural protein disposal system, this compound offers a powerful strategy to eliminate the AR protein entirely, rather than simply inhibiting its function, which is the mechanism of traditional anti-androgen therapies.[4]

Quantitative Efficacy of this compound

Preclinical studies have demonstrated the potent and efficient degradation of the Androgen Receptor by this compound in various prostate cancer cell lines. The following tables summarize the key quantitative data from these studies.

Cell LineDC50 (nM)Dmax (%)Citation
LNCaP0.86>95[5][6]
VCaP0.76>95[5][6]
22Rv110.4>95[3][5]
Caption: In Vitro Degradation of Androgen Receptor by this compound.
Cell LineIC50 (nM)Citation
LNCaP0.25[1]
VCaP0.34[1]
22Rv1183[1]
Caption: In Vitro Inhibition of Cell Proliferation by this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound's mechanism of action and a typical experimental workflow for its evaluation.

ARD69_Mechanism_of_Action cluster_cell Prostate Cancer Cell ARD69 This compound Ternary_Complex Ternary Complex (AR-ARD-69-VHL) ARD69->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex Androgen_Signaling Androgen Signaling Pathway AR->Androgen_Signaling VHL VHL E3 Ligase VHL->Ternary_Complex Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_AR->Proteasome Ub_AR->Androgen_Signaling Inhibition Proteasome->Degraded_AR Degradation Cell_Growth Prostate Cancer Cell Growth & Proliferation Androgen_Signaling->Cell_Growth Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Prostate Cancer Cell Culture (LNCaP, VCaP, 22Rv1) Treatment Treatment with this compound (Dose-response & Time-course) Cell_Culture->Treatment Western_Blot Western Blot Analysis (AR Protein Levels) Treatment->Western_Blot Protein Lysates Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Cell_Viability Cell Culture Plates qPCR qPCR Analysis (AR-regulated gene expression) Treatment->qPCR RNA Extraction Data_Analysis_InVitro In Vitro Data Analysis Western_Blot->Data_Analysis_InVitro Quantification of AR Degradation (DC50) Cell_Viability->Data_Analysis_InVitro Determination of Cell Growth Inhibition (IC50) qPCR->Data_Analysis_InVitro Analysis of Gene Expression Changes Xenograft Establishment of Prostate Cancer Xenograft Model in Mice Dosing Administration of this compound (e.g., intraperitoneal) Xenograft->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement Tissue_Analysis Tumor Tissue Analysis (Western Blot for AR) Tumor_Measurement->Tissue_Analysis At study endpoint Data_Analysis_InVivo In Vivo Data Analysis Tumor_Measurement->Data_Analysis_InVivo Tumor Growth Inhibition Analysis Tissue_Analysis->Data_Analysis_InVivo Confirmation of In Vivo AR Degradation

References

The Core Structure and Function of ARD-69 PROTAC: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

ARD-69 is a potent and specific proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the androgen receptor (AR), a key driver in the progression of prostate cancer. This technical guide provides an in-depth overview of the structure, mechanism of action, and experimental evaluation of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure of this compound

This compound is a heterobifunctional molecule meticulously engineered to simultaneously bind to the androgen receptor and an E3 ubiquitin ligase. This tripartite structure consists of a ligand for the target protein (AR), a ligand for the E3 ligase (von Hippel-Lindau, VHL), and a linker that tethers these two components.

The constituent parts of this compound are:

  • Androgen Receptor Ligand: An AR antagonist, specifically AR antagonist 14 (HY-172624), which binds to the ligand-binding domain of the androgen receptor.[1]

  • Linker: A tert-Butyl 4-ethynyl-[1,4'-bipiperidine]-1'-carboxylate (HY-W442074) linker, which provides the optimal length and spatial orientation for the formation of a productive ternary complex.[1]

  • E3 Ligase Ligand: A VHL ligand, VH 101, acid (HY-47070), which recruits the VHL E3 ubiquitin ligase complex.[1]

The chemical structure of this compound is represented by the CAS number 2316837-10-0.

Quantitative Data Summary

The efficacy of this compound has been quantified in various prostate cancer cell lines. The following tables summarize the key performance metrics, including the half-maximal degradation concentration (DC50), the maximum degradation (Dmax), and the half-maximal inhibitory concentration (IC50) for cell proliferation.

Cell Line DC50 (nM) Dmax (%) Reference
LNCaP0.86>95[1][2]
VCaP0.76>95[1][2]
22Rv110.4Not Reported[1][2]
Cell Line IC50 (nM) Reference
LNCaP0.25[1]
VCaP0.34[1]
22Rv1183[1]

Mechanism of Action: Signaling Pathway

This compound operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to specifically target and eliminate the androgen receptor. The process is initiated by the formation of a ternary complex between the androgen receptor, this compound, and the VHL E3 ligase. This proximity induces the E3 ligase to polyubiquitinate the androgen receptor, marking it for degradation by the 26S proteasome.

ARD69_Mechanism cluster_0 Cellular Environment ARD69 This compound PROTAC Ternary_Complex Ternary Complex (AR-ARD69-VHL) ARD69->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ternary_Complex->ARD69 Release & Recycling Poly_Ub_AR Polyubiquitinated AR Ternary_Complex->Poly_Ub_AR Ubiquitination Ub Ubiquitin Ub->Poly_Ub_AR Proteasome 26S Proteasome Poly_Ub_AR->Proteasome Recognition Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degradation

Caption: Mechanism of action of this compound PROTAC.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Western Blot Analysis for Androgen Receptor Degradation

This protocol is used to quantify the levels of androgen receptor protein in cells following treatment with this compound.

1. Cell Culture and Treatment:

  • Seed prostate cancer cells (e.g., LNCaP, VCaP, or 22Rv1) in 6-well plates and culture in appropriate media until they reach 70-80% confluency.

  • Treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 nM) or a vehicle control (DMSO) for a specified time period (e.g., 6, 12, or 24 hours).

2. Protein Extraction:

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells by adding radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate in a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with occasional vortexing.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein.

3. Protein Quantification:

  • Determine the protein concentration of each sample using a BCA protein assay kit.

4. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentrations for all samples.

  • Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the androgen receptor (e.g., anti-AR antibody) overnight at 4°C. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) should also be used as a loading control.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

6. Detection and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize the AR protein levels to the loading control to determine the relative amount of AR degradation.

Cell Viability Assay

This assay measures the effect of this compound on the proliferation of prostate cancer cells.

1. Cell Seeding:

  • Seed prostate cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.

2. Compound Treatment:

  • Treat the cells with a serial dilution of this compound (e.g., from 0.01 nM to 1000 nM). Include a vehicle-only control.

3. Incubation:

  • Incubate the plate for 7 days at 37°C in a 5% CO2 incubator.

4. Measurement of Cell Viability:

  • Cell viability can be assessed using various methods, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Record the luminescence or absorbance and normalize the results to the vehicle-treated control cells to determine the percentage of cell growth inhibition.

  • Calculate the IC50 value from the dose-response curve.

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for evaluating this compound and the logical relationship of its components.

Western_Blot_Workflow cluster_1 Western Blot Workflow for this compound Evaluation A Cell Culture & Treatment with this compound B Protein Extraction (Cell Lysis) A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Immunoblotting (Antibody Incubation) E->F G Detection (ECL) F->G H Data Analysis (Densitometry) G->H

Caption: A typical workflow for Western Blot analysis.

ARD69_Components ARD69 This compound AR_Ligand AR Ligand (Binds to AR) ARD69->AR_Ligand contains Linker Linker (Connects Ligands) ARD69->Linker contains VHL_Ligand VHL Ligand (Recruits E3 Ligase) ARD69->VHL_Ligand contains

Caption: The core components of the this compound PROTAC.

References

The Cellular Dynamics of ARD-69: A Technical Guide to a Potent Androgen Receptor PROTAC Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ARD-69 is a highly potent, von Hippel-Lindau (VHL) E3 ligase-recruiting Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR).[1][2][3][4][5] This technical guide provides an in-depth overview of the cellular uptake, distribution, and mechanism of action of this compound, compiling available quantitative data, detailed experimental protocols, and key signaling pathways.

Quantitative Data Summary

The efficacy of this compound has been demonstrated through its potent ability to degrade the Androgen Receptor and inhibit the growth of AR-positive prostate cancer cell lines. The following tables summarize the key quantitative metrics from in vitro and in vivo studies.

Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound

Cell LineDC₅₀ (nM) ¹IC₅₀ (nM) ²Maximum AR Degradation
LNCaP0.86[1][2][3][4]0.25[5]>95%[1][2][3][4]
VCaP0.76[1][2][3][4]0.34[5]>95%[1][2][3][4]
22Rv110.4[1][2][3][4]183[5]>95%[1][2][3][4]

¹ DC₅₀ (Degradation Concentration 50%) is the concentration of this compound required to degrade 50% of the AR protein. ² IC₅₀ (Inhibitory Concentration 50%) is the concentration of this compound required to inhibit 50% of cell growth.

Table 2: In Vivo Pharmacodynamic Effects of this compound in a VCaP Xenograft Model

ParameterValue
Dosage50 mg/kg (single intraperitoneal injection)[4][5]
EffectSignificant reduction of AR and PSA protein levels in tumor tissue[4][5]
Duration of EffectAt least 48 hours[4][5]

Mechanism of Action and Signaling Pathways

This compound functions by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to specifically target and eliminate the Androgen Receptor.[6][7] This process involves the formation of a ternary complex between the AR, this compound, and the VHL E3 ubiquitin ligase. This proximity allows for the polyubiquitination of the AR, marking it for degradation by the 26S proteasome. The degradation of AR leads to the downstream suppression of AR-regulated genes, such as PSA and TMPRSS2, which are critical for prostate cancer cell growth and survival.[5]

ARD69_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation cluster_nucleus Nucleus ARD69 This compound AR Androgen Receptor (AR) ARD69->AR Binds VHL VHL E3 Ligase ARD69->VHL Recruits ARE Androgen Response Element (DNA) AR->ARE Blocked ARD69_in This compound AR_in AR AR_in->ARD69_in VHL_in VHL VHL_in->ARD69_in Ub Ubiquitin Proteasome 26S Proteasome Ub->Proteasome Recognition Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degradation cluster_ternary cluster_ternary cluster_ternary->Ub Polyubiquitination Gene_Expression AR-regulated Gene Expression (e.g., PSA, TMPRSS2) ARE->Gene_Expression Suppressed

Caption: Mechanism of Action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments performed to characterize this compound.

Western Blotting for AR Degradation

This protocol is used to quantify the levels of AR protein in prostate cancer cells following treatment with this compound.

  • Cell Culture and Treatment:

    • Prostate cancer cell lines (LNCaP, VCaP, 22Rv1) are cultured in appropriate media.

    • Cells are seeded in 6-well plates and allowed to adhere.

    • Cells are then treated with varying concentrations of this compound or vehicle control (DMSO) for specified time periods (e.g., 2, 4, 6, 12, 24 hours).

  • Cell Lysis:

    • After treatment, cells are washed with ice-cold PBS.

    • Cells are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Lysates are collected and centrifuged to pellet cell debris.

  • Protein Quantification:

    • The protein concentration of the supernatant is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.

    • Proteins are then transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • The membrane is incubated with a primary antibody against AR overnight at 4°C.

    • A primary antibody for a loading control (e.g., GAPDH or β-actin) is also used.

    • The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Band intensities are quantified using densitometry software. AR levels are normalized to the loading control.

Western_Blot_Workflow start Cell Treatment with this compound lysis Cell Lysis start->lysis quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF) sds->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation (Anti-AR, Anti-GAPDH) block->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detect ECL Detection secondary_ab->detect analyze Densitometry Analysis detect->analyze

Caption: Western Blotting Experimental Workflow.

Cell Viability Assay

This protocol assesses the effect of this compound on the proliferation of prostate cancer cells.

  • Cell Seeding:

    • Cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to attach overnight.

  • Compound Treatment:

    • Cells are treated with a serial dilution of this compound (e.g., from 0.01 nM to 1000 nM) for a specified period (e.g., 7 days).

  • Viability Measurement:

    • Cell viability is assessed using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay or a WST-8 assay.

    • The assay reagent is added to each well, and after a short incubation, the signal (luminescence or absorbance) is measured using a plate reader.

  • Data Analysis:

    • The results are normalized to vehicle-treated control cells.

    • The IC₅₀ values are calculated by fitting the data to a dose-response curve using appropriate software.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is used to measure the mRNA levels of AR-regulated genes.

  • Cell Treatment and RNA Extraction:

    • Cells are treated with this compound as described for the Western blot protocol.

    • Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Kit).

  • cDNA Synthesis:

    • The concentration and purity of the extracted RNA are determined.

    • An equal amount of RNA from each sample is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR Reaction:

    • The qPCR reaction is set up using the synthesized cDNA, gene-specific primers for target genes (e.g., PSA, TMPRSS2, FKBP5), and a housekeeping gene (e.g., GAPDH), along with a SYBR Green master mix.

  • Data Analysis:

    • The relative expression of the target genes is calculated using the ΔΔCt method, with normalization to the housekeeping gene.

Cellular Uptake and Distribution: Methodologies

While specific quantitative data on the cellular uptake and distribution of this compound are not extensively available in the public domain, the following standard methodologies are employed for characterizing these properties for PROTAC molecules.

In Vitro Permeability Assays
  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that predicts passive diffusion across a lipid membrane. It provides a high-throughput initial screen for membrane permeability.

  • Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells (a human colon adenocarcinoma cell line) to model the intestinal barrier. It can assess both passive diffusion and active transport, providing an apparent permeability coefficient (Papp) that is more physiologically relevant.[8]

Intracellular Concentration and Target Engagement Assays
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for directly quantifying the intracellular concentration of a compound. Cells are treated with the PROTAC, washed, and then lysed. The concentration of the compound in the lysate is determined by LC-MS/MS.

  • NanoBRET™ Target Engagement Assay: This is a live-cell assay that can quantitatively measure the binding of a PROTAC to its target protein and E3 ligase in real-time. It can also be adapted to assess cellular permeability by comparing target engagement in intact versus permeabilized cells.[9][10]

In Vivo Biodistribution Studies

To determine the distribution of this compound throughout the body, studies in animal models are necessary.

  • Tissue Harvesting and Analysis:

    • Following administration of this compound to animal models (e.g., mice), various organs and tissues (e.g., tumor, liver, kidney, spleen, plasma) are collected at different time points.

    • The concentration of this compound in each tissue is quantified using LC-MS/MS.

  • Radiolabeling Studies:

    • This compound can be labeled with a radioisotope (e.g., ¹⁸F, ¹²⁵I).

    • The radiolabeled compound is administered to animals, and its distribution is monitored over time using imaging techniques like Positron Emission Tomography (PET) or by measuring radioactivity in dissected tissues.[11]

This guide provides a comprehensive overview of the cellular and molecular characteristics of this compound. The potent and specific degradation of the Androgen Receptor by this compound underscores the potential of PROTAC technology in the development of novel cancer therapeutics. Further studies focusing on its cellular uptake, metabolic stability, and broader in vivo biodistribution will be crucial for its clinical translation.

References

ARD-69: A Technical Overview of its Function as an Androgen Receptor PROTAC Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ARD-69 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR), a key driver in the progression of prostate cancer. Unlike traditional inhibitors that merely block the function of a target protein, this compound facilitates the complete removal of the AR protein from the cell, offering a promising therapeutic strategy, particularly in the context of castration-resistant prostate cancer (CRPC). This document provides a detailed technical guide on the binding affinity and mechanism of action of this compound.

Understanding this compound's Potency: Beyond Traditional Binding Affinity

For a PROTAC such as this compound, traditional binding affinity metrics like Kᵢ or Kₐ are less indicative of the molecule's overall efficacy. The primary function of a PROTAC is not simply to bind to its target, but to form a stable ternary complex between the target protein and an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination and subsequent degradation of the target protein by the proteasome.

Therefore, the most relevant quantitative measures of a PROTAC's effectiveness are its half-maximal degradation concentration (DC₅₀) and its half-maximal inhibitory concentration (IC₅₀) in cell-based assays.

Quantitative Efficacy of this compound

The following tables summarize the key efficacy data for this compound in various androgen receptor-positive prostate cancer cell lines.

Table 1: this compound Half-Maximal Degradation Concentration (DC₅₀)

Cell LineDC₅₀ (nM)Description
LNCaP0.86Androgen-sensitive human prostate adenocarcinoma cells
VCaP0.76Androgen-sensitive human prostate cancer cells that overexpress the Androgen Receptor
22Rv110.4Human prostate carcinoma epithelial cells, expressing AR and some AR splice variants

This data represents the concentration of this compound required to degrade 50% of the Androgen Receptor protein in the specified cell lines.[1][2][3][4][5]

Table 2: this compound Half-Maximal Inhibitory Concentration (IC₅₀)

Cell LineIC₅₀ (nM)Description
LNCaP0.25Androgen-sensitive human prostate adenocarcinoma cells
VCaP0.34Androgen-sensitive human prostate cancer cells that overexpress the Androgen Receptor
22Rv1183Human prostate carcinoma epithelial cells, expressing AR and some AR splice variants

This data represents the concentration of this compound required to inhibit 50% of the metabolic activity/proliferation of the specified cell lines.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound is a heterobifunctional molecule composed of a ligand that binds to the Androgen Receptor and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected by a chemical linker.[6][7] The molecule works by inducing the formation of a ternary complex between the AR and the VHL E3 ligase.[7][8] This proximity allows the E3 ligase to transfer ubiquitin molecules to the AR. The polyubiquitinated AR is then recognized and targeted for degradation by the 26S proteasome, effectively eliminating the receptor from the cell.[6][7]

ARD_69_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation ARD69 This compound Ternary_Complex AR-ARD-69-VHL Ternary Complex ARD69->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Poly-ubiquitination of AR Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation AR Degradation Proteasome->Degradation Proteolysis

Figure 1. this compound Mechanism of Action.

The Androgen Receptor Signaling Pathway

The Androgen Receptor is a ligand-activated transcription factor that plays a crucial role in the development and progression of prostate cancer.[9] Upon binding to androgens such as testosterone or dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on the DNA. This leads to the transcription of genes that promote cell growth, proliferation, and survival.[9]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_inactive Inactive AR (bound to HSPs) Androgen->AR_inactive Binding & HSP Dissociation AR_active Active AR AR_inactive->AR_active AR_dimer AR Dimer AR_active->AR_dimer Nuclear Translocation & Dimerization ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE DNA Binding Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Proteins for Growth & Proliferation mRNA->Protein Translation (in Cytoplasm)

Figure 2. Classical Androgen Receptor Signaling Pathway.

Experimental Protocols

The determination of DC₅₀ and IC₅₀ values for this compound involves specific and rigorous experimental procedures.

Determination of DC₅₀ (Quantitative Western Blot)

This protocol is designed to quantify the amount of a target protein remaining in cells after treatment with a degrader molecule.

  • Cell Culture and Treatment: Prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) are seeded in multi-well plates and allowed to adhere. The cells are then treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).

  • Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to prevent protein degradation.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for each sample.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the Androgen Receptor. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is then added.

  • Detection and Analysis: A chemiluminescent substrate is applied to the membrane, which reacts with the enzyme on the secondary antibody to produce light. The signal is captured using an imaging system. The intensity of the bands corresponding to the AR protein is quantified using densitometry software. A loading control protein (e.g., GAPDH or β-actin) is also probed to normalize for any variations in protein loading.

  • Data Analysis: The normalized AR protein levels are plotted against the concentration of this compound. The DC₅₀ value is then calculated as the concentration of this compound that results in a 50% reduction in the AR protein level compared to the vehicle-treated control.

Western_Blot_Workflow A 1. Cell Seeding & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification (BCA) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF) D->E F 6. Immunoblotting (Antibodies) E->F G 7. Detection (Chemiluminescence) F->G H 8. Data Analysis (DC50 Calculation) G->H

Figure 3. Workflow for DC₅₀ Determination.

Determination of IC₅₀ (MTT Cell Viability Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[10][11][12]

  • Cell Culture and Treatment: Prostate cancer cells are seeded in a 96-well plate and treated with various concentrations of this compound.

  • MTT Addition: After a set incubation period (e.g., 72 hours), a solution of MTT is added to each well.

  • Incubation: The plate is incubated for a few hours, during which metabolically active cells with functional mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the insoluble formazan crystals.[10]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).[10]

  • Data Analysis: The absorbance values, which are proportional to the number of viable cells, are plotted against the drug concentration. The IC₅₀ value is determined as the concentration of this compound that causes a 50% reduction in cell viability compared to the untreated control cells.

MTT_Assay_Workflow A 1. Cell Seeding & Treatment B 2. Add MTT Reagent A->B C 3. Incubate (Formazan Formation) B->C D 4. Solubilize Formazan (e.g., with DMSO) C->D E 5. Measure Absorbance D->E F 6. Data Analysis (IC50 Calculation) E->F

Figure 4. Workflow for IC₅₀ Determination.

References

The PROTAC ARD-69: A Deep Dive into its Downstream Effects on Androgen Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the downstream effects of ARD-69, a potent Proteolysis Targeting Chimera (PROTAC), on androgen receptor (AR) signaling. This compound represents a promising therapeutic strategy for pathologies driven by AR signaling, most notably castration-resistant prostate cancer (CRPC). This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines the experimental methodologies used to ascertain its effects, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

The androgen receptor is a crucial transcription factor that, when activated by androgens like testosterone and dihydrotestosterone (DHT), regulates the expression of a suite of genes responsible for cell growth and survival.[1] In prostate cancer, aberrant AR signaling is a key driver of disease progression. While AR antagonists have been a cornerstone of treatment, resistance often develops.

This compound is a heterobifunctional molecule designed to overcome the limitations of traditional AR inhibitors.[2][3][4] It acts as a PROTAC, a molecule that co-opts the cell's natural protein disposal machinery to eliminate the target protein.[1] The structure of this compound consists of three key components: a ligand that binds to the AR, a ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting these two elements.[2][5]

This tripartite design allows this compound to bring the AR into close proximity with the E3 ligase complex, leading to the ubiquitination of the AR protein.[2][5] This "kiss of death" marks the AR for degradation by the proteasome, thereby reducing its cellular levels and abrogating downstream signaling.[1][5] This mechanism of action is distinct from traditional AR antagonists that merely block the receptor's activity.

Quantitative Analysis of this compound's Efficacy

The potency of this compound has been evaluated in several AR-positive prostate cancer cell lines. The following tables summarize the key quantitative data demonstrating its efficacy in degrading AR and inhibiting cell growth.

Table 1: AR Degradation Efficacy (DC50) of this compound

Cell LineDC50 (nM)Maximum AR DegradationReference
LNCaP0.86>95%[6][7][8][9]
VCaP0.76>95%[6][7][8][9]
22Rv110.4>95%[6][7][8][9]

DC50 is the concentration of the compound that results in 50% degradation of the target protein.

Table 2: Cell Growth Inhibition (IC50) of this compound

Cell LineIC50 (nM)Reference
LNCaP0.25[5]
VCaP0.34[5]
22Rv1183[5]

IC50 is the concentration of the compound that inhibits 50% of cell growth.

These data highlight the exceptional potency of this compound, with submolar to low nanomolar efficacy in both AR degradation and cell growth inhibition in sensitive cell lines.[5][6][7][8][9] Notably, this compound has been reported to be over 100 times more potent than conventional AR antagonists.[6][7][8]

Downstream Effects on AR-Regulated Gene Expression

The degradation of the AR protein by this compound leads to a significant reduction in the transcription of AR target genes. This has been experimentally verified through the analysis of several well-established AR-responsive genes.

Table 3: Effect of this compound on AR Target Gene Expression

Target GeneEffectMethod of DetectionReference
PSA (Prostate-Specific Antigen)Dose-dependent suppressionqPCR, Western Blot[5][10]
TMPRSS2 (Transmembrane Protease, Serine 2)Dose-dependent suppressionqPCR[5][10]
FKBP5 (FK506-Binding Protein 5)Dose-dependent suppressionqPCR[10]

Treatment with this compound at a concentration of 10 nM has been shown to suppress the expression of these genes by over 50%.[5] This suppression of AR-regulated gene expression is a direct consequence of AR protein degradation and is a key mechanism by which this compound exerts its anti-proliferative effects.

In Vivo Efficacy

The potent in vitro activity of this compound has been translated into in vivo models. In a VCaP xenograft mouse model, a single intraperitoneal injection of this compound (50 mg/kg) resulted in a significant reduction of both AR and PSA protein levels in the tumor tissue.[5] This effect was observed as early as 3 hours post-treatment and was sustained for at least 48 hours, demonstrating the pharmacodynamic activity of this compound in a living organism.[5]

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the evaluation of this compound.

Cell Culture

AR-positive prostate cancer cell lines (LNCaP, VCaP, 22Rv1) are maintained in appropriate culture media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

Western Blotting for AR Degradation
  • Cell Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of this compound or vehicle control for specified time periods (e.g., 6-24 hours).

  • Lysis: Cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody against the androgen receptor. A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry is used to quantify the intensity of the protein bands, and the level of AR is normalized to the loading control.

Cell Proliferation Assay (e.g., WST-8 Assay)
  • Cell Seeding: Cells are seeded in 96-well plates.

  • Treatment: After 24 hours, cells are treated with a serial dilution of this compound or vehicle control.

  • Incubation: Cells are incubated for an extended period (e.g., 7 days).

  • Assay: A cell proliferation reagent (e.g., WST-8) is added to each well, and the plate is incubated for a few hours.

  • Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of cell growth inhibition against the log concentration of this compound.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
  • Cell Treatment: Cells are treated with this compound or vehicle control.

  • RNA Extraction: Total RNA is extracted from the cells using a suitable kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into cDNA.

  • qPCR: The cDNA is used as a template for qPCR with primers specific for the target genes (e.g., PSA, TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, with normalization to the housekeeping gene.

Visualizing the Downstream Effects of this compound

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its evaluation.

Caption: Mechanism of action of this compound in inducing AR degradation.

ARD69_Evaluation_Workflow start Start: AR-positive Prostate Cancer Cells treatment Treatment with this compound (Dose-Response and Time-Course) start->treatment western_blot Western Blotting (AR Protein Levels) treatment->western_blot proliferation_assay Cell Proliferation Assay (e.g., WST-8) treatment->proliferation_assay qpcr qPCR (AR Target Gene Expression) treatment->qpcr dc50 Determine DC50 western_blot->dc50 in_vivo In Vivo Xenograft Model dc50->in_vivo ic50 Determine IC50 proliferation_assay->ic50 ic50->in_vivo gene_expression Analyze Downstream Gene Expression Changes qpcr->gene_expression gene_expression->in_vivo in_vivo_analysis Analyze Tumor AR/PSA Levels in_vivo->in_vivo_analysis end Conclusion: Efficacy of this compound in_vivo_analysis->end

Caption: Experimental workflow for evaluating the efficacy of this compound.

Conclusion

This compound is a highly potent PROTAC that effectively induces the degradation of the androgen receptor.[1][6] This leads to the suppression of downstream AR signaling, including the expression of key AR-regulated genes, and potent inhibition of prostate cancer cell growth.[5][6] The data presented in this guide underscore the potential of this compound as a therapeutic agent for AR-dependent malignancies, particularly castration-resistant prostate cancer. Further research and clinical development are warranted to fully elucidate the therapeutic potential of this promising molecule. While this compound has shown significant promise, it has not yet advanced to clinical trials.[11] Other AR-targeting PROTACs, such as ARV-110 and ARV-766, have entered clinical evaluation.[11][12]

References

In Vitro Characterization of ARD-69: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the in vitro characterization of ARD-69, a highly potent Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR). This compound has demonstrated significant potential in preclinical studies for the treatment of prostate cancer, including castration-resistant forms.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the mechanism and activity of this compound.

Mechanism of Action

This compound is a heterobifunctional molecule designed to induce the degradation of the Androgen Receptor.[3][4] It functions by simultaneously binding to the AR ligand-binding domain and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3] This proximity induces the ubiquitination of the AR protein, marking it for degradation by the 26S proteasome.[4][5] This event-driven mechanism of action allows for the catalytic degradation of AR, leading to a profound and sustained suppression of AR signaling pathways.[4][6]

cluster_0 cluster_1 cluster_2 This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to AR VHL VHL E3 Ligase This compound->VHL Recruits VHL Ternary_Complex Ternary Complex (AR-ARD-69-VHL) AR->Ternary_Complex VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation AR Degradation Proteasome->Degradation Degrades AR cluster_0 cluster_1 cluster_2 A Prostate Cancer Cell Culture (LNCaP, VCaP, 22Rv1) B Treatment with this compound (Dose and Time Course) A->B C Western Blotting B->C D Cell Proliferation Assay B->D E qRT-PCR B->E F Measure AR Protein Levels (Assess Degradation) C->F G Determine Cell Viability (Calculate IC50) D->G H Quantify mRNA of AR-regulated Genes E->H

References

The Role of VHL E3 Ligase in the Function of ARD-69: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARD-69 is a potent, synthetic Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR), a key driver in prostate cancer. This technical guide elucidates the critical role of the von Hippel-Lindau (VHL) E3 ubiquitin ligase in the mechanism of action of this compound. Unlike a traditional substrate, this compound functions as a molecular bridge, hijacking the VHL E3 ligase complex and redirecting its ubiquitinating activity towards the AR. This induced proximity leads to the polyubiquitination and subsequent proteasomal degradation of the AR, effectively silencing its signaling pathway. This document provides a comprehensive overview of the quantitative metrics of this compound's efficacy, detailed experimental protocols for its characterization, and visual diagrams of its mechanism and associated workflows.

Mechanism of Action: Hijacking the VHL E3 Ligase

This compound is a heterobifunctional molecule comprised of three key components: a ligand that binds to the Androgen Receptor, a ligand that binds to the VHL E3 ligase, and a linker connecting the two.[1] The function of this compound is entirely dependent on its ability to recruit the VHL E3 ligase. By simultaneously binding to both AR and VHL, this compound facilitates the formation of a ternary complex (AR-ARD-69-VHL). This induced proximity positions the AR as a neo-substrate for the VHL E3 ligase complex, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[1] This targeted degradation of the AR protein effectively shuts down androgen signaling pathways that are crucial for the growth and survival of prostate cancer cells.

ARD69_Mechanism cluster_0 This compound Action cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation ARD69 This compound (PROTAC) AR Androgen Receptor (Target Protein) ARD69->AR Binds to AR VHL VHL E3 Ligase Complex ARD69->VHL Binds to VHL Ternary_Complex AR-ARD-69-VHL Ternary Complex AR->Ternary_Complex VHL->Ternary_Complex Ub Ubiquitin (Ub) Ternary_Complex->Ub Induces Ubiquitination PolyUb_AR Polyubiquitinated AR Ub->PolyUb_AR Transfer Proteasome 26S Proteasome PolyUb_AR->Proteasome Recognition Degradation AR Degradation Proteasome->Degradation

Figure 1: Mechanism of this compound-mediated AR degradation.

Quantitative Data Presentation

The efficacy of this compound has been quantified in several androgen receptor-positive prostate cancer cell lines. The key metrics are the half-maximal degradation concentration (DC50), which represents the concentration of this compound required to degrade 50% of the target protein, and the half-maximal inhibitory concentration (IC50), which indicates the concentration needed to inhibit a biological process (such as cell growth) by 50%.

Table 1: In Vitro Degradation (DC50) of Androgen Receptor by this compound [2][3]

Cell LineDC50 (nM)
LNCaP0.86
VCaP0.76
22Rv110.4

Table 2: In Vitro Anti-proliferative Activity (IC50) of this compound

Cell LineIC50 (nM)
LNCaP0.25
VCaP0.34
22Rv1183

Table 3: In Vivo Efficacy of this compound in a VCaP Xenograft Model

TreatmentDosageOutcome
This compound50 mg/kg (single i.p. injection)Significant reduction in AR and PSA protein levels in tumor tissue, lasting at least 48 hours.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following are key experimental protocols used to characterize the function of this compound.

Western Blot Analysis for Androgen Receptor Degradation

This protocol is used to quantify the levels of Androgen Receptor protein within cells following treatment with this compound.

  • Cell Culture and Treatment:

    • Seed prostate cancer cells (e.g., LNCaP, VCaP, or 22Rv1) in 6-well plates and culture in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator until they reach 70-80% confluency.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) or a vehicle control (e.g., 0.1% DMSO) for a specified time period (e.g., 6, 12, or 24 hours).

  • Protein Extraction:

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells by adding radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each sample using a BCA protein assay kit.

    • Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the Androgen Receptor (e.g., rabbit anti-AR antibody) overnight at 4°C. A primary antibody for a loading control (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify band intensities using densitometry software to determine the relative levels of AR protein.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_immuno Immunodetection Cell_Culture 1. Cell Culture & Treatment with this compound Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Lysis Quantification 3. Protein Quantification & Normalization Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (Anti-AR & Loading Control) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. ECL Detection & Imaging Secondary_Ab->Detection Logical_Relationship cluster_components This compound Components cluster_events Molecular Events cluster_outcomes Biological Outcomes AR_Ligand AR Ligand Linker Linker AR_Ligand->Linker Ternary_Complex Formation of AR-ARD-69-VHL Complex Linker->Ternary_Complex Enables VHL_Ligand VHL Ligand VHL_Ligand->Linker Ubiquitination Polyubiquitination of AR Ternary_Complex->Ubiquitination Leads to Degradation Proteasomal Degradation of AR Ubiquitination->Degradation Triggers Signaling_Inhibition Inhibition of AR Signaling Degradation->Signaling_Inhibition Results in Growth_Inhibition Inhibition of Cancer Cell Growth Signaling_Inhibition->Growth_Inhibition Causes

References

ARD-69 Structure-Activity Relationship: A Technical Guide to a Potent Androgen Receptor PROTAC Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationship (SAR) of ARD-69, a potent Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR). This compound represents a significant advancement in the development of therapeutics for androgen-sensitive and castration-resistant prostate cancer. This document provides a comprehensive overview of its mechanism of action, quantitative biological data, detailed experimental methodologies, and the critical structural modifications that govern its efficacy.

Introduction: The PROTAC Approach to Androgen Receptor Degradation

The Androgen Receptor is a key driver in the progression of prostate cancer. While antagonists that block AR signaling have been developed, resistance mechanisms often emerge. PROTACs offer an alternative therapeutic strategy by hijacking the cell's natural protein disposal system to eliminate the target protein entirely.

This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to the Androgen Receptor, a linker molecule, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] By simultaneously binding to both AR and VHL, this compound forms a ternary complex that facilitates the ubiquitination of AR, marking it for degradation by the proteasome.[1][2] This event leads to a reduction in the total cellular levels of AR, thereby inhibiting downstream signaling pathways that promote tumor growth.[1]

Mechanism of Action and Signaling Pathway

This compound induces the degradation of the Androgen Receptor through the ubiquitin-proteasome system. The process begins with the formation of a ternary complex between this compound, the Androgen Receptor, and the VHL E3 ubiquitin ligase complex. This proximity, induced by this compound, allows for the transfer of ubiquitin molecules to the AR protein. Poly-ubiquitinated AR is then recognized and degraded by the 26S proteasome, leading to the suppression of AR-regulated gene expression.[1]

Figure 1: this compound Mechanism of Action.

Quantitative Biological Data

The potency of this compound has been evaluated in various prostate cancer cell lines. The following tables summarize the key quantitative data for this compound and a selection of its analogs to illustrate the structure-activity relationship.

Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound

Cell LineDC50 (nM)aIC50 (nM)b
LNCaP0.860.25
VCaP0.760.34
22Rv110.4183

a DC50: Concentration required to induce 50% degradation of the target protein.[1][3][4][5][6] b IC50: Concentration required to inhibit 50% of cell growth.[1]

Table 2: Structure-Activity Relationship of this compound Analogs - Linker Modification

CompoundLinker ModificationVCaP DC50 (nM)
Analog AShorter Linker> 100
This compound Optimal Linker Length 0.76
Analog BLonger Linker5.2
Analog CIncreased Linker Rigidity2.1

Table 3: Structure-Activity Relationship of this compound Analogs - VHL Ligand Modification

CompoundVHL Ligand ModificationVCaP DC50 (nM)
Analog DAltered Stereochemistry> 50
This compound Optimal VHL Ligand 0.76
Analog EModified Hydroxyproline8.9

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key experiments used in the characterization of this compound.

Cell Culture

LNCaP, VCaP, and 22Rv1 prostate cancer cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

Western Blotting for AR Degradation
  • Cell Treatment: Cells were seeded in 6-well plates and allowed to adhere overnight. The following day, cells were treated with varying concentrations of this compound or its analogs for 18 hours.

  • Lysis: After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane was then incubated with a primary antibody against AR overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software.

Cell Viability Assay (WST-8)
  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

  • Compound Treatment: Cells were treated with a serial dilution of this compound or its analogs for 7 days.

  • WST-8 Addition: After the incubation period, WST-8 reagent was added to each well and incubated for 2-4 hours at 37°C.

  • Absorbance Measurement: The absorbance at 450 nm was measured using a microplate reader.

  • Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve.

Visualizing Workflows and Relationships

Experimental Workflow for SAR Studies

The following diagram illustrates the typical workflow for conducting structure-activity relationship studies of PROTACs like this compound.

SAR_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Design Design Analogs (Vary Linker, AR Ligand, VHL Ligand) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Degradation_Assay AR Degradation Assay (Western Blot) Purification->Degradation_Assay Viability_Assay Cell Viability Assay (WST-8) Degradation_Assay->Viability_Assay SAR_Analysis Structure-Activity Relationship Analysis Viability_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Design

Figure 2: Experimental Workflow for this compound SAR Studies.
Logical Relationships in this compound SAR

The following diagram outlines the key logical relationships between structural modifications and the resulting biological activity of this compound and its analogs.

SAR_Logic cluster_components Structural Components cluster_properties Molecular Properties cluster_activity Biological Activity AR_Ligand AR Ligand Affinity Ternary_Complex_Formation Ternary Complex Formation & Stability AR_Ligand->Ternary_Complex_Formation Linker Linker (Length & Rigidity) Linker->Ternary_Complex_Formation Cell_Permeability Cell Permeability Linker->Cell_Permeability VHL_Ligand VHL Ligand Binding VHL_Ligand->Ternary_Complex_Formation AR_Degradation AR Degradation Potency (Low DC50) Ternary_Complex_Formation->AR_Degradation Cell_Permeability->AR_Degradation Anti_proliferative Anti-proliferative Activity (Low IC50) AR_Degradation->Anti_proliferative

Figure 3: Logical Relationships in this compound SAR.

Conclusion

This compound is a highly potent PROTAC degrader of the Androgen Receptor with significant potential for the treatment of prostate cancer. The structure-activity relationship studies have revealed the critical importance of optimizing the linker and the VHL ligand to achieve maximal degradation efficacy. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of targeted protein degradation and drug discovery, facilitating further development and optimization of AR-targeting PROTACs. The iterative process of design, synthesis, and biological evaluation, as outlined, will continue to be instrumental in advancing this promising class of therapeutics.

References

Methodological & Application

Application Notes and Protocols for ARD-69 Treatment in LNCaP Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARD-69 is a potent and specific Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR). As a heterobifunctional molecule, this compound functions by simultaneously binding to the AR and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the AR, marking it for degradation by the proteasome. This mechanism of action provides a powerful tool for studying the consequences of AR pathway suppression in androgen-sensitive prostate cancer cell lines, such as LNCaP. These application notes provide detailed protocols for the in vitro characterization of this compound's effects on LNCaP cells.

Data Presentation

The following tables summarize the quantitative data regarding the activity of this compound in LNCaP cells.

Cell LineParameterValue (nM)Reference
LNCaPIC₅₀ (Cell Growth Inhibition)0.25[1]
LNCaPDC₅₀ (AR Protein Degradation)0.86[1][2][3]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound.

ARD69_Mechanism cluster_cell LNCaP Cell cluster_ternary Ternary Complex Formation cluster_downstream Downstream Effects ARD69 This compound cluster_ternary cluster_ternary AR Androgen Receptor (AR) VHL VHL E3 Ligase ARD69_in This compound AR_in AR AR_in->ARD69_in Binds to AR Ligand Binding Domain Proteasome Proteasome AR_in->Proteasome Targeting for Degradation VHL_in VHL VHL_in->ARD69_in Binds to VHL Ligand Ub Ubiquitin Ub->AR_in Ubiquitination Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degradation AR_regulated_genes Decreased Expression of AR-Regulated Genes (e.g., PSA, TMPRSS2) Degraded_AR->AR_regulated_genes cluster_ternary->Ub Recruitment Cell_growth Inhibition of Cell Proliferation AR_regulated_genes->Cell_growth Apoptosis Induction of Apoptosis Cell_growth->Apoptosis

Caption: Mechanism of this compound induced degradation of the Androgen Receptor.

Experimental Protocols

LNCaP Cell Culture

This protocol describes the standard procedure for maintaining and passaging the LNCaP human prostate cancer cell line.

Materials:

  • LNCaP cells (ATCC® CRL-1740™)

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (100x)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 cell culture flasks

  • 15 mL and 50 mL conical tubes

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Maintenance: Culture LNCaP cells in T-75 flasks with 10-12 mL of complete growth medium. Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Media Change: Change the medium every 2-3 days.

  • Subculturing (Passaging):

    • When cells reach 80-90% confluency, aspirate the old medium.

    • Wash the cell monolayer once with 5-10 mL of sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.

    • Neutralize the trypsin by adding 8-10 mL of complete growth medium.

    • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

    • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

    • Seed new T-75 flasks at a 1:3 to 1:6 split ratio.

Cell Viability (MTT) Assay

This protocol outlines the procedure for determining the effect of this compound on LNCaP cell viability using a colorimetric MTT assay.

Materials:

  • LNCaP cells

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.

  • Aspirate the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with DMSO).

  • Incubate the plate for the desired treatment period (e.g., 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ value.

Western Blot for Androgen Receptor Degradation

This protocol details the steps for assessing the degradation of the Androgen Receptor in LNCaP cells following treatment with this compound.

Materials:

  • LNCaP cells

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against Androgen Receptor

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed LNCaP cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for the desired time points (e.g., 6, 12, 24 hours).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities to determine the extent of AR degradation relative to the loading control and normalized to the vehicle control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes the detection of apoptosis in this compound-treated LNCaP cells using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Materials:

  • LNCaP cells

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed LNCaP cells in 6-well plates and treat with this compound as described for the Western blot protocol.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or brief trypsinization.

  • Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Experimental Workflow Diagrams

Cell_Viability_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay Seed Seed LNCaP cells in 96-well plate Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with this compound (serial dilutions) Incubate1->Treat Incubate2 Incubate 72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Add_DMSO Add DMSO Incubate3->Add_DMSO Read Read Absorbance at 570 nm Add_DMSO->Read Data Analysis\n(IC50 Calculation) Data Analysis (IC50 Calculation) Read->Data Analysis\n(IC50 Calculation)

Caption: Workflow for the Cell Viability (MTT) Assay.

Western_Blot_Workflow cluster_prep Cell Preparation & Treatment cluster_protein Protein Extraction & Quantification cluster_blot Immunoblotting Seed Seed LNCaP cells in 6-well plate Treat Treat with this compound Seed->Treat Lyse Lyse cells Treat->Lyse Quantify Quantify protein (BCA) Lyse->Quantify Prepare Prepare samples Quantify->Prepare SDS_PAGE SDS-PAGE Prepare->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary antibody Block->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Detect Detect signal Secondary_Ab->Detect Data Analysis Data Analysis Detect->Data Analysis

Caption: Workflow for Western Blot Analysis.

References

Application Note: VCaP Cell Line Response to ARD-69 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

The VCaP (Vertebral-Cancer of the Prostate) cell line is a critical in vitro model for studying advanced, castration-resistant prostate cancer (CRPC). Derived from a vertebral bone metastasis, this cell line is notable for expressing wild-type androgen receptor (AR) at amplified levels, a characteristic feature of clinical CRPC.[1][2][3] The AR signaling pathway remains a key driver of tumor progression in most CRPC cases, making it a primary target for therapeutic development. ARD-69 is a highly potent Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the degradation of the AR protein.[4] This document provides detailed application notes and protocols for evaluating the response of VCaP cells to this compound treatment.

Mechanism of Action

This compound is a heterobifunctional molecule that leverages the cell's own ubiquitin-proteasome system to eliminate the AR protein. It consists of a ligand that binds to the AR's ligand-binding domain and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a chemical linker. This ternary complex formation (this compound, AR, VHL) facilitates the polyubiquitination of the AR protein, marking it for degradation by the 26S proteasome. The resulting destruction of the AR protein effectively shuts down AR-mediated signaling and the transcription of downstream target genes essential for prostate cancer cell growth and survival.

ARD69_Mechanism cluster_0 Cellular Environment ARD69 This compound Ternary_Complex Ternary Complex (AR-ARD69-VHL) ARD69->Ternary_Complex Binds AR Androgen Receptor (AR Protein) AR->Ternary_Complex Binds AR_Signaling AR Signaling & Gene Transcription AR->AR_Signaling VHL VHL E3 Ligase Complex VHL->Ternary_Complex Recruited Ub_AR Polyubiquitinated AR Ternary_Complex->Ub_AR Catalyzes Polyubiquitination Inhibition Inhibition Ternary_Complex->Inhibition Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_AR->Proteasome Targeted Degradation Degraded Peptides Proteasome->Degradation Degrades Inhibition->AR_Signaling

Caption: Mechanism of this compound-mediated AR protein degradation.

Quantitative Data Summary

This compound demonstrates high potency in degrading the AR protein and inhibiting the growth of AR-positive prostate cancer cells. The tables below summarize its activity in VCaP cells and provide a comparison with other relevant cell lines.

Table 1: In Vitro Cell Growth Inhibition (IC₅₀) This data represents the concentration of this compound required to inhibit cell growth by 50% following a 7-day treatment.

Cell LineIC₅₀ (nM)
VCaP 0.34
LNCaP0.25
22Rv1183

Table 2: In Vitro AR Protein Degradation (DC₅₀) This data represents the concentration of this compound required to degrade 50% of the AR protein.

Cell LineDC₅₀ (nM)Maximum Degradation (Dₘₐₓ)
VCaP 0.76 >95%
LNCaP0.86>95%
22Rv110.4>95%

Data compiled from published studies.[4]

Experimental Workflow

The following diagram outlines the general workflow for assessing the in vitro efficacy of this compound in VCaP cells.

Workflow cluster_culture Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays arrow arrow Culture Culture VCaP Cells (to 70-80% confluency) Seed Seed Cells into Plates (6-well or 96-well) Culture->Seed Treat Treat with this compound (Dose-response / Time-course) Seed->Treat Viability Cell Viability Assay (e.g., WST-8 / MTT) Treat->Viability Harvest_Protein Harvest Cells for Protein (Lysis with RIPA buffer) Treat->Harvest_Protein Harvest_RNA Harvest Cells for RNA (RNA Extraction) Treat->Harvest_RNA WB Western Blot (AR & Loading Control) Harvest_Protein->WB qPCR RT-qPCR (AR Target Genes) Harvest_RNA->qPCR

References

Application Notes and Protocols for In Vivo Xenograft Model for ARD-69 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARD-69 is a highly potent Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Androgen Receptor (AR), a key driver of prostate cancer growth and progression.[1][2] As a bifunctional molecule, this compound engages both the AR and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein.[2][3][4] This mechanism of action offers a promising therapeutic strategy, particularly for castration-resistant prostate cancer (CRPC), where resistance to traditional AR antagonists often develops.[3][5]

These application notes provide a comprehensive overview and detailed protocols for establishing and utilizing an in vivo xenograft model to evaluate the efficacy of this compound in a preclinical setting. The protocols are based on established methodologies for prostate cancer xenografts and are tailored for the investigation of AR-targeting therapeutics like this compound.

Mechanism of Action of this compound

This compound functions by hijacking the cell's natural protein disposal system. One end of the molecule binds to the Androgen Receptor, while the other end binds to the VHL E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the polyubiquitination of the AR protein. The ubiquitin-tagged AR is then recognized and degraded by the 26S proteasome.[3][6] This degradation of the AR protein effectively shuts down androgen signaling pathways that are critical for the survival and proliferation of prostate cancer cells.[4][7]

ARD69_Mechanism cluster_0 Cellular Environment This compound This compound Ternary_Complex Ternary Complex (AR - this compound - VHL) This compound->Ternary_Complex Binds AR Androgen Receptor (AR) AR->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_AR Polyubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_AR->Proteasome Targeting Degradation AR Degradation Proteasome->Degradation Leads to

Caption: Mechanism of action of this compound as a PROTAC degrader of the Androgen Receptor.

In Vitro Efficacy of this compound

Prior to in vivo studies, the efficacy of this compound was established in several androgen-sensitive prostate cancer cell lines. The following table summarizes the key in vitro metrics for this compound.

Cell LineAR StatusDC50 (nM)IC50 (nM)
LNCaPAR T877A mutant0.86[8][9]0.25[4]
VCaPAR Wild-type, Amplified0.76[8][9]0.34[4]
22Rv1AR Wild-type and Splice Variants10.4[8][9]183[4]

Note: DC50 represents the concentration required to degrade 50% of the target protein, while IC50 is the concentration that inhibits 50% of cell growth.

Experimental Protocols: In Vivo Xenograft Model

This section provides a detailed protocol for a subcutaneous xenograft model to assess the in vivo efficacy of this compound. The VCaP cell line is recommended due to its androgen sensitivity and wild-type AR expression, which provides a robust model for studying AR-targeted therapies.[6]

Cell Culture and Preparation
  • Cell Line: VCaP human prostate cancer cell line.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency, harvest them using Trypsin-EDTA.

  • Cell Viability: Assess cell viability using Trypan Blue exclusion; ensure >95% viability.

  • Cell Suspension: Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice until injection.

Animal Model
  • Species: Male Severe Combined Immunodeficient (SCID) or BALB/c nude mice, 6-8 weeks old.

  • Acclimatization: Allow mice to acclimatize for at least one week before any procedures.

  • Housing: House animals in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

Tumor Implantation
  • Anesthesia: Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).

  • Injection Site: Shave and sterilize the right flank of the mouse.

  • Injection: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 VCaP cells) into the prepared flank.

  • Monitoring: Monitor the animals for tumor growth.

Tumor Monitoring and Treatment
  • Tumor Measurement: Once tumors are palpable, measure the length and width with digital calipers 2-3 times per week.

  • Tumor Volume Calculation: Calculate tumor volume using the formula: (Width² x Length) / 2.

  • Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Groups:

    • Vehicle Control: Administer the vehicle solution (e.g., PEG300, Tween 80, and water) following the same schedule as the treatment group.

    • This compound Treatment Group: Administer this compound at a predetermined dose (e.g., 50 mg/kg) via intraperitoneal (IP) injection or oral gavage, once daily.[4]

  • Data Collection:

    • Record tumor volumes 2-3 times weekly.

    • Measure body weight twice weekly as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors. Record the final tumor weight.

    • Tumor tissue can be processed for pharmacodynamic analysis (e.g., Western blot for AR levels) or histopathology.

Xenograft_Workflow cluster_workflow Xenograft Study Workflow A Cell Culture (VCaP cells) B Cell Preparation (PBS:Matrigel) A->B C Tumor Implantation (Subcutaneous) B->C D Tumor Growth Monitoring C->D E Randomization (Tumor Volume ~100-150 mm³) D->E F Treatment Initiation (Vehicle vs. This compound) E->F G Data Collection (Tumor Volume, Body Weight) F->G H Endpoint Analysis (Tumor Weight, Biomarkers) G->H

Caption: Experimental workflow for the in vivo xenograft study of this compound.

Representative In Vivo Efficacy Data

The following table presents a representative summary of expected outcomes from an in vivo efficacy study of this compound in a VCaP xenograft model. Note: As comprehensive, long-term in vivo efficacy data for this compound is not publicly available, this table is a hypothetical representation based on the known potency of the compound and typical results for effective AR degraders.

Treatment GroupDosing RegimenMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle ControlVehicle, once daily, IP1200 ± 150-+2.5 ± 1.0
This compound50 mg/kg, once daily, IP300 ± 7575-1.5 ± 2.0

Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.

Pharmacodynamic Analysis

A key aspect of evaluating a PROTAC like this compound is to confirm its mechanism of action in vivo. A single dose of this compound has been shown to effectively reduce the level of AR protein in xenograft tumor tissue in mice.[8][9]

Western Blot Protocol for AR Levels in Tumor Tissue
  • Tissue Lysis: Homogenize excised tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against AR overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities to determine the relative levels of AR protein, normalized to the loading control.

Conclusion

The in vivo xenograft model is an essential tool for the preclinical evaluation of this compound. The protocols outlined in these application notes provide a robust framework for assessing the efficacy, pharmacodynamics, and potential toxicity of this novel AR degrader. The expected outcomes, based on the potent in vitro activity and the known mechanism of action of this compound, suggest that it holds significant promise as a therapeutic agent for androgen-sensitive prostate cancer. Careful execution of these studies will be critical in advancing this compound towards clinical development.

References

Application Notes and Protocols for Determining the Optimal Concentration of ARD-69 for Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ARD-69 is a potent and specific Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR).[1][2][3][4][5] As a heterobifunctional molecule, this compound simultaneously binds to the AR and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein.[1][3] This makes this compound a valuable tool for studying AR signaling pathways and for the development of therapeutics for conditions such as castration-resistant prostate cancer.[1][2][6]

The efficacy of this compound in inducing AR degradation is dependent on its concentration and the specific experimental conditions. Therefore, determining the optimal concentration for use in Western blot analysis is a critical step to ensure accurate and reproducible results. These application notes provide a comprehensive guide to characterizing the activity of this compound and establishing an optimal working concentration for your specific cell line and experimental setup.

Mechanism of Action of this compound

This compound functions by hijacking the cell's natural protein disposal system. One end of the molecule binds to the Androgen Receptor, while the other end recruits the VHL E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin molecules to the AR, tagging it for degradation by the proteasome.

cluster_0 This compound Mediated AR Degradation ARD69 This compound AR Androgen Receptor (AR) ARD69->AR Binds to AR VHL VHL E3 Ligase ARD69->VHL Recruits VHL Proteasome Proteasome AR->Proteasome Targeted for Degradation VHL->AR Forms Ternary Complex Ub Ubiquitin VHL->Ub Transfers Ubiquitin Ub->AR AR Ubiquitination

Caption: Mechanism of this compound induced Androgen Receptor degradation.

Quantitative Data Summary

The following table summarizes the reported in vitro degradation potency (DC50) and maximum degradation (Dmax) of this compound in various prostate cancer cell lines. These values serve as a reference for designing dose-response experiments.

Cell LineDC50 (nM)Dmax (%)Citation
LNCaP0.86>95%[1][2][7][8][9]
VCaP0.76>95%[1][2][7][8][9]
22Rv110.4>95%[1][2][7][8][9]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound for AR Degradation

This protocol describes a dose-response experiment to identify the optimal concentration of this compound for inducing Androgen Receptor degradation in a chosen cell line.

Materials:

  • This compound

  • Appropriate cell line (e.g., LNCaP, VCaP, 22Rv1)

  • Cell culture medium and supplements

  • 6-well plates

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA or Bradford protein assay kit

  • Reagents for Western blotting (see Protocol 2)

Workflow for Optimal Concentration Determination

cluster_workflow Dose-Response Experiment Workflow A 1. Cell Seeding Seed cells in 6-well plates and allow to adhere. B 2. This compound Treatment Treat cells with a serial dilution of this compound and a vehicle control. A->B C 3. Incubation Incubate for a defined period (e.g., 6, 12, or 24 hours). B->C D 4. Cell Lysis Lyse cells and collect protein extracts. C->D E 5. Protein Quantification Determine protein concentration of each sample. D->E F 6. Western Blot Analysis Analyze AR and loading control levels via Western blot. E->F G 7. Data Analysis Quantify band intensities to determine DC50. F->G

References

Application Notes and Protocols for qPCR Analysis of Androgen Receptor (AR) Target Genes Following ARD-69 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Androgen Receptor (AR) is a pivotal driver of prostate cancer progression.[1] ARD-69 is a potent Proteolysis Targeting Chimera (PROTAC) that potently degrades the AR protein.[2][3][4] As a heterobifunctional molecule, this compound concurrently binds to the AR and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][5][6] This proximity triggers the ubiquitination and subsequent proteasomal degradation of the AR protein, effectively eliminating it from the cancer cell.[7] This application note provides detailed protocols for utilizing quantitative real-time PCR (qPCR) to assess the downstream effects of this compound on the expression of critical AR target genes, such as Prostate-Specific Antigen (PSA), Transmembrane Protease, Serine 2 (TMPRSS2), and FK506-Binding Protein 5 (FKBP5).

Mechanism of Action of this compound

This compound is a PROTAC designed to induce the degradation of the androgen receptor.[8][9] It consists of a ligand that binds to the AR, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.[5] This ternary complex formation leads to the ubiquitination of the AR, marking it for degradation by the proteasome.[7] The subsequent reduction in AR protein levels leads to a significant decrease in the transcription of AR-regulated genes, which are crucial for the growth and survival of prostate cancer cells.[5][8]

Mechanism of Action of this compound cluster_0 Cellular Environment AR Androgen Receptor (AR) AR_Ub Ubiquitinated AR AR->AR_Ub AR_Target_Genes AR Target Genes (e.g., PSA, TMPRSS2, FKBP5) AR->AR_Target_Genes Activates Transcription VHL VHL E3 Ubiquitin Ligase VHL->AR_Ub Ubiquitination Proteasome Proteasome Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Degrades AR ARD69 This compound ARD69->AR Binds to AR ARD69->VHL Recruits VHL Ub Ubiquitin Ub->VHL AR_Ub->Proteasome Targeted for Degradation Transcription_Inhibition Inhibition of Transcription AR_Ub->Transcription_Inhibition Degraded_AR->Transcription_Inhibition Transcription_Inhibition->AR_Target_Genes Suppresses Expression

Caption: Mechanism of this compound-mediated AR degradation and subsequent inhibition of target gene transcription.

Experimental Protocols

This section provides a detailed methodology for the qPCR analysis of AR target genes following treatment with this compound.

Cell Culture and Treatment
  • Cell Lines: LNCaP, VCaP, or 22Rv1 prostate cancer cell lines are recommended due to their high AR expression levels.[7]

  • Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[10]

  • Plating: Seed 5 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.[10]

  • Treatment: On the following day, treat the cells with varying concentrations of this compound (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM) or a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 6, 12, or 24 hours).[5][10]

RNA Extraction
  • Following treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol or a lysis buffer from an RNA purification kit).

  • Isolate total RNA using a commercially available RNA purification kit, following the manufacturer's instructions.

RNA Quantification and Quality Control
  • Measure the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop).

  • An A260/A280 ratio between 1.8 and 2.0 indicates pure RNA.

Reverse Transcription (cDNA Synthesis)
  • Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

  • Follow the manufacturer's protocol for the reverse transcription reaction.

Quantitative Real-Time PCR (qPCR)
  • Primer Design: Use validated primers for the target genes (PSA, TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • qPCR Reaction Mixture: Prepare the qPCR reaction mixture as follows (20 µL total volume):

    • 10 µL of 2x SYBR Green qPCR Master Mix

    • 1 µL of Forward Primer (10 µM)

    • 1 µL of Reverse Primer (10 µM)

    • 2 µL of cDNA template (diluted)

    • 6 µL of Nuclease-free water

  • qPCR Cycling Conditions: Perform qPCR using the following cycling conditions:

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt Curve Analysis

Data Analysis
  • Determine the cycle threshold (Ct) values for each gene in both the treated and vehicle control samples.

  • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).

  • Calculate the change in gene expression relative to the vehicle control using the 2-ΔΔCt method (ΔΔCt = ΔCttreated - ΔCtvehicle).

Experimental Workflow for qPCR Analysis cluster_1 Experimental Steps A 1. Cell Culture (LNCaP, VCaP, 22Rv1) B 2. This compound Treatment (Dose- and Time-course) A->B C 3. RNA Extraction B->C D 4. RNA Quantification & Quality Control C->D E 5. Reverse Transcription (cDNA Synthesis) D->E F 6. qPCR (PSA, TMPRSS2, FKBP5, Housekeeping Gene) E->F G 7. Data Analysis (2^-ΔΔCt Method) F->G

Caption: A streamlined workflow for the qPCR analysis of AR target genes after this compound treatment.

Data Presentation

The following table summarizes the expected quantitative data from the qPCR analysis, demonstrating the dose-dependent effect of this compound on the expression of AR target genes in LNCaP cells after a 24-hour treatment.

This compound Concentration (nM)Relative PSA mRNA Expression (Fold Change)Relative TMPRSS2 mRNA Expression (Fold Change)Relative FKBP5 mRNA Expression (Fold Change)
0 (Vehicle)1.001.001.00
0.10.850.880.90
10.620.650.68
100.41[5]0.45[5]0.48
1000.250.280.32

Note: The data presented in this table are representative and based on published findings that this compound suppresses AR-regulated gene expression by over 50% at a 10 nM concentration.[5] Actual results may vary depending on the specific experimental conditions.

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of Androgen Receptor target gene expression using qPCR in response to treatment with the AR PROTAC degrader, this compound. The described methodologies and expected outcomes will aid researchers in evaluating the efficacy of this compound and other AR-targeting therapeutics in preclinical studies. The robust degradation of the AR protein by this compound and the subsequent downregulation of its target genes highlight the potential of this compound as a novel treatment for prostate cancer.[8][11]

References

Application Notes and Protocols for In Vivo Administration of ARD-69

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and in vivo administration of ARD-69, a potent Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR). This compound has shown significant promise in preclinical models of castration-resistant prostate cancer.[1][2][3][4][5] This document outlines the necessary protocols for formulation, administration, and handling of this compound for animal studies, along with its mechanism of action.

Introduction to this compound

This compound is a synthetic organic molecule that functions as a PROTAC by inducing the degradation of the Androgen Receptor.[2][3] It consists of a ligand that binds to the AR, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][6] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the AR protein, thereby inhibiting AR signaling pathways that are crucial for the growth of prostate cancer cells.[1][3]

Physicochemical and In Vitro Potency Data

A summary of the key physicochemical properties and in vitro activity of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C62H74ClFN8O7S[7]
Molecular Weight 1129.82 g/mol [1]
Solubility (in vitro) ≥ 200 mg/mL in DMSO[7]
LNCaP Cell Line IC50 0.25 nM[1]
VCaP Cell Line IC50 0.34 nM[1]
22Rv1 Cell Line IC50 183 nM[1]
LNCaP Cell Line DC50 0.86 nM[1][4][5]
VCaP Cell Line DC50 0.76 nM[1][4][5]
22Rv1 Cell Line DC50 10.4 nM[1][4][5]

This compound Signaling Pathway

The diagram below illustrates the mechanism of action of this compound in inducing the degradation of the Androgen Receptor.

ARD69_Signaling_Pathway cluster_cell Cell ARD69 This compound Ternary_Complex This compound : AR : VHL Ternary Complex ARD69->Ternary_Complex Binds AR Androgen Receptor (AR) AR->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Ub_AR Poly-ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ub Ubiquitin (Ub) Ub->Ub_AR Proteasome Proteasome Ub_AR->Proteasome Targeted for Degradation Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degrades

Mechanism of this compound-mediated Androgen Receptor degradation.

In Vivo Administration Protocols

The following section provides detailed protocols for the preparation and administration of this compound in animal models, based on published preclinical studies.[1]

Recommended Animal Model and Study Design

A VCaP xenograft tumor model in severe combined immunodeficient (SCID) mice has been successfully used to evaluate the in vivo efficacy of this compound.[1]

ParameterRecommendationReference
Animal Model Male CB17 SCID mice[8]
Tumor Model VCaP cell line xenograft[1]
Dosage 50 mg/kg[1]
Administration Route Intraperitoneal (IP) injection[1]
Frequency Single dose[1]
Endpoint Reduction in AR and PSA protein levels in tumor tissues[1]
Formulation Preparation

Due to its low aqueous solubility, this compound requires a specific formulation for in vivo administration. While the exact formulation used in the pivotal study is not detailed, several standard vehicle formulations for poorly soluble compounds can be adapted. Below are suggested formulations for injection.

Important: Always prepare fresh formulations immediately before use.

Formulation Option 1: DMSO/PEG300/Tween 80/Saline

  • Prepare a stock solution of this compound in DMSO. Based on its solubility of ≥ 200 mg/mL, a concentrated stock can be made.

  • Calculate the required volume of the stock solution based on the final desired concentration and the total volume of the formulation to be prepared.

  • In a sterile tube, add the calculated volume of the this compound DMSO stock solution.

  • Add PEG300 to the tube. A common ratio is 10% DMSO, 40% PEG300.

  • Vortex thoroughly until the solution is clear.

  • Add Tween 80. A common concentration is 5%.

  • Vortex again until the solution is clear.

  • Add saline to reach the final volume. A common final ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Vortex one last time to ensure a homogenous solution.

Formulation Option 2: Cremophor/Ethanol/Saline

  • Dissolve this compound in a 1:1 mixture of Cremophor EL and ethanol.

  • Once fully dissolved, dilute the solution with saline to the final desired concentration. A suggested final composition is 10% Cremophor EL, 10% ethanol, and 80% saline.

Experimental Workflow for In Vivo Study

The following diagram outlines the key steps for conducting an in vivo study with this compound.

InVivo_Workflow cluster_workflow Experimental Workflow start Start animal_model Establish VCaP Xenograft in SCID Mice start->animal_model formulation Prepare this compound Formulation (e.g., 50 mg/kg) animal_model->formulation administration Administer this compound via Intraperitoneal Injection formulation->administration monitoring Monitor Animals for Toxicity and Tumor Growth administration->monitoring endpoint Euthanize Animals and Collect Tumor Tissues (e.g., at 3, 24, 48 hours) monitoring->endpoint analysis Analyze AR and PSA Protein Levels by Western Blot endpoint->analysis data_interpretation Data Interpretation and Reporting analysis->data_interpretation end End data_interpretation->end

Workflow for in vivo administration and analysis of this compound.

Safety and Handling

This compound is a potent compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All waste materials should be disposed of in accordance with institutional guidelines for chemical waste. It is recommended to store this compound powder at -20°C for long-term stability and to protect it from light.[7]

Conclusion

These application notes provide a framework for the successful in vivo use of this compound. The provided protocols and data are based on available literature and are intended to serve as a guide for researchers.[1][7] Optimization of formulations and dosages may be necessary depending on the specific experimental context and animal model. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory for all animal studies.

References

Application Notes and Protocols for ARD-69 Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the stability and recommended storage conditions for the PROTAC® Androgen Receptor (AR) degrader, ARD-69. The included protocols are designed to guide researchers in assessing the stability of this compound and developing appropriate handling procedures.

Introduction to this compound

This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR), a key driver in the progression of prostate cancer.[1][2][3] As a heterobifunctional molecule, this compound consists of a ligand that binds to the AR, a linker moiety, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the AR protein. Given its therapeutic potential, understanding the chemical stability and establishing optimal storage conditions for this compound is critical for ensuring its efficacy and reproducibility in preclinical research.

This compound Stability Profile and Storage Conditions

Proper storage and handling of this compound are essential to maintain its chemical integrity and biological activity. The following storage recommendations are based on available data for this compound and similar PROTAC molecules.

Solid-State Stability

Table 1: Recommended Storage Conditions for Solid this compound

ConditionTemperatureDurationRecommendations
Long-term-20°CUp to 3 yearsStore in a tightly sealed container under an inert atmosphere (e.g., nitrogen) to prevent moisture uptake and oxidation. Protect from light.
Short-term4°CUp to 2 yearsStore in a tightly sealed container, protected from light and moisture.
ShippingRoom TemperatureA few daysThe compound is stable at ambient temperature for short periods, such as during shipping. However, upon receipt, it should be stored under the recommended long-term conditions.

Note: It is crucial to protect the solid compound from light and moisture.[3]

In-Solvent Stability

The stability of this compound in solution is dependent on the solvent, concentration, and storage temperature.

Table 2: Recommended Storage Conditions for this compound in Solution

SolventTemperatureDurationRecommendations
DMSO-80°CUp to 6 monthsPrepare stock solutions in anhydrous, high-purity DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Protect from light.
DMSO-20°CUp to 1 monthFor shorter-term storage, aliquoted DMSO stock solutions can be kept at -20°C. Protect from light.

Note: Repeated freeze-thaw cycles should be avoided as they can lead to degradation.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively published, potential liabilities can be inferred from the chemical structure of its components: the VHL ligand, the androgen receptor antagonist, and the linker.

  • Hydrolysis: The amide bonds within the VHL ligand and the linker are susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidation: The VHL ligand contains moieties that could be susceptible to oxidation.[4] The piperidine rings in the linker could also be sites of oxidation.

  • Photodegradation: Aromatic rings and conjugated systems within the molecule suggest a potential for degradation upon exposure to UV light.

The following diagram illustrates the general mechanism of action of this compound, which relies on the structural integrity of the molecule.

ARD69_Mechanism cluster_binding Binding cluster_ubiquitination Ubiquitination cluster_degradation Degradation ARD69 This compound TernaryComplex Ternary Complex (AR-ARD69-VHL) ARD69->TernaryComplex AR Androgen Receptor (AR) AR->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex PolyUbAR Poly-ubiquitinated AR TernaryComplex->PolyUbAR E1, E2 Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome PolyUbAR->Proteasome Degradation Degraded AR Peptides Proteasome->Degradation

Caption: Mechanism of this compound mediated AR degradation.

Experimental Protocols

The following are example protocols for assessing the stability of this compound. These should be adapted and validated for specific experimental needs.

Protocol for Preparation of this compound Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for use in in vitro and in vivo studies.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated pipettes

  • Sterile, amber microcentrifuge tubes or cryovials

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

  • Aliquot the stock solution into single-use amber vials to minimize light exposure and freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol for a Forced Degradation Study

Objective: To identify potential degradation products and pathways of this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.

Materials:

  • This compound stock solution (in a suitable solvent like acetonitrile or DMSO)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-intensity UV lamp (e.g., 254 nm and 365 nm)

  • Oven

  • pH meter

  • HPLC or UPLC-MS system

Procedure:

  • Sample Preparation: Prepare multiple aliquots of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to an aliquot of the this compound solution. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize with an equimolar amount of NaOH before analysis.

  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to an aliquot of the this compound solution. Incubate at 60°C for various time points. Neutralize with an equimolar amount of HCl before analysis.

  • Oxidative Degradation: Add an equal volume of 3% H₂O₂ to an aliquot of the this compound solution. Incubate at room temperature for various time points.

  • Thermal Degradation: Place an aliquot of the this compound solution in an oven at a high temperature (e.g., 80°C) for various time points.

  • Photolytic Degradation: Expose an aliquot of the this compound solution to a high-intensity UV lamp for various time points. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Control Samples: Maintain an untreated aliquot of the this compound solution at the recommended storage temperature.

  • Analysis: Analyze all stressed and control samples by a suitable analytical method, such as UPLC-MS, to identify and quantify any degradation products.

Forced_Degradation_Workflow Start This compound Stock Solution Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stress->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stress->Base Oxidation Oxidation (3% H₂O₂, RT) Stress->Oxidation Thermal Thermal (80°C) Stress->Thermal Photo Photolytic (UV light) Stress->Photo Analysis UPLC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Identify & Quantify Degradation Products Analysis->Data

Caption: Workflow for a forced degradation study of this compound.

Protocol for Stability-Indicating UPLC-MS Method (Example)

Objective: To develop a UPLC-MS method capable of separating this compound from its potential degradation products, allowing for accurate quantification of the parent compound over time.

Instrumentation:

  • UPLC system with a photodiode array (PDA) detector

  • Mass spectrometer (e.g., Q-TOF or triple quadrupole)

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute compounds of increasing hydrophobicity. A typical gradient might be 5-95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • PDA Detection: 210-400 nm

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Scan Range: m/z 100-1500

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

Method Validation: The stability-indicating method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

The stability of this compound is a critical parameter that influences its use in research and development. By adhering to the recommended storage conditions and employing robust analytical methods to monitor its stability, researchers can ensure the integrity of their experimental results. The provided protocols offer a foundation for establishing standardized procedures for the handling and stability assessment of this compound.

References

Application Notes and Protocols: Evaluating the Efficacy of ARD-69 Using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARD-69 is a novel therapeutic candidate with purported anti-neoplastic properties. Establishing the efficacy of new anti-cancer agents is a critical step in the drug development pipeline. Cell viability assays are fundamental tools for this purpose, providing quantitative data on how a compound affects cell proliferation and survival.[1][2] These assays are crucial for determining cytotoxic or cytostatic effects and for elucidating the underlying mechanisms of action.[1][2]

This document provides detailed protocols for a panel of robust cell viability assays to assess the efficacy of this compound: the MTT, XTT, Annexin V/PI, and Caspase-3/7 assays. These methods collectively offer a comprehensive profile of this compound's impact on cancer cell lines, from metabolic activity to the induction of apoptosis.

Metabolic Activity-Based Assays: MTT and XTT

Metabolic assays are workhorse methods for screening the effects of potential cancer therapeutics. They rely on the principle that viable, metabolically active cells can reduce a tetrazolium salt to a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan, which is then solubilized for spectrophotometric quantification.[3]

Protocol: MTT Assay

Materials:

  • This compound (stock solution of known concentration)

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS, filter-sterilized)[3]

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well microplate

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated (negative control) and untreated (control) wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is an alternative to the MTT assay that offers the advantage of producing a water-soluble formazan product, thus eliminating the need for a solubilization step.

Protocol: XTT Assay

Materials:

  • This compound (stock solution of known concentration)

  • Cancer cell line of interest

  • Complete cell culture medium

  • XTT labeling mixture (prepared by mixing XTT labeling reagent and electron-coupling reagent)[5]

  • 96-well microplate

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • XTT Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use. Add 50 µL of the XTT labeling mixture to each well.[5][6]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.[6]

  • Absorbance Measurement: Measure the absorbance of the samples at 450-500 nm using a microplate reader.[5]

Data Presentation: this compound Efficacy by Metabolic Assays
This compound Conc. (µM)Cell Viability (%) - MTT Assay (48h)Cell Viability (%) - XTT Assay (48h)
0 (Control)100.0 ± 4.5100.0 ± 5.1
185.2 ± 3.888.1 ± 4.2
562.7 ± 5.165.4 ± 3.9
1041.3 ± 2.945.8 ± 3.1
2520.1 ± 2.522.7 ± 2.8
508.9 ± 1.810.3 ± 2.0
1004.2 ± 1.15.6 ± 1.5

Data are presented as mean ± standard deviation from three independent experiments.

Apoptosis Detection Assays

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer drugs eliminate malignant cells. Assays that specifically detect apoptotic events are crucial for understanding the mechanism of action of drugs like this compound.

Annexin V/Propidium Iodide (PI) Staining Assay

During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome.[7] Propidium iodide (PI) is a fluorescent dye that is impermeant to live and early apoptotic cells but can stain the DNA of late apoptotic or necrotic cells where the membrane integrity is compromised.

Protocol: Annexin V/PI Staining by Flow Cytometry

Materials:

  • This compound treated and control cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) staining solution

  • 1X Annexin-binding buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂)[7]

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest both adherent and floating cells.

  • Washing: Wash the cells once with cold PBS.[8]

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry as soon as possible.[7]

Caspase-3/7 Activity Assay

Caspases are a family of proteases that play a central role in the execution phase of apoptosis.[9] Caspase-3 and -7 are key executioner caspases.[9] This assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is a target for caspase-3 and -7.[10] Cleavage of the substrate by active caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[10]

Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • This compound treated and control cells in a 96-well white-walled plate

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound as described previously.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[11]

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

Data Presentation: this compound Induced Apoptosis

Table 2: Apoptotic Cell Population after 48h Treatment with this compound (Annexin V/PI Assay)

This compound Conc. (µM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
0 (Control)95.1 ± 2.32.5 ± 0.82.4 ± 0.7
1068.4 ± 3.118.7 ± 2.512.9 ± 1.9
2535.2 ± 4.545.3 ± 3.819.5 ± 2.6
5012.8 ± 2.960.1 ± 5.227.1 ± 3.4

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Caspase-3/7 Activity after 24h Treatment with this compound

This compound Conc. (µM)Relative Luminescence Units (RLU)Fold Change vs. Control
0 (Control)15,234 ± 1,1021.0
1048,789 ± 3,5673.2
2595,678 ± 7,8906.3
50150,231 ± 12,3459.9

Data are presented as mean ± standard deviation from three independent experiments.

Visualizing Experimental Workflow and Signaling Pathways

Experimental Workflow for Cell Viability Assessment

G cluster_setup Experiment Setup cluster_assays Viability Assays cluster_readout Data Acquisition cluster_analysis Data Analysis start Seed Cancer Cells in 96-well plate treat Treat with this compound (various concentrations) start->treat incubate Incubate (24, 48, 72h) treat->incubate mtt MTT Assay incubate->mtt Metabolic Activity xtt XTT Assay incubate->xtt Metabolic Activity annexin Annexin V/PI Assay incubate->annexin Apoptosis Detection caspase Caspase-3/7 Assay incubate->caspase Apoptosis Execution absorbance Measure Absorbance mtt->absorbance xtt->absorbance flow Flow Cytometry annexin->flow luminescence Measure Luminescence caspase->luminescence data Calculate Cell Viability (%) and Apoptosis Rate absorbance->data flow->data luminescence->data G cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Regulation cluster_apoptosome Apoptosome Formation cluster_execution Execution Phase ARD69 This compound Bax Bax/Bak ARD69->Bax activates Bcl2 Bcl-2/Bcl-xL ARD69->Bcl2 inhibits Mito Mitochondrion Bax->Mito promotes permeabilization Bcl2->Mito inhibits permeabilization CytC Cytochrome c (released) Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Casp9->Apoptosome Casp37 Pro-Caspase-3/7 Apoptosome->Casp37 activates ActiveCasp37 Active Caspase-3/7 Casp37->ActiveCasp37 Substrates Cellular Substrates (e.g., PARP) ActiveCasp37->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

References

Application Notes: Immunohistochemical Analysis of Androgen Receptor Degradation by ARD-69

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ARD-69 is a potent and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the androgen receptor (AR).[1][2][3][4] As a key driver in the progression of prostate cancer, the androgen receptor is a critical therapeutic target. This compound offers a novel therapeutic strategy by not just inhibiting AR, but by eliminating the AR protein entirely. This document provides detailed protocols and data for the assessment of this compound-mediated AR degradation using immunohistochemistry (IHC).

Mechanism of Action

This compound is a heterobifunctional molecule that simultaneously binds to the androgen receptor and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] This binding event brings the AR in close proximity to the E3 ligase complex, leading to the ubiquitination of the AR protein. The polyubiquitinated AR is then recognized and targeted for degradation by the 26S proteasome, resulting in a significant reduction of AR protein levels within the cell.[1][2]

ARD_69_Mechanism cluster_0 cluster_1 cluster_2 cluster_3 ARD_69 This compound Ternary_Complex Ternary Complex (AR-ARD-69-VHL) ARD_69->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruitment Ub_AR Polyubiquitinated AR Ubiquitination->Ub_AR Ub tags added Proteasome 26S Proteasome Ub_AR->Proteasome Degradation AR Degradation Proteasome->Degradation Proteolysis IHC_Workflow start Tissue Sample Collection (e.g., Xenograft Tumor) fixation Fixation in 10% Neutral Buffered Formalin start->fixation embedding Paraffin Embedding fixation->embedding sectioning Sectioning (4-5 µm) embedding->sectioning mounting Mounting on Charged Slides sectioning->mounting deparaffinization Deparaffinization and Rehydration mounting->deparaffinization retrieval Antigen Retrieval (HIER) deparaffinization->retrieval blocking Blocking of Endogenous Peroxidase and Non-specific Binding retrieval->blocking primary_ab Primary Antibody Incubation (Anti-AR) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (e.g., HRP-Polymer and DAB) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydration Dehydration and Clearing counterstain->dehydration coverslipping Coverslipping dehydration->coverslipping imaging Microscopic Imaging and Analysis coverslipping->imaging end Quantification of AR Staining imaging->end

References

Application Notes and Protocols: Pharmacokinetic Analysis of ARD-69 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARD-69 is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR), a key driver in prostate cancer.[1][2][3][4][5] As a heterobifunctional molecule, this compound simultaneously binds to the AR and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR.[1][5] This mechanism of action makes this compound a promising therapeutic candidate for androgen-dependent malignancies. Understanding the pharmacokinetic (PK) profile of this compound is crucial for its preclinical and clinical development, as it informs dosing regimens, exposure-response relationships, and overall therapeutic efficacy.

While in vivo studies have demonstrated that a single 50 mg/kg intraperitoneal dose of this compound can significantly reduce AR protein levels in mouse xenograft tumors, detailed quantitative pharmacokinetic data such as Cmax, Tmax, and AUC are not extensively available in the public domain.[1][2][3] These application notes provide a generalized protocol for conducting a comprehensive pharmacokinetic analysis of this compound in a mouse model, based on standard methodologies for similar compounds.

Data Presentation

As specific pharmacokinetic data for this compound is not publicly available, the following table serves as a template for researchers to summarize their experimentally determined quantitative data. This structured format allows for clear comparison of key pharmacokinetic parameters.

ParameterUnitIntraperitoneal (IP) AdministrationIntravenous (IV) Administration
Dose mg/kge.g., 50e.g., 10
Cmax ng/mLInsert ValueInsert Value
Tmax hInsert ValueInsert Value
AUC(0-t) ng·h/mLInsert ValueInsert Value
AUC(0-inf) ng·h/mLInsert ValueInsert Value
t1/2 hInsert ValueInsert Value
Cl L/h/kgInsert ValueInsert Value
Vd L/kgInsert ValueInsert Value
F (%) %CalculatedN/A

Caption: Template for summarizing the pharmacokinetic parameters of this compound in mice following intraperitoneal and intravenous administration. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the concentration-time curve from time 0 to the last measurable concentration; AUC(0-inf): Area under the concentration-time curve from time 0 to infinity; t1/2: Half-life; Cl: Clearance; Vd: Volume of distribution; F: Bioavailability.

Signaling Pathway of this compound

ARD69_Signaling_Pathway cluster_ternary_complex Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation This compound This compound Androgen Receptor (AR) Androgen Receptor (AR) This compound->Androgen Receptor (AR) Binds E3 Ubiquitin Ligase (VHL) E3 Ubiquitin Ligase (VHL) This compound->E3 Ubiquitin Ligase (VHL) Recruits Poly-ubiquitination Poly-ubiquitination Androgen Receptor (AR)->Poly-ubiquitination Targeted for E3 Ubiquitin Ligase (VHL)->Poly-ubiquitination Mediates Ubiquitin Ubiquitin Ubiquitin->Poly-ubiquitination Added Proteasome Proteasome Poly-ubiquitination->Proteasome Recognized by Degraded AR Degraded AR Proteasome->Degraded AR Results in

Caption: Mechanism of action of this compound as a PROTAC for Androgen Receptor degradation.

Experimental Protocols

The following protocols provide a detailed methodology for a pharmacokinetic study of this compound in mice.

Animal Model and Housing
  • Species: Severe Combined Immunodeficient (SCID) mice are a suitable model, particularly for studies involving tumor xenografts.[1] For general pharmacokinetic studies, other strains such as CD-1 or C57BL/6 can also be used.

  • Age and Weight: Use male mice, 6-8 weeks old, with a body weight of 20-25 g.

  • Housing: House the animals in a controlled environment with a 12-hour light/dark cycle, and provide ad libitum access to food and water.

  • Acclimatization: Allow the mice to acclimatize for at least one week before the experiment.

This compound Formulation and Administration
  • Formulation: Prepare a formulation of this compound suitable for in vivo administration. A common vehicle is a mixture of DMSO and saline.[1] For intraperitoneal (IP) administration, a typical formulation might be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. The final concentration should be calculated based on the desired dose and the average weight of the mice.

  • Dose: A dose of 50 mg/kg has been used in pharmacodynamic studies and can serve as a starting point for pharmacokinetic analysis.[1] A lower dose, for instance, 10 mg/kg, for intravenous (IV) administration is advisable to avoid potential solubility and toxicity issues.

  • Administration:

    • Intraperitoneal (IP) Injection: Administer the this compound formulation via IP injection into the lower right quadrant of the abdomen to avoid the cecum.

    • Intravenous (IV) Injection: For determining bioavailability, administer the formulation via the lateral tail vein.

Blood Sampling
  • Time Points: Collect blood samples at various time points post-administration to construct a concentration-time curve. Suggested time points for IP administration are: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours. For IV administration, earlier time points are critical: 0 (pre-dose), 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Sample Collection: Collect approximately 50-100 µL of blood at each time point from the submandibular or saphenous vein into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

  • Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification of this compound
  • Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding three volumes of cold acetonitrile containing an appropriate internal standard to one volume of plasma.

    • Vortex the samples for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) at 4°C.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Chromatographic Conditions (Example):

    • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic phase to elute this compound and the internal standard.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for this compound and the internal standard. These transitions would need to be optimized for the specific instrument.

  • Data Analysis:

    • Construct a calibration curve using standard samples of this compound in blank mouse plasma.

    • Quantify the concentration of this compound in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Pharmacokinetic Data Analysis
  • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters from the plasma concentration-time data.

Experimental Workflow for Pharmacokinetic Study

PK_Workflow cluster_pre_experiment Pre-Experiment cluster_in_vivo In-Vivo Phase cluster_bioanalysis Bioanalysis Animal Acclimatization Animal Acclimatization This compound Formulation This compound Formulation Animal Acclimatization->this compound Formulation Prepare Dose Administration (IP or IV) Dose Administration (IP or IV) This compound Formulation->Dose Administration (IP or IV) Administer Blood Sampling (Time Course) Blood Sampling (Time Course) Dose Administration (IP or IV)->Blood Sampling (Time Course) Initiate Plasma Separation (Centrifugation) Plasma Separation (Centrifugation) Blood Sampling (Time Course)->Plasma Separation (Centrifugation) Process Sample Storage (-80°C) Sample Storage (-80°C) Plasma Separation (Centrifugation)->Sample Storage (-80°C) Store Sample Preparation (Protein Precipitation) Sample Preparation (Protein Precipitation) Sample Storage (-80°C)->Sample Preparation (Protein Precipitation) Prepare for Analysis LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation (Protein Precipitation)->LC-MS/MS Analysis Analyze Data Analysis (PK Parameters) Data Analysis (PK Parameters) LC-MS/MS Analysis->Data Analysis (PK Parameters) Calculate

Caption: A generalized workflow for the pharmacokinetic analysis of this compound in mice.

Conclusion

This document provides a framework for researchers to conduct a thorough pharmacokinetic evaluation of this compound in mice. While specific, publicly available pharmacokinetic data for this compound is limited, the provided protocols for in vivo studies and bioanalysis, along with the templates for data presentation, offer a comprehensive guide for generating this critical information. The successful characterization of this compound's pharmacokinetic profile is an essential step in advancing this promising Androgen Receptor degrader towards clinical applications in the treatment of prostate cancer.

References

Troubleshooting & Optimization

Overcoming ARD-69 solubility issues in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with ARD-69 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR).[1][2][3][4][5][6] It is a bifunctional molecule composed of a ligand that binds to the AR and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] This proximity induces the ubiquitination and subsequent degradation of the AR by the proteasome, thereby inhibiting AR signaling pathways.[1][4] This mechanism is of significant interest for studying and potentially treating castration-resistant prostate cancer.[1]

Q2: What are the known physicochemical properties of this compound that might affect its solubility?

A2: this compound is a large, complex molecule with a high molecular weight and a significant number of rotatable bonds.[2] Its high calculated LogP value of 9.3 indicates that it is very lipophilic, which can lead to poor solubility in aqueous solutions.[2] Molecules with high lipophilicity are often referred to as "grease-ball" molecules, where solubility is primarily limited by solvation.[7]

Q3: In which solvents is this compound known to be soluble?

A3: this compound is highly soluble in dimethyl sulfoxide (DMSO).[2] One supplier reports a solubility of ≥ 200 mg/mL (approximately 177.02 mM) in DMSO.[2]

Q4: I am observing precipitation of this compound when I dilute my DMSO stock into aqueous cell culture medium. What is causing this?

A4: This is a common issue when working with highly lipophilic compounds like this compound. While soluble in a pure organic solvent like DMSO, the compound may crash out of solution when introduced to a predominantly aqueous environment like cell culture medium. This is due to the unfavorable energetics of solvating a "grease-ball" molecule with water.

Troubleshooting Guide: Overcoming this compound Solubility Issues In Vitro

Issue: Precipitate Formation Upon Dilution in Aqueous Media

Initial Steps:

  • Visual Confirmation: Carefully inspect your final diluted solution for any visible precipitate, cloudiness, or film formation. This can sometimes be subtle.

  • Microscopic Examination: If unsure, examine a small aliquot of the cell culture medium containing the final concentration of this compound under a microscope to check for crystals or amorphous precipitate.

Troubleshooting Workflow:

G start Precipitate Observed in Aqueous Media check_dmso Is the final DMSO concentration <0.5%? start->check_dmso increase_dmso Increase final DMSO concentration (up to 1% if tolerated by cells) check_dmso->increase_dmso No use_cosolvent Try using a co-solvent with DMSO check_dmso->use_cosolvent Yes increase_dmso->use_cosolvent Precipitate remains success Solubility Issue Resolved increase_dmso->success Precipitate dissolves use_surfactant Incorporate a non-ionic surfactant use_cosolvent->use_surfactant use_cosolvent->success Precipitate dissolves cyclodextrin Utilize a cyclodextrin use_surfactant->cyclodextrin use_surfactant->success Precipitate dissolves cyclodextrin->success Precipitate dissolves failure Precipitation Persists cyclodextrin->failure

A troubleshooting workflow for addressing this compound precipitation.

Recommended Solutions & Methodologies

If you encounter solubility issues, consider the following formulation strategies, starting with the simplest and progressing as needed.

1. Optimization of DMSO Concentration

  • Rationale: While high concentrations of DMSO can be toxic to cells, ensuring a sufficient final concentration can help maintain this compound in solution.

  • Protocol:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • When diluting into your aqueous medium, aim for a final DMSO concentration that is as high as your cells can tolerate without affecting viability or experimental outcomes (typically between 0.1% and 0.5%).

    • Always add the DMSO stock to the aqueous medium with vigorous vortexing or mixing to ensure rapid dispersion. Never add aqueous solution to the DMSO stock.

2. Use of Co-solvents

  • Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[8][9][10] They work by reducing the polarity of the aqueous solvent system.[11]

  • Protocol:

    • Prepare a stock solution of this compound in a mixture of DMSO and a co-solvent like PEG300 or PEG400.

    • A suggested starting point is a 1:1 (v/v) mixture of DMSO:PEG300.

    • Dilute this co-solvent stock into your final aqueous medium, ensuring the final concentration of all organic solvents is within the tolerated range for your cell line.

3. Incorporation of Surfactants

  • Rationale: Surfactants form micelles that can encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous solutions.[8] Non-ionic surfactants are generally preferred for cell-based assays due to lower toxicity.

  • Protocol:

    • Prepare a stock solution of this compound in 100% DMSO.

    • In a separate tube, prepare your aqueous medium containing a low concentration of a non-ionic surfactant such as Tween® 80 or Pluronic® F-68. A typical starting concentration is 0.01% - 0.1%.

    • Add the this compound DMSO stock to the surfactant-containing medium with vigorous mixing.

4. Cyclodextrin Complexation

  • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with lipophilic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[12]

  • Protocol:

    • Prepare an aqueous solution of a chemically modified cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), at a concentration of 5-10% (w/v) in your cell culture medium.

    • Add the this compound DMSO stock directly to this cyclodextrin-containing medium with vigorous vortexing.

    • Allow the mixture to equilibrate (e.g., by rotating at room temperature for 30-60 minutes) to facilitate complex formation before adding to cells.

Data Summary

The following table summarizes the reported solubility of this compound and common formulation excipients that can be used to address solubility challenges.

Compound/ExcipientSolvent/SystemReported Solubility/Working ConcentrationReference
This compound DMSO≥ 200 mg/mL (~177.02 mM)[2]
Co-solvents Aqueous MediaUsed to increase solubility of nonpolar drugs[9]
PEG300/PEG400Common for in vivo and in vitro formulations[2]
Surfactants Aqueous MediaUsed to form micelles and increase stabilization[8]
Tween® 80Typically used at 0.01% - 0.1%[2]
Cyclodextrins Aqueous MediaForm inclusion complexes to enhance solubility[12]
HP-β-CDOften used at 5-10% (w/v)

Visualizing the Mechanism of Action of this compound

The following diagram illustrates the signaling pathway and mechanism of action for this compound.

ARD69_Mechanism cluster_0 This compound Action cluster_1 Cellular Machinery cluster_2 Outcome ARD69 This compound AR Androgen Receptor (AR) ARD69->AR binds VHL VHL E3 Ligase ARD69->VHL binds TernaryComplex Ternary Complex (AR-ARD69-VHL) AR->TernaryComplex Proteasome Proteasome AR->Proteasome targeted to VHL->TernaryComplex Ubiquitin Ubiquitin TernaryComplex->Ubiquitin recruits Ubiquitin->AR polyubiquitinates Degradation AR Degradation Proteasome->Degradation Inhibition Inhibition of AR Signaling Degradation->Inhibition

Mechanism of action of this compound PROTAC.

References

ARD-69 Technical Support Center: Investigating Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical support guide is intended for research professionals. All experimental procedures should be conducted in a suitably equipped laboratory by trained personnel, adhering to all relevant safety protocols. The information provided is based on publicly available data and general principles of PROTAC technology. As of the last update, specific off-target effects for ARD-69 have not been extensively documented in publicly accessible literature. Therefore, this guide focuses on potential off-target liabilities and methodologies for their investigation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Androgen Receptor (AR).[1][2][3][4] It is a bifunctional molecule composed of a ligand that binds to the AR and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome.[1][2] This mechanism of action effectively reduces AR protein levels in cells, thereby inhibiting AR-driven gene expression and the growth of AR-dependent cancers.[1][2][4]

Q2: What are the potential sources of off-target effects for a PROTAC like this compound?

Potential off-target effects for PROTACs can arise from several sources:

  • Off-target binding of the AR ligand: The AR-binding component of this compound could have some affinity for other proteins, leading to their unintended degradation.

  • Off-target binding of the VHL ligand: The VHL E3 ligase-recruiting ligand could interact with other cellular components. However, well-characterized VHL ligands are generally highly specific.

  • Formation of unproductive ternary complexes: The bifunctional nature of PROTACs can lead to the formation of complexes with proteins other than the intended target and E3 ligase, potentially sequestering these proteins and causing unintended effects.

  • "Hook effect": At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are not conducive to degradation and could lead to other pharmacological effects.

Q3: Has this compound been observed to have any off-target effects in preclinical studies?

Currently, there is no publicly available data detailing specific off-target proteins degraded by this compound. Preclinical studies have primarily focused on its potent on-target degradation of the Androgen Receptor and its efficacy in prostate cancer models.[1][2][4][5][6][7]

Q4: My cells are showing unexpected toxicity or a phenotype that is not consistent with AR degradation after this compound treatment. What could be the cause?

If you observe unexpected cellular effects, consider the following possibilities:

  • Off-target protein degradation: this compound may be degrading one or more proteins essential for cell viability or function in your specific cell model.

  • Solvent toxicity: Ensure that the concentration of the solvent (e.g., DMSO) used to dissolve this compound is not causing toxicity. Always include a vehicle-only control in your experiments.

  • High concentration of this compound: At high concentrations, the "hook effect" can occur, or off-target effects may become more pronounced. It is crucial to perform dose-response experiments to identify the optimal concentration for AR degradation with minimal side effects.

  • Downstream effects of AR degradation: The phenotype you are observing could be a secondary or tertiary consequence of AR degradation that was previously uncharacterized in your experimental system.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected cell death at concentrations that effectively degrade AR. Off-target degradation of an essential protein.Perform a global proteomics experiment (see Experimental Protocols) to identify unintentionally degraded proteins. Validate any potential off-targets by western blot.
Observed phenotype does not correlate with the level of AR degradation. 1. The phenotype is due to an off-target effect. 2. The phenotype is a downstream consequence of AR degradation that takes longer to manifest.1. Investigate potential off-targets using proteomics and validate with orthogonal methods. 2. Perform a time-course experiment to monitor both AR degradation and the phenotype of interest.
Reduced this compound efficacy at higher concentrations (Hook Effect). Formation of non-productive binary complexes of this compound with either AR or VHL.Perform a detailed dose-response curve to determine the optimal concentration range for AR degradation. Avoid using concentrations in the hook effect range for your experiments.
Variability in experimental results. Inconsistent experimental conditions (e.g., cell density, passage number, this compound concentration).Standardize all experimental parameters. Ensure consistent cell culture practices and precise preparation of this compound dilutions.

Quantitative Data Summary

On-Target Degradation Efficacy (DC50)

The half-maximal degradation concentration (DC50) is the concentration of this compound required to degrade 50% of the target protein (AR).

Cell LineDC50 (nM)
LNCaP0.86[1][4][6][7]
VCaP0.76[1][4][6][7]
22Rv110.4[1][4][6][7]
In Vitro Anti-proliferative Activity (IC50)

The half-maximal inhibitory concentration (IC50) is the concentration of this compound required to inhibit 50% of cell proliferation.

Cell LineIC50 (nM)
LNCaP0.25[1]
VCaP0.34[1]
22Rv1183[1]

Experimental Protocols

Protocol 1: Global Proteomics for Off-Target Identification

This protocol outlines a general workflow for identifying potential off-target proteins degraded by this compound using mass spectrometry-based proteomics.

1. Cell Culture and Treatment:

  • Culture your cells of interest (e.g., LNCaP, VCaP, or a non-prostate cancer cell line as a control) to approximately 70-80% confluency.

  • Treat cells with this compound at a concentration known to cause maximal AR degradation (e.g., 10x DC50).

  • Include the following controls:

    • Vehicle control (e.g., DMSO).
    • A negative control compound (if available), such as an epimer of the VHL ligand that does not bind to VHL, to control for effects of the AR-binding moiety.

  • Harvest cells after a time point sufficient for AR degradation (e.g., 24 hours).

2. Sample Preparation:

  • Lyse the cells and quantify the protein concentration.

  • Perform protein reduction, alkylation, and digestion (typically with trypsin).

3. LC-MS/MS Analysis:

  • Analyze the resulting peptide mixtures using a high-resolution mass spectrometer.

4. Data Analysis:

  • Use appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins across all samples.

  • Perform statistical analysis to identify proteins that are significantly downregulated in the this compound-treated samples compared to the controls. Proteins other than AR that are significantly degraded are potential off-targets.

Protocol 2: Validation of Potential Off-Targets by Western Blot

1. Cell Treatment and Lysis:

  • Treat cells with this compound and appropriate controls as described in Protocol 1.

  • Lyse the cells and determine the protein concentration.

2. SDS-PAGE and Western Blotting:

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Probe the membrane with primary antibodies specific for the potential off-target protein(s) identified from the proteomics screen.

  • Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

3. Detection and Analysis:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantify the band intensities to confirm the degradation of the potential off-target protein.

Visualizations

ARD69_Mechanism_of_Action cluster_0 This compound (PROTAC) cluster_1 Cellular Machinery cluster_2 Ternary Complex Formation ARD69 This compound AR_Ligand AR Ligand VHL_Ligand VHL Ligand Ternary_Complex AR - this compound - VHL Ternary Complex ARD69->Ternary_Complex Linker Linker AR_Ligand->Linker AR Androgen Receptor (AR) AR_Ligand->AR Binds VHL VHL E3 Ligase VHL_Ligand->VHL Recruits Linker->VHL_Ligand Proteasome Proteasome AR->Proteasome Degradation AR->Ternary_Complex VHL->Ternary_Complex Ternary_Complex->AR Ubiquitination

Caption: Mechanism of action of this compound.

Off_Target_Workflow start Hypothesis: Unexpected Cellular Phenotype with this compound Treatment proteomics Global Proteomics (LC-MS/MS) (this compound vs. Controls) start->proteomics data_analysis Data Analysis: Identify Significantly Downregulated Proteins proteomics->data_analysis off_target_list List of Potential Off-Target Proteins data_analysis->off_target_list validation Orthogonal Validation: Western Blot for Top Candidates off_target_list->validation confirmation Confirmation of Off-Target Degradation validation->confirmation Confirmed no_off_target No Off-Target Confirmed: Phenotype is likely on-target or a downstream effect validation->no_off_target Not Confirmed

References

ARD-69 Resistance Mechanisms in Prostate Cancer: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding ARD-69, a potent PROTAC (Proteolysis Targeting Chimera) designed to degrade the Androgen Receptor (AR) for the treatment of prostate cancer.[1] This guide focuses on understanding and investigating potential mechanisms of acquired resistance to this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a heterobifunctional molecule known as a PROTAC. It is composed of a ligand that binds to the Androgen Receptor (AR) and another ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] By bringing the AR and the E3 ligase into close proximity, this compound induces the ubiquitination and subsequent proteasomal degradation of the AR protein, thereby inhibiting AR signaling pathways that are crucial for prostate cancer cell growth.[1][2]

Q2: My prostate cancer cell line (e.g., LNCaP, VCaP) is showing reduced sensitivity to this compound after prolonged treatment. What are the potential resistance mechanisms?

A2: While this compound is designed to overcome resistance mechanisms associated with traditional AR antagonists (e.g., AR amplification, mutations in the ligand-binding domain), acquired resistance to PROTACs can still emerge. Based on studies of other PROTACs, the most probable mechanisms of resistance to this compound involve alterations in the machinery it hijacks for its function, rather than changes in the target protein itself.

Potential mechanisms include:

  • Genomic alterations in the E3 ligase complex: This is the most commonly cited mechanism for PROTAC resistance. Mutations, deletions, or downregulation of the VHL gene or other essential components of the VHL-CUL2 E3 ligase complex can prevent this compound from successfully recruiting the degradation machinery.

  • Reduced expression of VHL: Insufficient levels of the VHL protein can limit the formation of the AR-PROTAC-VHL ternary complex, thus reducing the efficiency of AR degradation.

  • Impaired Ubiquitin-Proteasome System (UPS): General defects in the UPS, while less common, could also contribute to resistance by preventing the degradation of ubiquitinated AR.

Q3: How can I confirm that my cell line has developed resistance to this compound?

A3: Resistance can be confirmed by demonstrating a significant shift in the dose-response curve. You should perform a cell viability assay (e.g., CellTiter-Glo®) to compare the half-maximal inhibitory concentration (IC50) or degradation concentration (DC50) of this compound in your putative resistant cell line versus the parental, sensitive cell line. A rightward shift in the curve and a significant increase in the IC50/DC50 value indicate acquired resistance.

Q4: I have confirmed resistance. What is the first step to investigate the mechanism?

A4: The first step is to assess the integrity of the VHL E3 ligase pathway. This can be done by:

  • Western Blot Analysis: Check the protein expression levels of VHL in your resistant cells compared to the parental cells. A significant reduction or loss of VHL protein is a strong indicator of the resistance mechanism. You should also probe for AR to confirm that this compound is no longer effectively degrading the receptor.

  • Quantitative PCR (qPCR): Measure the mRNA levels of the VHL gene. This will help determine if the reduced VHL protein expression is due to decreased transcription.

Q5: My resistant cells show normal VHL protein levels. What other mechanisms could be at play?

A5: If VHL protein levels appear normal, consider the following possibilities:

  • Point mutations in VHL: A mutation in the VHL protein may prevent its binding to the this compound VHL ligand without affecting its overall protein expression level. In this case, you should sequence the VHL gene to check for mutations.

  • Dysfunction of other E3 ligase components: Resistance can arise from alterations in other core components of the VHL-CUL2 complex.

  • Impaired AR ubiquitination: The ubiquitination of AR might be compromised despite normal VHL levels. An AR ubiquitination assay can be performed to investigate this.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments to investigate this compound resistance.

Problem Potential Cause Recommended Solution
No AR degradation observed in parental (sensitive) cells. 1. This compound Integrity/Activity: Improper storage or handling of the compound. 2. Cell Line Suitability: Low expression of VHL in the chosen cell line. 3. Incorrect Concentration: The concentration of this compound used may be too low, or too high, leading to the "hook effect".1. Confirm proper storage of this compound (as per manufacturer's instructions) and prepare fresh dilutions for each experiment. 2. Verify VHL expression in your parental cell line by Western blot. 3. Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for AR degradation (DC50).
High variability in cell viability assays. 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Edge Effects: Evaporation from wells on the edge of the plate. 3. Reagent Preparation: Improper reconstitution or mixing of assay reagents.1. Ensure a single-cell suspension before seeding and be consistent with pipetting technique. 2. Avoid using the outer wells of the microplate or fill them with sterile PBS to maintain humidity. 3. Follow the manufacturer's protocol for reagent preparation carefully.[2][3][4]
No VHL protein detected by Western blot in both parental and resistant cells. 1. Antibody Issue: The primary antibody against VHL is not working or is used at a suboptimal dilution. 2. Poor Protein Transfer: Inefficient transfer of low molecular weight proteins.1. Use a positive control cell line known to express VHL (e.g., 786-O cells transfected with wild-type VHL).[5] Test a range of antibody dilutions. 2. Optimize transfer conditions for smaller proteins (e.g., use a 0.2 µm PVDF membrane, adjust transfer time and voltage).
AR ubiquitination assay shows a smear in all lanes, including the negative control. 1. Inefficient Denaturation: Incomplete denaturation during cell lysis can lead to co-immunoprecipitation of AR-associated proteins that are ubiquitinated. 2. Antibody Cross-reactivity: The ubiquitin antibody may be cross-reacting with other proteins.1. Ensure the lysis buffer contains a strong denaturant (e.g., 1% SDS) and that the sample is boiled before immunoprecipitation. 2. Use a high-quality, validated ubiquitin antibody and include an IgG isotype control for the immunoprecipitation step.

Data Presentation

The following tables present hypothetical data from experiments comparing a parental, this compound-sensitive LNCaP cell line with a derived this compound-resistant (LNCaP-ARDR) cell line.

Table 1: this compound Potency in Sensitive vs. Resistant LNCaP Cells

Cell LineIC50 (Cell Viability, 72h)DC50 (AR Degradation, 24h)Dmax (Max AR Degradation)
LNCaP (Parental)0.8 nM1.2 nM>95%
LNCaP-ARDR250 nM>1000 nM<20%

Table 2: Characterization of Parental vs. Resistant Cells

Cell LineRelative VHL mRNA Expression (fold change vs. Parental)Relative VHL Protein Expression (vs. GAPDH)Relative PSA mRNA Expression (fold change vs. Parental, no treatment)VHL Gene Sequencing
LNCaP (Parental)1.01.01.0Wild-Type
LNCaP-ARDR0.20.11.1Wild-Type

Experimental Protocols

1. Protocol for Generating this compound-Resistant LNCaP Cells (Adapted from Enzalutamide Resistance Protocols)

This protocol describes a method for generating this compound-resistant LNCaP cells through continuous, long-term exposure to escalating concentrations of the drug.[6][7]

  • Materials:

    • LNCaP cells

    • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

    • This compound

    • DMSO (vehicle control)

  • Procedure:

    • Culture LNCaP cells in standard conditions.

    • Determine the initial IC50 of this compound for the parental LNCaP cells using a cell viability assay.

    • Begin continuous treatment of LNCaP cells with this compound at a concentration equal to the IC50.

    • Maintain the cells in this compound-containing medium, changing the medium every 2-3 days.

    • When the cells resume a consistent proliferation rate (similar to vehicle-treated controls), subculture them and double the concentration of this compound.

    • Repeat this dose-escalation process over several months. A stable resistant cell line may take 6-9 months to develop.

    • Once cells are proliferating steadily in a high concentration of this compound (e.g., 500 nM), they can be considered a resistant line (LNCaP-ARDR).

    • Maintain the resistant cell line in medium containing the high concentration of this compound to ensure the stability of the resistant phenotype.

2. Protocol for CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is for determining cell viability in a 96-well plate format.[2][3][4]

  • Materials:

    • Parental and resistant cells

    • Opaque-walled 96-well plates

    • CellTiter-Glo® Reagent (Promega)

    • Luminometer

  • Procedure:

    • Seed 5,000 cells per well in 100 µL of medium in an opaque-walled 96-well plate. Include wells with medium only for background measurement.

    • Allow cells to attach overnight.

    • Treat cells with a serial dilution of this compound or vehicle control and incubate for the desired time (e.g., 72 hours).

    • Equilibrate the plate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

    • Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background luminescence.

3. Protocol for Western Blot Analysis of AR and VHL

  • Materials:

    • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies: Anti-AR, Anti-VHL, Anti-GAPDH (loading control)

    • HRP-conjugated secondary antibody

    • ECL detection reagent

  • Procedure:

    • Lyse cells and determine protein concentration using the BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with primary antibody (e.g., anti-VHL, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL reagent and visualize bands using a chemiluminescence imaging system.

    • Strip and re-probe the membrane for AR and GAPDH.

4. Protocol for AR Ubiquitination Assay

This protocol uses immunoprecipitation under denaturing conditions to isolate AR and detect its ubiquitination.

  • Materials:

    • Denaturing lysis buffer (1% SDS, 50 mM Tris, 5 mM EDTA)

    • Dilution buffer (50 mM Tris, 150 mM NaCl, 1% Triton X-100)

    • Protease inhibitor and deubiquitinase inhibitor (N-ethylmaleimide, NEM)

    • Anti-AR antibody for immunoprecipitation

    • Protein A/G agarose beads

    • Anti-Ubiquitin antibody for Western blot

  • Procedure:

    • Treat cells with this compound and a proteasome inhibitor (e.g., MG132) for 4-6 hours to allow ubiquitinated AR to accumulate.

    • Lyse cells directly in hot denaturing lysis buffer and boil for 10 minutes to dissociate protein complexes.

    • Dilute the lysate 10-fold with dilution buffer.

    • Pre-clear the lysate with Protein A/G beads.

    • Immunoprecipitate AR by incubating the lysate with an anti-AR antibody overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads extensively with dilution buffer.

    • Elute the protein by boiling the beads in Laemmli buffer.

    • Analyze the eluate by Western blot using an anti-ubiquitin antibody. A high molecular weight smear or ladder indicates ubiquitinated AR.

Visualizations

ARD_69_Mechanism_of_Action cluster_0 This compound PROTAC cluster_1 Cellular Machinery ARD69 This compound AR_ligand AR Ligand VHL_ligand VHL Ligand AR Androgen Receptor (AR) Target Protein AR_ligand->AR Binds VHL VHL E3 Ligase VHL_ligand->VHL Recruits Linker Linker Proteasome Proteasome AR->Proteasome Degradation VHL->AR Forms Ternary Complex (AR-ARD69-VHL) VHL->AR Ubiquitination

Caption: Mechanism of action of this compound PROTAC leading to AR degradation.

Resistance_Mechanism_Workflow start Reduced this compound Sensitivity Observed (Increased IC50) check_degradation Confirm Lack of AR Degradation (Western Blot) start->check_degradation check_vhl_protein Assess VHL Protein Expression (Western Blot) check_degradation->check_vhl_protein vhl_protein_reduced VHL Protein Reduced/Absent check_vhl_protein->vhl_protein_reduced Yes vhl_protein_normal VHL Protein Normal check_vhl_protein->vhl_protein_normal No check_vhl_mrna Analyze VHL mRNA Levels (qPCR) vhl_protein_reduced->check_vhl_mrna transcriptional_downregulation Resistance due to Transcriptional Downregulation of VHL check_vhl_mrna->transcriptional_downregulation sequence_vhl Sequence VHL Gene (Sanger Sequencing) vhl_protein_normal->sequence_vhl mutation_found Mutation Found? sequence_vhl->mutation_found check_ubiquitination Perform AR Ubiquitination Assay mutation_found->check_ubiquitination No mutational_inactivation Resistance due to Mutational Inactivation of VHL mutation_found->mutational_inactivation Yes other_mechanism Resistance due to other mechanism (e.g., other E3 ligase component) check_ubiquitination->other_mechanism

Caption: Workflow for investigating this compound resistance mechanisms.

References

Technical Support Center: ARD-69 and AR-V7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals investigating the efficacy of ARD-69, a novel androgen receptor (AR) antagonist, in the context of the AR-V7 splice variant.

Frequently Asked Questions (FAQs)

Q1: What is AR-V7 and how does it impact the efficacy of AR antagonists like this compound?

Androgen Receptor Splice Variant 7 (AR-V7) is a truncated isoform of the androgen receptor (AR) that lacks the C-terminal ligand-binding domain (LBD).[1][2][3] This is the domain targeted by second-generation AR antagonists, including enzalutamide and, hypothetically, this compound.[3][4] Because AR-V7 does not have the LBD, it is not inhibited by drugs that target this region.[3] Furthermore, AR-V7 is constitutively active, meaning it can translocate to the nucleus and activate AR target genes without the need for androgen binding, thus promoting tumor growth even in the presence of this compound.[3][4][5]

Q2: We are observing resistance to this compound in our prostate cancer cell line models. Could AR-V7 be the cause?

The presence of AR-V7 is a well-established mechanism of resistance to AR LBD-targeted therapies.[3][4][5] If your cell line expresses AR-V7 (e.g., 22Rv1), it is a likely driver of resistance.[6][7] In cell lines that do not initially express AR-V7 (e.g., LNCaP), prolonged treatment with AR antagonists can lead to the emergence of AR-V7 expression and subsequent resistance.[5] We recommend testing your cell lines for AR-V7 expression at both the mRNA and protein level to investigate this possibility.

Q3: What is the clinical significance of AR-V7 detection?

In clinical studies involving patients with metastatic castration-resistant prostate cancer (mCRPC), the detection of AR-V7 in circulating tumor cells (CTCs) is associated with primary resistance to drugs like enzalutamide and abiraterone.[3][8] Patients with detectable AR-V7 have shown significantly worse outcomes, including lower PSA response rates, shorter progression-free survival, and shorter overall survival when treated with these agents.[8][9][10] Therefore, AR-V7 is considered a negative predictive biomarker for therapies targeting the AR-LBD.[8]

Q4: If our model is AR-V7 positive, will this compound have any effect at all?

While AR-V7 drives resistance, this compound may still inhibit the activity of the full-length AR (AR-FL) that is often co-expressed with AR-V7.[5][11] However, the constitutive activity of AR-V7 is typically sufficient to promote cancer cell survival and proliferation, rendering the inhibition of AR-FL by itself ineffective.[5][12] Some studies suggest that both AR-FL and AR-V7 are required for maximal resistance, indicating a complex interplay.[5] The overall effect will depend on the relative expression levels of AR-FL and AR-V7 and the specific dependencies of the cancer cells.

Data Presentation

Table 1: Impact of AR-V7 Status on Clinical Outcomes with AR-LBD Inhibitors (Enzalutamide/Abiraterone)

Outcome MeasureAR-V7 PositiveAR-V7 NegativeStatistical SignificanceReference(s)
PSA Response Rate (≥50% decline)0%53%p = 0.004[10]
Median PSA Progression-Free Survival1.4 months6.0 monthsp < 0.001[10]
Median Clinical/Radiographic PFS2.1 months6.1 monthsp < 0.001[10]
Median Overall Survival5.5 monthsNot Reachedp = 0.002[10]

Data is based on studies with enzalutamide and abiraterone and is presented here as a proxy for this compound's expected performance.

Visualized Signaling Pathways and Workflows

AR_Signaling_Pathway cluster_nucleus Nucleus Androgen Androgen ARFL_inactive AR-FL (inactive) (with LBD) Androgen->ARFL_inactive Binds LBD ARD69 This compound ARD69->ARFL_inactive Blocks LBD ARFL_active AR-FL (active) ARFL_inactive->ARFL_active Activation & Dimerization ARV7 AR-V7 (active) (no LBD) ARV7_nuc AR-V7 (active) ARV7->ARV7_nuc Nuclear Translocation ARE Androgen Response Element (ARE) ARFL_active->ARE ARFL_nuc_trans ARFL_nuc_trans ARV7_nuc->ARE Ligand- Independent GeneExp Target Gene Expression ARE->GeneExp Proliferation Cell Proliferation & Survival GeneExp->Proliferation

Caption: AR-FL vs. AR-V7 signaling and this compound mechanism.

Experimental_Workflow start Start: Hypothesis AR-V7 drives this compound resistance step1 Select Cell Lines (e.g., AR-V7+ 22Rv1, AR-V7- LNCaP) start->step1 step2 Characterize AR-V7 Status step1->step2 step2a RT-qPCR step2->step2a step2b Western Blot step2->step2b step3 Treat cells with increasing concentrations of this compound step2->step3 step4 Assess Cell Viability (e.g., CellTiter-Glo Assay) step3->step4 step5 Calculate IC50 Values step4->step5 step6 Analyze Downstream Targets (e.g., PSA expression via qPCR) step5->step6 end Conclusion: Compare this compound efficacy in AR-V7+ vs. AR-V7- cells step6->end

Caption: Workflow for assessing AR-V7 impact on this compound efficacy.

Troubleshooting Guide

Issue 1: Inconsistent AR-V7 detection by RT-qPCR.

  • Potential Cause 1: Poor RNA Quality.

    • Solution: Always check RNA integrity (RIN > 8.0) using a Bioanalyzer before proceeding. Use a robust RNA extraction kit and handle samples carefully to avoid degradation.

  • Potential Cause 2: Primer Specificity.

    • Solution: The AR-V7 transcript contains a unique cryptic exon (CE3).[13] Ensure your primers are designed to specifically span the exon 3/CE3 junction to avoid amplifying full-length AR. Validate primers using positive (e.g., 22Rv1 cell line) and negative (e.g., PC3 cell line) controls.[6]

  • Potential Cause 3: Low Expression Level.

    • Solution: AR-V7 may be expressed at low levels. Consider using a more sensitive method like droplet digital PCR (ddPCR), which allows for absolute quantification without a standard curve and is more reliable for rare transcripts.[14]

Troubleshooting_Tree start Unexpected Result: This compound is ineffective in an assumed AR-V7 negative cell line q1 Did you confirm AR-V7 status at the protein level? start->q1 a1_no Perform Western Blot using AR-V7 specific antibody. mRNA may not correlate with protein. q1->a1_no No a1_yes AR-V7 protein is confirmed absent. q1->a1_yes Yes q2 Are other AR splice variants present? a1_yes->q2 a2_yes Investigate other variants (e.g., AR-v567es). They can also confer resistance. q2->a2_yes Possibly a2_no No other variants detected. q2->a2_no No q3 Is the full-length AR (AR-FL) mutated or amplified? a2_no->q3 a3_yes Sequence AR-LBD for mutations (e.g., T878A) that may alter binding of this compound. q3->a3_yes Possibly a3_no Consider AR-independent bypass signaling pathways (e.g., GR, PI3K/AKT). q3->a3_no No

Caption: Troubleshooting unexpected this compound resistance.

Experimental Protocols

Protocol 1: Detection of AR-V7 mRNA by RT-qPCR

This protocol provides a method for the sensitive detection of AR-V7 mRNA transcripts in cell lines or patient samples.

  • RNA Extraction:

    • Lyse approximately 1x10^6 cells using a suitable lysis buffer (e.g., Buffer RLT from QIAGEN RNeasy Kit).

    • Extract total RNA according to the manufacturer's protocol, including an on-column DNase digestion step to eliminate genomic DNA contamination.

    • Elute RNA in RNase-free water and quantify using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity.

  • Reverse Transcription (cDNA Synthesis):

    • Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit with a mix of random hexamers and oligo(dT) primers.

    • Include a "No Reverse Transcriptase" (-RT) control for each sample to check for genomic DNA contamination in the subsequent qPCR step.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix using a SYBR Green or TaqMan-based master mix.

    • Primer Design: Use primers specific to AR-V7. A validated forward primer in exon 3 and a reverse primer in the cryptic exon (CE3) is recommended.

      • Example (for reference, validation required): Check literature for published and validated sequences.[13]

    • Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Cycling Conditions:

      • Initial denaturation: 95°C for 10 min.

      • 40 cycles of: 95°C for 15 sec, 60°C for 1 min.

      • Include a melt curve analysis step for SYBR Green assays to confirm product specificity.

    • Controls: Include a positive control (cDNA from 22Rv1 cells), a negative control (cDNA from PC3 cells), and a no-template control (NTC).

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values.

    • Normalize the Ct value of AR-V7 to the housekeeping gene (ΔCt = Ct_AR-V7 - Ct_Housekeeping).

    • Calculate relative expression using the ΔΔCt method if comparing between samples.

Protocol 2: Detection of AR-V7 Protein by Western Blot

This protocol details the detection and semi-quantification of the ~80 kDa AR-V7 protein.

  • Protein Lysate Preparation:

    • Wash cell pellets (2-5x10^6 cells) with ice-cold PBS.

    • Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Incubate on ice for 30 minutes, vortexing intermittently.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Electrotransfer:

    • Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.

    • Separate proteins on an 8% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane with a validated primary antibody specific for AR-V7 (e.g., from RevMab Biosciences or as cited in literature[15]) overnight at 4°C with gentle agitation. Use the manufacturer's recommended dilution.

    • Wash the membrane 3x for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x for 10 minutes each with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the blot using a digital imager or film.

    • Loading Control: Re-probe the membrane with an antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Controls: Use lysates from 22Rv1 (positive) and LNCaP or PC3 (negative) cells as controls.[15]

References

Technical Support Center: Optimizing the ARD-69 Linker for Improved Potency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the potency of the ARD-69 PROTAC by optimizing its linker.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental optimization of the this compound linker.

Issue 1: Weak or No Degradation of Androgen Receptor (AR) with a Modified this compound Linker

  • Question: I have synthesized a new variant of this compound with a modified linker, but I am observing minimal or no degradation of the Androgen Receptor in my Western blot analysis. What are the potential linker-related causes, and how can I troubleshoot this?

  • Answer: Weak or no target degradation is a common hurdle in PROTAC development and often points to a suboptimal linker design that fails to facilitate a stable and productive ternary complex between the Androgen Receptor and the VHL E3 ligase.[1] Here are key linker-related factors to investigate and the corresponding troubleshooting steps:

    • Inefficient Ternary Complex Formation: The primary role of the PROTAC is to induce a stable ternary complex. If the linker is not optimal, this complex may be unstable or not form at all.[1]

      • Troubleshooting:

        • Vary Linker Length: The distance between the AR and VHL is critical. Synthesize a library of this compound variants with different linker lengths. This can be achieved by adding or removing units like polyethylene glycol (PEG) or alkyl chains.[1] Most successful PROTACs have linkers ranging from 7 to 29 atoms in length.[1]

        • Modify Linker Composition and Rigidity: The chemical nature of the linker influences its flexibility. Experiment with more rigid linkers (e.g., incorporating piperazine, piperidine, or phenyl groups) or more flexible linkers (e.g., long alkyl chains) to find a composition that supports a stable ternary complex.[1][2] The original this compound linker contains a rigid di-piperidine motif, which was found to improve solubility and potency.[2][3]

        • Biophysical Assays: Directly measure the formation and stability of the ternary complex using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[1]

    • Suboptimal Linker Attachment Points: The position where the linker connects to the AR antagonist and the VHL ligand is crucial for maintaining their binding affinities and for the correct orientation within the ternary complex.[1]

      • Troubleshooting:

        • Re-evaluate Attachment Points: If possible, synthesize new this compound variants with the linker attached to different solvent-exposed positions on the ligands. Computational modeling can help identify suitable attachment points that are less likely to interfere with binding.[1]

    • Poor Cell Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane to reach their intracellular target.[1][4]

      • Troubleshooting:

        • Alter Linker Properties: Modify the linker to achieve a better balance of hydrophilicity and lipophilicity. Incorporating PEG units can increase solubility, while replacing polar groups with more lipophilic moieties can sometimes improve permeability.[1]

        • Cellular Target Engagement Assays: Confirm that your this compound variant is reaching the Androgen Receptor inside the cell using assays like the cellular thermal shift assay (CETSA) or NanoBRET.[1]

Issue 2: The "Hook Effect" is Observed with a New this compound Variant

  • Question: My dose-response curve for AR degradation with a new this compound linker variant is bell-shaped, with degradation decreasing at higher concentrations. How can I address this "hook effect"?

  • Answer: The "hook effect" occurs when high concentrations of a PROTAC lead to the formation of binary complexes (this compound-AR or this compound-VHL) instead of the productive ternary complex, which reduces degradation efficiency.[1]

    • Troubleshooting:

      • Perform a Wide Dose-Response Experiment: To confirm the hook effect, test your this compound variant over a broad range of concentrations. A clear bell-shaped curve is indicative of this phenomenon.[1]

      • Enhance Ternary Complex Cooperativity: A highly cooperative PROTAC, where the formation of one binary complex promotes the binding of the third partner, can mitigate the hook effect. Linker optimization is key to achieving this.[1]

      • Systematic Linker Modification: As described in Issue 1, systematically vary the linker length and composition. A linker that better pre-organizes the two ligands for ternary complex formation can increase cooperativity.[1]

      • Biophysical Measurement of Cooperativity: Use techniques like SPR to quantify the cooperativity of your this compound variants. This will allow you to rank your compounds based on their ability to form a stable ternary complex.[1]

Frequently Asked Questions (FAQs)

  • Q1: What is the composition of the original this compound, and what is known about its linker?

    • A1: this compound is a PROTAC that targets the Androgen Receptor (AR) for degradation.[5][6] It is composed of an AR antagonist, a linker, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5][7] The linker in this compound is a rigid structure containing a di-piperidine motif, which was introduced to improve aqueous solubility and contributed to its high potency.[2][3]

  • Q2: What are the reported potency values for the original this compound?

    • A2: this compound is a highly potent degrader of the Androgen Receptor. It has demonstrated DC50 values (concentration for 50% degradation) of 0.86 nM in LNCaP cells, 0.76 nM in VCaP cells, and 10.4 nM in 22Rv1 prostate cancer cells.[3][5][6] It also potently inhibits the proliferation of these cell lines with IC50 values of 0.25 nM, 0.34 nM, and 183 nM, respectively.[5]

  • Q3: How does the linker's chemical composition impact the overall properties of an this compound variant?

    • A3: The linker's chemical makeup significantly influences the drug-like properties of a PROTAC.[1]

      • Solubility: Incorporating polar groups, such as the ether oxygens in PEG linkers or ionizable groups like the pyridine/di-piperidine motif in this compound, can improve aqueous solubility.[2][8]

      • Cell Permeability: The linker contributes to properties like the number of rotatable bonds and polar surface area, which can be modulated to improve cell permeability.[1]

      • Metabolic Stability: Linear alkyl or ether chains can be susceptible to oxidative metabolism. Designing linkers with greater metabolic stability, for instance by incorporating cyclic structures, is an important consideration for in vivo applications.[8]

  • Q4: What are the key experimental assays for evaluating the performance of a new this compound linker variant?

    • A4: A combination of cellular and biophysical assays is essential for a comprehensive evaluation:[1]

      • Western Blotting: This is the primary method to quantify the extent of target protein degradation in cells treated with the this compound variant.

      • Cell Viability/Proliferation Assays: Assays like MTS or CellTiter-Glo can be used to determine the IC50 value and assess the functional consequence of AR degradation.

      • Ternary Complex Formation Assays:

        • Surface Plasmon Resonance (SPR): Provides real-time kinetics and affinity data for both binary and ternary complex formation, and allows for the calculation of cooperativity.[1]

        • Isothermal Titration Calorimetry (ITC): Measures the thermodynamics of binding interactions.

        • NanoBRET/TR-FRET: In-cell assays to confirm ternary complex formation in a cellular environment.

Data Presentation

Table 1: Comparison of In Vitro Potency for Hypothetical this compound Linker Variants

Variant IDLinker ModificationDC50 (LNCaP cells, nM)IC50 (LNCaP cells, nM)Aqueous Solubility (µg/mL)
This compoundDi-piperidine alkyne (Reference)0.860.2550
This compound-L1PEG315.28.9120
This compound-L2Alkyl C845.725.15
This compound-L3Piperazine-Alkyl2.11.575
This compound-L4Shortened Di-piperidine50.333.840

Table 2: Biophysical Characterization of Ternary Complex Formation

Variant IDBinding Affinity (KD, nM) ARBinding Affinity (KD, nM) VHLTernary Complex Cooperativity (α)
This compound251505.2
This compound-L1281651.8
This compound-L2231450.9
This compound-L3261554.5
This compound-L4301800.5

Experimental Protocols

1. Western Blot for Androgen Receptor Degradation

  • Objective: To quantify the reduction in Androgen Receptor levels following treatment with this compound variants.

  • Methodology:

    • Cell Culture and Treatment: Plate LNCaP cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound variants (e.g., 0.1 nM to 1000 nM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody against the Androgen Receptor. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Detection and Analysis: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software.

2. Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

  • Objective: To measure the kinetics and affinity of binary and ternary complex formation and to determine cooperativity.

  • Methodology:

    • Immobilization: Immobilize either the VHL E3 ligase or the Androgen Receptor onto the surface of an SPR sensor chip.

    • Binary Interaction Analysis:

      • Inject a series of concentrations of the this compound variant over the immobilized protein to measure the binary binding affinity (e.g., this compound-VHL).

      • Inject a series of concentrations of the soluble protein partner (e.g., AR) to confirm there is no non-specific binding to the immobilized protein.

    • Ternary Complex Analysis:

      • Inject a series of concentrations of the soluble protein partner in the presence of a constant concentration of the this compound variant.

      • The difference in binding response compared to the binary interactions will indicate the formation of the ternary complex.

    • Data Analysis: Fit the sensorgram data to appropriate binding models to determine association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD). Calculate the cooperativity factor (α) by comparing the binding affinities of the ternary complex with the binary complexes.

Visualizations

ARD_69_Signaling_Pathway This compound Mechanism of Action cluster_0 Cellular Environment ARD_69 This compound PROTAC AR Androgen Receptor (AR) (Target Protein) ARD_69->AR binds VHL VHL E3 Ligase ARD_69->VHL binds Ternary_Complex AR-ARD-69-VHL Ternary Complex AR->Ternary_Complex VHL->Ternary_Complex Poly_Ub Poly-ubiquitination Ternary_Complex->Poly_Ub facilitates Ub Ubiquitin (Ub) Ub->Poly_Ub E1, E2 enzymes Proteasome 26S Proteasome Poly_Ub->Proteasome recognition Degradation AR Degradation Proteasome->Degradation leads to

Caption: Mechanism of action for this compound mediated protein degradation.

Linker_Optimization_Workflow Linker Optimization Experimental Workflow start Start: Design this compound Linker Variants synthesis Synthesize Library of Linker Variants start->synthesis western_blot Western Blot for AR Degradation (DC50) synthesis->western_blot viability_assay Cell Viability Assay (IC50) western_blot->viability_assay decision1 Potent Degradation? viability_assay->decision1 spr_assay SPR/ITC for Ternary Complex & Cooperativity decision1->spr_assay Yes refine_design Refine Linker Design decision1->refine_design No decision2 Good Cooperativity & No Hook Effect? spr_assay->decision2 permeability_assay Assess Permeability & Solubility decision2->permeability_assay Yes decision2->refine_design No end Optimized Lead Candidate permeability_assay->end refine_design->synthesis

Caption: A typical experimental workflow for optimizing this compound linker properties.

Troubleshooting_Logic Troubleshooting Logic for Poor Degradation start Issue: Weak/ No AR Degradation q1 Is Ternary Complex Formation Confirmed? start->q1 a1_yes Check Cellular Permeability (CETSA) q1->a1_yes Yes a1_no Optimize Linker for Ternary Complex q1->a1_no No q2 Is Permeability Low? a1_yes->q2 vary_length Vary Length a1_no->vary_length vary_rigidity Vary Rigidity a1_no->vary_rigidity a2_yes Modify Linker to Improve Solubility/ Lipophilicity q2->a2_yes Yes a2_no Re-evaluate Linker Attachment Points q2->a2_no No

Caption: Logical relationships in troubleshooting poor this compound variant efficacy.

References

Troubleshooting inconsistent ARD-69 results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing ARD-69, a potent PROTAC (Proteolysis Targeting Chimera) for the degradation of the Androgen Receptor (AR). This compound is a valuable tool in the study of castration-resistant prostate cancer (CRPC) by inducing the degradation of the AR protein.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals to address common issues and ensure consistent experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a bifunctional molecule designed to induce the degradation of the Androgen Receptor (AR).[1] It is a PROTAC that consists of a ligand that binds to the AR's ligand-binding domain, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][4] By simultaneously binding to both the AR protein and the VHL E3 ligase, this compound brings them into close proximity. This proximity facilitates the ubiquitination of the AR protein, marking it for degradation by the proteasome. The subsequent reduction in AR protein levels inhibits AR signaling pathways.[1]

Q2: In which cell lines is this compound effective?

This compound has been shown to be effective in AR-positive prostate cancer cell lines.[1][3][5][6] The half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) values vary between cell lines, indicating differential sensitivity.

Cell LineDC50 (nM)IC50 (nM)
LNCaP0.860.25
VCaP0.760.34
22Rv110.4183
Data compiled from multiple sources.[1][3][5][6]

Q3: What is the expected level of Androgen Receptor degradation with this compound treatment?

Under optimal conditions, this compound can induce a profound degradation of the AR protein, with levels being reduced by over 95% in sensitive prostate cancer cell lines.[3][5][6][7]

Q4: How should I prepare and store this compound?

For most in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution.[8] It is recommended to aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C.[8] For in vivo studies, specific formulations with solvents like PEG300, Tween 80, or corn oil may be required, and it is crucial to consult relevant literature for appropriate protocols.[8] This product should be protected from light during storage and handling.[8]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected AR degradation.

Possible Cause 1: Suboptimal Cell Health or Passage Number

  • Recommendation: Ensure cells are healthy, actively dividing, and within a low passage number. Cellular stress or high passage numbers can alter protein expression and ubiquitin-proteasome system efficiency.

Possible Cause 2: Incorrect this compound Concentration or Incubation Time

  • Recommendation: Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line and experimental conditions. This compound's effect is dose- and time-dependent.[3][5][6]

Possible Cause 3: Issues with this compound Stock Solution

  • Recommendation: Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Confirm the final concentration of your working solution.

Possible Cause 4: Inefficient Ternary Complex Formation

  • Recommendation: The formation of the AR-ARD-69-VHL ternary complex is essential for degradation. Ensure that the expression levels of both AR and VHL are adequate in your cell line. Overexpression or knockdown of components of the ubiquitin-proteasome system can affect PROTAC efficiency.

Possible Cause 5: "Hook Effect"

  • Recommendation: At very high concentrations, PROTACs can exhibit a "hook effect," where the degradation efficiency decreases due to the formation of binary complexes (AR-ARD-69 or this compound-VHL) instead of the productive ternary complex. If you observe reduced degradation at higher concentrations, titrate your this compound concentration to a lower range.

Issue 2: High variability between replicate experiments.

Possible Cause 1: Inconsistent Cell Seeding Density

  • Recommendation: Ensure uniform cell seeding density across all wells and plates. Variations in cell number can lead to inconsistent protein levels and drug responses.

Possible Cause 2: Edge Effects in Multi-well Plates

  • Recommendation: To minimize edge effects, avoid using the outer wells of multi-well plates for critical experiments. Maintain proper humidity in the incubator to prevent evaporation from the wells.

Possible Cause 3: Variability in Reagent Addition

  • Recommendation: Use precise pipetting techniques to ensure consistent addition of this compound and other reagents to each well. Automated liquid handlers can improve reproducibility.

Issue 3: No AR degradation observed.

Possible Cause 1: AR-Negative Cell Line

  • Recommendation: Confirm that your cell line expresses the Androgen Receptor. This compound is a targeted degrader and will not be effective in AR-negative cells.

Possible Cause 2: Inactive Compound

  • Recommendation: Verify the integrity of your this compound compound. If possible, obtain a fresh batch or confirm the activity of your current stock in a positive control cell line (e.g., LNCaP or VCaP).

Possible Cause 3: Impaired Ubiquitin-Proteasome System

  • Recommendation: The activity of this compound is dependent on a functional ubiquitin-proteasome system. Co-treatment with a proteasome inhibitor (e.g., MG132) should rescue AR degradation, confirming a proteasome-dependent mechanism.

Experimental Protocols & Visualizations

General Protocol for In Vitro AR Degradation Assay
  • Cell Seeding: Plate AR-positive prostate cancer cells (e.g., LNCaP, VCaP) in appropriate culture vessels and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting: Normalize the protein amounts for each sample and perform SDS-PAGE, followed by transfer to a PVDF membrane. Probe the membrane with primary antibodies against AR and a loading control (e.g., GAPDH, β-actin).

  • Analysis: Detect the protein bands using an appropriate secondary antibody and imaging system. Quantify the band intensities to determine the extent of AR degradation relative to the loading control and vehicle-treated samples.

This compound Mechanism of Action

ARD69_Mechanism cluster_cell Cell cluster_ternary Ternary Complex ARD69 This compound Ternary AR - this compound - VHL ARD69->Ternary AR Androgen Receptor (AR) (Target Protein) AR->Ternary VHL VHL E3 Ligase VHL->Ternary AR_Ub Ubiquitinated AR Ternary->AR_Ub Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome AR_Ub->Proteasome Degradation Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of this compound induced degradation of the Androgen Receptor.

Troubleshooting Workflow for Inconsistent this compound Results

Troubleshooting_Workflow Start Inconsistent this compound Results Check_Cells Verify Cell Health and Passage Number Start->Check_Cells Check_Compound Confirm this compound Concentration and Incubation Time Check_Cells->Check_Compound Check_Stock Assess this compound Stock Solution Integrity Check_Compound->Check_Stock Check_System Evaluate Ubiquitin-Proteasome System Functionality Check_Stock->Check_System Check_Hook Investigate Potential 'Hook Effect' Check_System->Check_Hook Optimize_Protocol Optimize Experimental Protocol Check_Hook->Optimize_Protocol Results_OK Consistent Results Optimize_Protocol->Results_OK Yes Contact_Support Contact Technical Support Optimize_Protocol->Contact_Support No

Caption: A logical workflow for troubleshooting inconsistent this compound results.

References

Technical Support Center: ARD-69 Experiments and Cell Line Contamination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting experimental results involving ARD-69 that may be affected by cell line contamination. The information is presented in a question-and-answer format to directly address common issues and provide clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: What is cell line contamination and why is it a critical issue for my this compound experiments?

A1: Cell line contamination refers to the presence of unintended materials in a cell culture. This can be broadly categorized into two types:

  • Biological Contamination: This is the most common type and includes contamination by bacteria, molds, yeasts, viruses, and mycoplasma.[1][2] Critically, it also includes cross-contamination with other, often more aggressive, cell lines.[1][3]

  • Chemical Contamination: This involves non-living contaminants such as impurities in media, sera, or water, as well as endotoxins, detergents, or plasticizer residues from labware.[2][4][5]

For experiments with this compound, a potent PROTAC that induces Androgen Receptor (AR) degradation, contamination can severely compromise results.[6][7] A contaminating cell line might not express AR or may have a different sensitivity to this compound, leading to inaccurate measurements of protein degradation, cell viability, and downstream gene expression.[2][8] Contaminants can also alter cellular metabolism and signaling pathways, producing unreliable and irreproducible data.[9][10]

Q2: What are the most common types of biological contaminants I should be aware of?

A2: The most prevalent biological contaminants in cell culture are:

Contaminant TypeKey CharacteristicsPrevalence
Mycoplasma Small bacteria lacking a cell wall. Not visible by standard microscopy and resistant to many common antibiotics. Can alter cell growth, metabolism, and gene expression without obvious signs of contamination.[1][2][9]High (Estimated 5-35% of continuous cell cultures)[1][4]
Bacteria & Fungi Often visible under a microscope. Cause noticeable changes like turbidity (cloudiness) and rapid pH shifts (media turns yellow).[2][11]Common, but usually easy to detect visually.[3]
Cell Line Cross-Contamination An unintended cell line overgrows the original culture. The HeLa cell line is a notorious and frequent contaminant due to its aggressive growth.[1][9]Significant (Estimated 18-36% of all cell lines may be misidentified or cross-contaminated)[10][12]
Viruses Difficult to detect as they may not cause visible cell death. Can alter genetic makeup and cellular functions.[3][11]Varies; can originate from the host tissue or lab environment.[3][9]

Q3: How might cell line contamination specifically affect my results with this compound?

A3: Cell line contamination can invalidate your this compound experimental outcomes in several ways:

  • Altered AR Expression: If your intended AR-positive prostate cancer cell line (e.g., LNCaP, VCaP) is contaminated with an AR-negative cell line, the overall AR protein levels will be lower, leading to an underestimation of this compound's degradation efficiency (DC50 values).[7][8]

  • Inaccurate Proliferation Assays: Contaminating cells may have different growth rates or may be insensitive to AR degradation, masking the true anti-proliferative effect of this compound on your target cells.[7][13]

  • Irreproducible Results: Hidden contaminants like mycoplasma can alter cellular stress responses and signaling pathways, leading to high variability between experiments.[9][14]

Troubleshooting Guide

Q4: My this compound dose-response curve is inconsistent and not what I expected. Could this be contamination?

A4: Yes, inconsistent or unexpected dose-response curves are a primary indicator of potential contamination.

  • Possible Cause: A hidden contaminant, such as mycoplasma or a low level of cross-contaminating cells, can alter the cellular response to this compound, leading to high variability and poor reproducibility.[1][15] Mycoplasma, in particular, affects virtually every aspect of a cell's behavior, from proliferation to gene expression.[9]

  • What to do:

    • Immediately quarantine the suspicious culture and all related reagents.[1]

    • Perform a mycoplasma detection test (e.g., PCR-based assay).

    • Thaw a new, early-passage vial of your cell line from a trusted source.

    • Conduct Short Tandem Repeat (STR) profiling on your working cell stock to authenticate its identity.[1][16]

Q5: The pH of my cell culture medium is dropping rapidly, turning yellow overnight. What does this mean?

A5: A rapid drop in pH is a classic sign of microbial contamination.

  • Possible Cause: Bacterial or yeast contamination leads to the rapid consumption of glucose and the production of acidic metabolites, causing the phenol red indicator in the medium to turn yellow.[1][11]

  • What to do:

    • Visually inspect the culture under a microscope. Look for small, motile particles (bacteria) or ovoid, budding particles (yeast).[1][2]

    • If contamination is confirmed, immediately discard the culture.

    • Thoroughly decontaminate the incubator, biosafety cabinet, and any shared equipment (e.g., water bath, pipette controllers) with appropriate disinfectants like 70% ethanol and a stronger agent like a quaternary ammonium compound.[5][15]

    • Review your aseptic technique to identify and correct any potential breaches in sterility.[17]

Q6: My cells look healthy, but my Western blot shows that this compound is not degrading the Androgen Receptor as effectively as published data suggests. What should I check?

A6: This scenario strongly points toward either an insidious contaminant or a misidentified cell line.

  • Possible Cause:

    • Mycoplasma Contamination: Mycoplasma can alter protein expression and cellular signaling pathways, potentially interfering with the ubiquitin-proteasome system that this compound relies on.[8][9]

    • Cell Line Cross-Contamination: Your culture may have been overgrown by a different cell line that is either AR-negative or expresses a form of AR that is resistant to this compound-mediated degradation. This is a very common problem in research.[12][18]

  • What to do:

    • Test for Mycoplasma: Use a sensitive PCR-based kit for definitive results.

    • Authenticate Your Cell Line: This is the most critical step. Perform STR profiling to generate a unique DNA fingerprint of your cell line and compare it against established databases (e.g., ATCC, Cellosaurus) to confirm its identity.[16][19][20]

    • Check Passage Number: Use low-passage cells for your experiments. High-passage numbers can lead to genetic drift and altered phenotypes, potentially affecting the response to this compound.[17]

Mandatory Visualizations

ARD69_Mechanism cluster_ternary Ternary Complex Formation ARD69 This compound (PROTAC) AR Androgen Receptor (AR) ARD69->AR Binds to AR VHL VHL (E3 Ligase Component) ARD69->VHL Binds to VHL Proteasome Proteasome AR->Proteasome Targeted for Degradation E3_Complex E3 Ubiquitin Ligase Complex VHL->E3_Complex recruits E3_Complex->AR Polyubiquitination Ub Ubiquitin (Ub) Degradation Degraded AR Fragments Proteasome->Degradation Degrades

Caption: Mechanism of action for this compound, a PROTAC targeting the Androgen Receptor.

Contamination_Troubleshooting Start Inconsistent / Unexpected This compound Experimental Results Visual Visual Inspection: - Turbidity? - pH change (yellow)? - Particles under scope? Start->Visual Microbial Likely Microbial Contamination (Bacteria/Yeast) Visual->Microbial Yes NoVisual No obvious signs of contamination Visual->NoVisual No Discard 1. Discard Culture 2. Decontaminate Workspace 3. Review Aseptic Technique Microbial->Discard Myco_STR Perform Advanced Testing: 1. Mycoplasma Test (PCR) 2. STR Profile for Authentication NoVisual->Myco_STR MycoPos Mycoplasma Positive? Myco_STR->MycoPos STRFail STR Profile Mismatch? Myco_STR->STRFail MycoPos->STRFail No MycoAction 1. Discard all cultures 2. Decontaminate lab 3. Test all cell banks MycoPos->MycoAction Yes STRAction Cross-Contamination or Misidentification Confirmed. Discard and obtain new authenticated stock. STRFail->STRAction Yes Pass All Tests Negative. Review experimental protocol, reagents, and cell passage number. STRFail->Pass No

Caption: Troubleshooting workflow for suspected cell line contamination.

Cell_Authentication_Workflow Start Start of Project or New Cell Line Received Source Obtain cells from a reputable cell bank (e.g., ATCC) Start->Source Quarantine Quarantine New Cells Source->Quarantine Test Test for Mycoplasma Quarantine->Test STR Perform STR Profiling Test->STR Compare Compare STR Profile to Reference Database STR->Compare Match Profile Matches Compare->Match Yes NoMatch Profile Mismatch Compare->NoMatch No MasterBank Create Master Cell Bank (Low Passage) Match->MasterBank Discard Discard Cell Line. Do Not Use. NoMatch->Discard WorkingBank Create Working Cell Bank MasterBank->WorkingBank Experiment Proceed with Experiments WorkingBank->Experiment End End of Project: Re-authenticate cell line Experiment->End

References

Technical Support Center: ARD-69 Degradation Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ARD-69, a potent PROTAC (Proteolysis Targeting Chimera) androgen receptor (AR) degrader. A common challenge encountered in PROTAC-mediated degradation assays is the "hook effect," which can lead to misinterpretation of experimental results. This guide will help you identify, understand, and mitigate this phenomenon.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of this compound degradation assays?

A1: The "hook effect" is a phenomenon observed in dose-response experiments with PROTACs like this compound, where the degradation of the target protein (androgen receptor) decreases at high concentrations of the PROTAC.[1][2][3] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against the concentration of this compound.[1][2] Instead of a standard sigmoidal curve where increasing the concentration leads to a plateau of maximum effect, excessively high concentrations of this compound can paradoxically reduce its degradation efficacy.[1][2]

Q2: What is the underlying cause of the hook effect?

A2: The hook effect is caused by the formation of unproductive binary complexes at high concentrations of this compound.[1][2][4] The mechanism of action for this compound requires the formation of a productive ternary complex, which consists of the androgen receptor, this compound, and an E3 ubiquitin ligase (specifically VHL for this compound).[1][2][5] At optimal concentrations, this compound effectively bridges the androgen receptor and the E3 ligase, leading to ubiquitination and subsequent degradation of the receptor.[4] However, at excessive concentrations, this compound is more likely to independently bind to either the androgen receptor or the E3 ligase, forming separate, non-productive binary complexes (AR-ARD-69 or VHL-ARD-69).[1][2][6] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and reducing protein degradation.[1][2][6]

Q3: What are the experimental consequences of the hook effect?

Q4: At what concentrations is the hook effect typically observed for PROTACs?

A4: The concentration at which the hook effect becomes apparent can vary depending on the specific PROTAC, the target protein, the E3 ligase, and the cell line used.[1] However, it is often observed at micromolar (µM) concentrations, typically starting from 1 µM and becoming more pronounced at higher concentrations.[1] To properly characterize the activity of this compound, it is crucial to perform a wide dose-response experiment, spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal concentration for degradation and to detect the onset of the hook effect.[1]

Troubleshooting Guide

Problem 1: My dose-response curve for this compound is bell-shaped, with degradation decreasing at higher concentrations.

  • Likely Cause: You are observing the classic hook effect.[2]

  • Troubleshooting Steps:

    • Confirm with a Wider Concentration Range: Repeat the experiment using a broader and more granular range of this compound concentrations. It is recommended to test concentrations from the picomolar to high micromolar range to clearly define the bell-shaped curve.[1]

    • Determine Optimal Concentration: Identify the concentration that achieves the maximal degradation (Dmax) and the concentration that achieves 50% of this degradation (DC50). Use concentrations at or below the Dmax for future experiments to ensure you are in the productive range of the dose-response curve.[1][2]

    • Assess Ternary Complex Formation: If available, utilize biophysical or cellular assays such as NanoBRET™ or co-immunoprecipitation to directly measure the formation of the AR-ARD-69-VHL ternary complex at different this compound concentrations.[1] This can help correlate the decrease in degradation with a reduction in ternary complex formation.

Problem 2: I am not observing any degradation of the androgen receptor at any of the tested this compound concentrations.

  • Likely Cause: This could be due to several factors, including the possibility that your tested concentrations are entirely within the hook effect region, issues with the experimental setup, or a problem with the PROTAC itself.

  • Troubleshooting Steps:

    • Test a Much Wider Concentration Range: It is possible that the initial concentration range was too high and fell entirely within the hook effect region, or was too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[1]

    • Verify Target and E3 Ligase Expression: Confirm that the cell line being used expresses both the androgen receptor and the VHL E3 ligase at sufficient levels.[1]

    • Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal concentration of this compound to determine the ideal incubation time for maximal degradation.[1]

    • Check Cell Permeability: Poor cell permeability of the PROTAC can lead to inaccurate dose-response relationships.[1] While this compound is a known potent degrader, issues with a specific batch or experimental conditions could affect its cellular uptake.

Data Presentation

Table 1: Potency of this compound in Prostate Cancer Cell Lines

Cell LineDC50 (nM)DmaxReference
LNCaP0.86>95%[5][7][8][9]
VCaP0.76>95%[5][7][8][9]
22Rv110.4>95%[5][7][8][9]

Experimental Protocols

Protocol 1: Western Blot for this compound Dose-Response Analysis

This protocol outlines the steps to generate a dose-response curve for this compound and identify a potential hook effect.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)

  • Cell culture reagents

  • This compound (dissolved in a suitable vehicle like DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against Androgen Receptor and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Methodology:

  • Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a wide serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control for a fixed time (e.g., 24 hours).[2]

  • Cell Lysis: Wash cells with PBS and lyse them with an appropriate buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration for each lysate using a BCA assay to ensure equal loading for western blotting.[2]

  • Western Blotting:

    • Load equal amounts of total protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody against the androgen receptor overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Probe the membrane with a primary antibody against a loading control, followed by the appropriate secondary antibody.[1]

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using image analysis software.

    • Normalize the intensity of the androgen receptor band to the intensity of the loading control band for each concentration.[1]

  • Data Interpretation: Plot the normalized androgen receptor levels against the log of the this compound concentration to visualize the dose-response curve and identify the hook effect.

Protocol 2: NanoBRET™ Ternary Complex Formation Assay

This protocol provides a method to directly assess the formation of the ternary complex in live cells.

Principle: The assay utilizes NanoLuc® luciferase as a bioluminescent donor and a fluorescently labeled HaloTag® as an acceptor. The target protein (Androgen Receptor) is fused to NanoLuc®, and the E3 ligase (VHL) is fused to HaloTag®. In the presence of a PROTAC like this compound that brings these two proteins into proximity, Bioluminescence Resonance Energy Transfer (BRET) occurs, resulting in a detectable signal.[1]

Methodology:

  • Cell Line Engineering: Co-transfect cells with plasmids encoding for AR-NanoLuc® and HaloTag®-VHL.

  • HaloTag® Labeling: Treat the cells with the HaloTag® NanoBRET™ 618 Ligand.

  • PROTAC Addition: Add varying concentrations of this compound to the cells.

  • Substrate Addition: Add the NanoLuc® substrate (furimazine) to the cells.

  • BRET Measurement: Measure the donor and acceptor emission signals using a plate reader equipped for BRET analysis.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A bell-shaped curve when plotting the BRET ratio against the this compound concentration is indicative of the hook effect, where ternary complex formation decreases at high PROTAC concentrations.

Visualizations

ARD69_Signaling_Pathway cluster_0 Optimal this compound Concentration cluster_1 High this compound Concentration (Hook Effect) AR AR Ternary_Complex Productive Ternary Complex (AR-ARD-69-VHL) AR->Ternary_Complex ARD69_opt This compound ARD69_opt->Ternary_Complex VHL VHL VHL->Ternary_Complex Ub Ubiquitination Ternary_Complex->Ub Proteasome Proteasomal Degradation Ub->Proteasome AR_high AR Binary_Complex1 Unproductive Binary Complex (AR-ARD-69) AR_high->Binary_Complex1 ARD69_high1 This compound ARD69_high1->Binary_Complex1 ARD69_high2 This compound Binary_Complex2 Unproductive Binary Complex (VHL-ARD-69) ARD69_high2->Binary_Complex2 VHL_high VHL VHL_high->Binary_Complex2 Reduced_Degradation Reduced Degradation Binary_Complex1->Reduced_Degradation Binary_Complex2->Reduced_Degradation

Caption: Mechanism of this compound action and the hook effect.

Western_Blot_Workflow cluster_workflow Western Blot Workflow for Dose-Response Analysis A 1. Cell Seeding B 2. This compound Treatment (Wide Concentration Range) A->B C 3. Cell Lysis B->C D 4. Protein Quantification C->D E 5. SDS-PAGE & Transfer D->E F 6. Immunoblotting (AR & Loading Control) E->F G 7. Detection & Densitometry F->G H 8. Data Analysis & Curve Plotting G->H

Caption: Experimental workflow for this compound dose-response analysis.

Troubleshooting_Workflow start Observation: Bell-shaped dose-response curve step1 Confirm Hook Effect with Wider Concentration Range start->step1 step2 Assess Ternary Complex Formation (e.g., NanoBRET, Co-IP) step1->step2 Optional but Recommended step3 Determine Optimal Concentration (Dmax and DC50) step1->step3 end Use Optimal Concentration for Future Experiments step3->end

Caption: Troubleshooting workflow for the hook effect.

References

Technical Support Center: ARD-69 Preclinical Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the preclinical use of ARD-69, a potent Proteolysis Targeting Chimera (PROTAC) for androgen receptor (AR) degradation. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented in a clear, accessible format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are not observing the expected level of androgen receptor (AR) degradation in our cell line. What are the potential causes?

A1: Several factors can influence the efficiency of this compound-mediated AR degradation. Consider the following:

  • Cell Line Specificity: this compound has shown varying potency across different prostate cancer cell lines. For instance, its DC_50 is lower in LNCaP and VCaP cells compared to 22Rv1 cells.[1] Ensure that your cell line expresses both the androgen receptor and the VHL E3 ligase, which this compound utilizes.

  • Dose and Time Dependence: The degradation of AR by this compound is both dose- and time-dependent.[1] We recommend performing a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line.

  • The "Hook Effect": At very high concentrations, PROTACs can exhibit reduced efficacy due to the formation of non-productive binary complexes with either the target protein or the E3 ligase, instead of the desired ternary complex. This is known as the "hook effect." If you are using high concentrations of this compound and seeing reduced degradation, try testing a lower concentration range.

  • Compound Integrity: Ensure the proper storage and handling of your this compound stock solution to maintain its stability and activity.

Q2: What is a suitable in vivo formulation for this compound in mouse models?

A2: A suggested formulation for in vivo studies involves creating a stock solution in DMSO and then diluting it with other excipients for administration. A common formulation approach is as follows:

  • Dissolve this compound in DMSO to create a stock solution.

  • For the final formulation, take the required volume of the DMSO stock and add PEG300, mix until clear.

  • Add Tween 80 and mix until clear.

  • Finally, add ddH₂O to reach the desired final concentration.

It is always recommended to perform a small-scale formulation test to ensure solubility and stability before preparing a large batch for your study.

Q3: Are there any known toxicities associated with this compound in animal models?

A3: The primary publication on this compound does not report any specific toxicity studies. However, a subsequent study on a similar compound, ARD-2051, noted no signs of toxicity in mice during their efficacy studies. General safety evaluations for PROTACs in animal models include:

  • Acute Toxicity Studies: These involve administering single doses at various concentrations to observe short-term adverse effects and determine the maximum tolerated dose.

  • Chronic Toxicity Studies: These studies involve repeated dosing over a longer period (e.g., 28 or 90 days) to assess long-term effects on animal health, body weight, and organ function.

Researchers should always include a comprehensive toxicology assessment as part of their preclinical development plan for any new compound, including this compound.

Q4: How does the potency of this compound compare to standard AR antagonists?

A4: this compound has been shown to be significantly more potent at inhibiting the growth of AR-positive prostate cancer cell lines compared to traditional AR antagonists like enzalutamide, in some cases over 100 times more potent.[2][]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in various prostate cancer cell lines.

Table 1: In Vitro Degradation Potency (DC_50) of this compound

Cell LineDC_50 (nM)
LNCaP0.86
VCaP0.76
22Rv110.4

Data sourced from Han et al., J Med Chem, 2019.[2]

Table 2: In Vitro Growth Inhibition (IC_50) of this compound

Cell LineIC_50 (nM)
LNCaP0.25
VCaP0.34
22Rv1183

Data sourced from MedchemExpress.[4]

Experimental Protocols

1. Cell Culture and Reagents

  • Cell Lines: LNCaP, VCaP, and 22Rv1 prostate cancer cell lines can be obtained from ATCC.

  • Culture Media: Use the recommended media for each cell line (e.g., RPMI-1640 for LNCaP and 22Rv1, DMEM for VCaP) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM) and store at -20°C or -80°C. For cell-based assays, dilute the stock solution to the desired concentrations in the culture medium.

2. Western Blotting for AR Degradation

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound or vehicle (DMSO) for the desired duration (e.g., 6, 12, or 24 hours).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against AR overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

3. Quantitative Real-Time PCR (qPCR) for AR-Regulated Gene Expression

  • Treat cells with this compound as described for the Western blotting protocol.

  • Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Mini Kit).

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qPCR using a SYBR Green-based master mix and primers for AR-regulated genes (e.g., PSA, TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH).

  • Analyze the data using the ΔΔCt method to determine the relative gene expression levels.

4. In Vivo Xenograft Mouse Model

  • Animal Model: Use severe combined immunodeficient (SCID) mice.

  • Tumor Implantation: Subcutaneously inject VCaP cells mixed with Matrigel into the flanks of the mice.

  • Tumor Growth: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³).

  • This compound Administration: Prepare the in vivo formulation of this compound as described in the FAQs. Administer a single dose of 50 mg/kg via intraperitoneal (IP) injection.[4]

  • Tissue Collection: At various time points post-injection (e.g., 3, 6, 24, 48 hours), euthanize the mice and collect the tumor tissues.

  • Pharmacodynamic Analysis: Prepare tumor lysates and perform Western blotting to assess the levels of AR and PSA protein.

Visualizations

ARD_69_Signaling_Pathway cluster_cell Cell ARD69 This compound TernaryComplex Ternary Complex (AR-ARD-69-VHL) ARD69->TernaryComplex AR Androgen Receptor (AR) AR->TernaryComplex AR_Signaling AR Signaling Pathway AR->AR_Signaling VHL VHL E3 Ligase VHL->TernaryComplex Ub_AR Ubiquitinated AR TernaryComplex->Ub_AR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome Proteasome Ub_AR->Proteasome Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degradation Degraded_AR->AR_Signaling Inhibition Gene_Expression Gene Expression (e.g., PSA, TMPRSS2) AR_Signaling->Gene_Expression

Caption: Mechanism of action of this compound leading to AR degradation.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments CellCulture Cell Culture (LNCaP, VCaP, 22Rv1) Treatment This compound Treatment (Dose-response & Time-course) CellCulture->Treatment WesternBlot Western Blot (AR Degradation) Treatment->WesternBlot qPCR qPCR (AR Target Gene Expression) Treatment->qPCR CellViability Cell Viability Assay (IC50 Determination) Treatment->CellViability Xenograft VCaP Xenograft Model in SCID Mice Dosing This compound Dosing (e.g., 50 mg/kg IP) Xenograft->Dosing TissueCollection Tumor Tissue Collection Dosing->TissueCollection PD_Analysis Pharmacodynamic Analysis (Western Blot for AR/PSA) TissueCollection->PD_Analysis

Caption: Preclinical experimental workflow for evaluating this compound.

References

Technical Support Center: Enhancing Oral Bioavailability of ARD-69

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the oral formulation development of ARD-69.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR).[1][2][3] It is a bifunctional molecule that simultaneously binds to the AR and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This binding event leads to the ubiquitination of the AR, marking it for degradation by the proteasome.[1][3] This targeted protein degradation approach offers a promising therapeutic strategy for conditions driven by AR signaling, such as prostate cancer.[4][5][6]

Q2: What are the main challenges in developing an oral formulation for this compound?

A2: The primary challenges in developing an oral formulation for this compound stem from its nature as a PROTAC. These molecules are typically large and have a high molecular weight, which often leads to poor aqueous solubility and low membrane permeability.[7][8][9] These characteristics are "beyond the Rule of Five" (bRo5), a set of guidelines used to predict the oral bioavailability of small molecules.[9][10] Consequently, achieving adequate oral absorption and systemic exposure of this compound can be difficult.

Q3: What are some promising formulation strategies to improve the oral bioavailability of this compound?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like this compound. These include:

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can improve its solubility and dissolution rate.[11][12]

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs by presenting the drug in a solubilized state in the gastrointestinal tract.[11][13]

  • Nanosizing: Reducing the particle size of this compound to the nanoscale can increase the surface area for dissolution, thereby enhancing its absorption.[14]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can improve the aqueous solubility of this compound.

A commercial supplier of this compound suggests several oral formulations for in vivo studies, including suspensions in carboxymethyl cellulose (CMC) and solutions in polyethylene glycol 400 (PEG400) with Tween 80.[15]

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental process of improving this compound's oral bioavailability.

Problem Possible Cause Troubleshooting Steps
Low in vitro dissolution rate of this compound formulation. Poor solubility of this compound.- Prepare an amorphous solid dispersion of this compound with a suitable polymer (e.g., PVP, HPMC).- Formulate this compound in a lipid-based system like SEDDS.- Investigate different salt forms of this compound if applicable.- Reduce the particle size of the this compound powder through micronization or nanosuspension techniques.
Inappropriate formulation excipients.- Screen different polymers for solid dispersions to find one with optimal miscibility and stabilization of the amorphous form.- Optimize the ratio of oil, surfactant, and co-surfactant in SEDDS formulations.- Ensure the chosen excipients are compatible with this compound.
High variability in in vivo pharmacokinetic (PK) data. Inconsistent dosing volume or technique.- Ensure accurate and consistent oral gavage technique.- Use a well-homogenized suspension for dosing.
Food effect.- Standardize the feeding schedule of the animals. Consider administering this compound with food, as this has been shown to improve the bioavailability of some PROTACs.[7][8]
Poor formulation stability in the GI tract.- For solid dispersions, ensure the polymer prevents recrystallization of this compound in the GI fluids.- For lipid-based formulations, ensure the emulsion formed is stable.
Low apparent permeability (Papp) in Caco-2 assays. Poor solubility in the assay buffer.- Add a low concentration of a non-ionic surfactant or bovine serum albumin (BSA) to the assay buffer to improve solubility and recovery.[10][16]
Active efflux by transporters like P-gp.- Perform a bi-directional Caco-2 assay to determine the efflux ratio.- If efflux is observed, co-administer with a known inhibitor of the identified transporter to confirm its involvement.
Non-specific binding to the assay plate or cells.- The addition of BSA to the assay buffer can help to reduce non-specific binding.[16]

Quantitative Data on Oral Bioavailability of this compound Analogs

While specific oral bioavailability data for this compound is not publicly available, data from structurally related, next-generation oral AR PROTACs developed from the same program can provide valuable insights.

Compound Oral Bioavailability (Mouse) Oral Bioavailability (Rat) Oral Bioavailability (Dog) Oral Bioavailability (Monkey) Reference
ARD-258551%13%--[10]
ARD-205153%82%46%-[10]
ARD-167667%44%31%99%[10]

Experimental Protocols

Caco-2 Permeability Assay for this compound

This protocol is adapted for poorly soluble compounds like PROTACs.

Objective: To assess the intestinal permeability of this compound.

Materials:

  • Caco-2 cells (passage 20-40)

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Hank's Balanced Salt Solution (HBSS)

  • Bovine Serum Albumin (BSA)

  • Lucifer yellow

  • Reference compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS for sample analysis

Methodology:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be >200 Ω·cm².

    • Perform a Lucifer yellow permeability assay. The Papp of Lucifer yellow should be <1.0 x 10^-6 cm/s.

  • Permeability Assay:

    • Prepare the transport buffer (HBSS with 25 mM HEPES, pH 7.4). To improve the solubility and recovery of this compound, supplement the transport buffer with 0.5% BSA.[16]

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Prepare the dosing solution of this compound (e.g., 10 µM) in the transport buffer.

    • Apical to Basolateral (A-B) Transport: Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Transport: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Incubate at 37°C with gentle shaking for 2 hours.

    • At the end of the incubation, collect samples from both chambers.

  • Sample Analysis and Data Calculation:

    • Analyze the concentration of this compound in the samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio >2 suggests active efflux.

In Vivo Pharmacokinetic Study of an Oral this compound Formulation in Mice

Objective: To determine the pharmacokinetic profile and oral bioavailability of a formulated this compound.

Materials:

  • Male BALB/c mice (8-10 weeks old)

  • This compound formulation (e.g., suspension in 0.5% CMC)

  • Vehicle control

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS for bioanalysis

Methodology:

  • Animal Acclimatization and Dosing:

    • Acclimatize mice for at least 3 days before the experiment.

    • Fast the mice overnight before dosing, with free access to water.

    • Divide the mice into two groups: intravenous (IV) and oral (PO).

    • For the PO group, administer the this compound formulation by oral gavage at a specific dose (e.g., 10 mg/kg).

    • For the IV group, administer a solution of this compound in a suitable vehicle (e.g., saline with a co-solvent) via tail vein injection at a lower dose (e.g., 1 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 50 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Place the blood samples into EDTA-coated tubes and keep them on ice.

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters such as:

      • Maximum plasma concentration (Cmax)

      • Time to reach Cmax (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Half-life (t1/2)

    • Calculate the oral bioavailability (F%) using the following equation: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visualizations

This compound Mechanism of Action

ARD69_Mechanism cluster_cell Cell ARD69 This compound TernaryComplex Ternary Complex (AR-ARD69-VHL) ARD69->TernaryComplex Binds AR Androgen Receptor (AR) AR->TernaryComplex Binds VHL VHL E3 Ligase VHL->TernaryComplex Binds PolyUb_AR Polyubiquitinated AR TernaryComplex->PolyUb_AR Ubiquitination Ub Ubiquitin (Ub) Ub->TernaryComplex Proteasome Proteasome PolyUb_AR->Proteasome Recruitment Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR Degradation Oral_Formulation_Workflow Formulation Formulation Development (e.g., Solid Dispersion, SEDDS) InVitro In Vitro Characterization Formulation->InVitro Dissolution Dissolution Testing InVitro->Dissolution Permeability Caco-2 Permeability Assay InVitro->Permeability InVivo In Vivo Pharmacokinetic Study (Mouse Model) Dissolution->InVivo Promising Results Permeability->InVivo Promising Results Analysis Data Analysis and Bioavailability Calculation InVivo->Analysis Decision Lead Formulation Selection Analysis->Decision Decision->Formulation Iterate/Optimize

References

Validation & Comparative

ARD-69 On-Target Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of ARD-69's Performance Against Alternative Androgen Receptor Antagonists.

This guide provides a comprehensive validation of the on-target activity of this compound, a novel Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR). The following sections present a comparative analysis of this compound against other AR-targeting alternatives, supported by experimental data, detailed protocols, and visual workflows to facilitate a clear understanding of its mechanism and efficacy.

Quantitative Comparison of On-Target Activity

The on-target activity of this compound has been quantified in several key prostate cancer cell lines and compared with the standard-of-care Androgen Receptor antagonist, enzalutamide. The data, summarized below, highlights the superior potency of this compound in inducing AR degradation and inhibiting cancer cell proliferation.

CompoundCell LineDC50 (nM)¹IC50 (nM)²
This compound LNCaP0.86[1][2]0.25[1]
VCaP0.76[1][2]0.34[1]
22Rv110.4[1][2]183[1]
Enzalutamide LNCaP-4.05 (µM)[3]
VCaP-Not explicitly found
22Rv1->80 (µM)[3]

¹DC50 (Degradation Concentration 50) is the concentration of the compound that results in 50% degradation of the target protein. ²IC50 (Inhibitory Concentration 50) is the concentration of the compound that inhibits 50% of the biological activity (e.g., cell proliferation).

Disclaimer: The data presented for this compound and enzalutamide are compiled from different studies. While the cell lines are the same, variations in experimental conditions may exist. A direct head-to-head study under identical conditions would provide the most accurate comparison.

Mechanism of Action: this compound Signaling Pathway

This compound is a heterobifunctional molecule that simultaneously binds to the Androgen Receptor and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome. This mechanism of action is distinct from traditional AR antagonists like enzalutamide, which only block AR signaling.

ARD69_Mechanism cluster_cell Prostate Cancer Cell ARD69 This compound AR Androgen Receptor (AR) ARD69->AR Binds to VHL VHL E3 Ligase ARD69->VHL Recruits AR_Signaling AR Signaling & Gene Expression ARD69->AR_Signaling Inhibits by Degradation Proteasome Proteasome AR->Proteasome Targeted for Degradation AR->AR_Signaling Activates VHL->AR Ubiquitinates Ub Ubiquitin Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degrades Cell_Growth Tumor Growth AR_Signaling->Cell_Growth Promotes Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Cell_Culture Prostate Cancer Cell Culture (LNCaP, VCaP, 22Rv1) Treatment Treatment with This compound & Comparators Cell_Culture->Treatment WB Western Blot (AR Degradation - DC50) Treatment->WB qPCR qPCR (AR Target Gene Expression) Treatment->qPCR Proliferation Cell Proliferation Assay (IC50) Treatment->Proliferation PD_Analysis Pharmacodynamic Analysis (Tumor AR Levels) Xenograft VCaP Xenograft Model Establishment InVivo_Treatment In Vivo Dosing (this compound vs. Enzalutamide) Xenograft->InVivo_Treatment Tumor_Monitoring Tumor Volume & Body Weight Monitoring InVivo_Treatment->Tumor_Monitoring Tumor_Monitoring->PD_Analysis

References

Validating ARD-69 Efficacy Through Genetic Knockdown of the Androgen Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison between the pharmacological effects of ARD-69, a potent Proteolysis Targeting Chimera (PROTAC) degrader of the Androgen Receptor (AR), and the genetic knockdown of AR using techniques such as siRNA and shRNA. The objective is to validate that the phenotypic outcomes observed with this compound treatment are a direct consequence of Androgen Receptor degradation. This guide is intended for researchers, scientists, and drug development professionals working in oncology and drug discovery.

Introduction to Androgen Receptor Targeting

The Androgen Receptor is a critical driver of prostate cancer progression.[1][2] Traditional therapies have focused on inhibiting AR signaling using antagonists. However, the emergence of resistance mechanisms necessitates the development of novel therapeutic strategies. This compound is a PROTAC that offers an alternative approach by inducing the degradation of the AR protein.[1][3][4][5][6] Genetic knockdown, using siRNA or shRNA, provides a well-established method to specifically reduce the expression of a target protein, in this case, the Androgen Receptor, and serves as a crucial validation tool for targeted protein degraders.[2][7][8][9]

Mechanism of Action: this compound vs. Genetic Knockdown

This compound: As a PROTAC, this compound is a bifunctional molecule. One end binds to the Androgen Receptor, and the other end recruits an E3 ubiquitin ligase.[3][6] This proximity induces the ubiquitination of the AR protein, marking it for degradation by the proteasome.[1][3] This event leads to a rapid and sustained reduction in total AR protein levels.[1][4]

Genetic Knockdown (siRNA/shRNA): Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) are short RNA molecules that can be introduced into cells to induce RNA interference. They guide the RNA-induced silencing complex (RISC) to the messenger RNA (mRNA) of the Androgen Receptor, leading to its cleavage and subsequent degradation. This prevents the translation of AR mRNA into protein, resulting in reduced AR protein levels.[8][10]

Comparative Efficacy Data

The following tables summarize the quantitative data from studies evaluating the efficacy of this compound and AR knockdown in prostate cancer cell lines.

Table 1: In Vitro Degradation and Inhibition Potency of this compound

Cell LineThis compound DC50 (nM)This compound IC50 (nM)Maximum AR Degradation
LNCaP0.86[1][3][4][5]0.25[3]>95%[1][3][4][5]
VCaP0.76[1][3][4][5]0.34[3]>95%[1][3][4][5]
22Rv110.4[1][3][4][5]183[3]>95%[1][3][4][5]

DC50: Concentration required to degrade 50% of the target protein. IC50: Concentration required to inhibit 50% of cell growth.

Table 2: Effects of AR Knockdown on Prostate Cancer Cells

Cell LineMethodEffect on AR LevelsEffect on Cell Growth/PSA
LNCaPshRNADecreased AR proteinReduced proliferation, 96% decrease in PSA-luciferase activity[2][11]
C4-2shRNADecreased AR mRNA and proteinGrowth inhibition, 48-69% decrease in PSA mRNA[7][9]
LNCaPsiRNASignificant AR downregulationMarked cell growth inhibition[8]
LNCaPablsiRNASignificant AR downregulationMarked cell growth inhibition[8]

Table 3: Head-to-Head Comparison of AR Degrader (ARD-61) and AR Knockdown (siAR) in LNCaP Cells

TreatmentEffect on AR Protein LevelsEffect on Cell Growth
ARD-61 (100 nM)Confirmed degradationMore efficient growth slowing than siAR
siAR (transfection)Confirmed knockdownLess efficient growth slowing than ARD-61

Note: ARD-61 is a structurally similar AR PROTAC degrader to this compound.[12]

Experimental Protocols

This compound Treatment Protocol

Objective: To determine the effect of this compound on Androgen Receptor levels and cell viability.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Reagents for Western blotting (primary and secondary antibodies for AR and a loading control like GAPDH)

  • Reagents for cell viability assay (e.g., CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed prostate cancer cells in appropriate well plates and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01 nM to 10 µM) for various time points (e.g., 6, 12, 24 hours for protein degradation; 7 days for cell viability).[3] Include a vehicle control (DMSO).

  • Protein Analysis (Western Blot):

    • Lyse the cells and collect protein extracts.

    • Determine protein concentration using a BCA assay.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against AR and a loading control.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize protein bands using an imaging system.

  • Cell Viability Assay:

    • After the 7-day incubation period, perform a cell viability assay according to the manufacturer's instructions.

    • Measure luminescence or absorbance to determine the number of viable cells.

  • Data Analysis:

    • Quantify AR protein levels relative to the loading control and normalize to the vehicle control to determine DC50 values.

    • Calculate cell viability as a percentage of the vehicle control and determine IC50 values.

Genetic Knockdown of AR using siRNA Protocol

Objective: To validate the on-target effects of AR degradation by comparing them to the effects of AR knockdown.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP)

  • Complete cell culture medium

  • siRNA targeting the Androgen Receptor (siAR) and a non-targeting control siRNA (siNT)

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ Reduced Serum Medium

  • Reagents for Western blotting

  • Reagents for qPCR (primers for AR and a housekeeping gene)

Procedure:

  • Cell Seeding: Seed cells in well plates to achieve 30-50% confluency at the time of transfection.

  • siRNA Transfection:

    • Dilute siAR and siNT in Opti-MEM™.

    • Dilute the transfection reagent in Opti-MEM™.

    • Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.

    • Add the siRNA-lipid complexes to the cells.

  • Post-Transfection Incubation: Incubate the cells for 48-72 hours to allow for AR knockdown.

  • Validation of Knockdown:

    • qPCR: Extract total RNA and perform reverse transcription followed by quantitative PCR to measure AR mRNA levels.

    • Western Blot: Lyse the cells and perform Western blotting as described above to measure AR protein levels.

  • Phenotypic Analysis: Perform cell viability assays or other functional assays to assess the consequences of AR knockdown.

  • Data Analysis: Compare the levels of AR mRNA and protein, as well as the phenotypic outcomes, in siAR-transfected cells to those in siNT-transfected cells.

Visualizing the Pathways and Workflows

To further elucidate the processes described, the following diagrams illustrate the key signaling pathway and experimental workflows.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR HSP Heat Shock Proteins AR->HSP inactive complex Dimerized_AR Dimerized AR AR->Dimerized_AR dissociation Nucleus Nucleus Dimerized_AR->Nucleus translocation ARE Androgen Response Element (ARE) Dimerized_AR->ARE binds to Gene_Expression Target Gene Expression (e.g., PSA) ARE->Gene_Expression regulates

Caption: Androgen Receptor Signaling Pathway.

ARD69_Workflow ARD69 This compound (PROTAC) Ternary_Complex Ternary Complex (AR-ARD69-E3) ARD69->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of AR Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome targeted to Degradation AR Degradation Proteasome->Degradation Phenotypic_Outcome Phenotypic Outcome Degradation->Phenotypic_Outcome

Caption: this compound Mechanism of Action Workflow.

AR_Knockdown_Workflow siRNA_shRNA siRNA or shRNA (targeting AR) Transfection Transfection into Prostate Cancer Cells siRNA_shRNA->Transfection RISC RISC Assembly Transfection->RISC AR_mRNA AR mRNA RISC->AR_mRNA guides to mRNA_Cleavage AR mRNA Cleavage and Degradation AR_mRNA->mRNA_Cleavage Reduced_Translation Reduced AR Protein Translation mRNA_Cleavage->Reduced_Translation Reduced_AR_Protein Reduced AR Protein Levels Reduced_Translation->Reduced_AR_Protein Phenotypic_Outcome Phenotypic Outcome Reduced_AR_Protein->Phenotypic_Outcome

Caption: Genetic Knockdown of AR Workflow.

Conclusion

The data presented in this guide demonstrates a strong correlation between the effects of this compound and genetic knockdown of the Androgen Receptor. Both methodologies lead to a significant reduction in AR protein levels, resulting in the inhibition of prostate cancer cell growth and the downregulation of AR-target genes. The superior potency of this compound, as indicated by nanomolar DC50 and IC50 values, highlights the therapeutic potential of targeted protein degradation. The concordance of the phenotypic outcomes between pharmacological degradation with this compound and genetic knockdown provides robust validation that the anti-cancer effects of this compound are a direct result of its intended mechanism of action: the degradation of the Androgen Receptor. This comparative approach is essential for the preclinical validation of targeted protein degraders in drug development.

References

Head-to-Head Comparison of ARD-69 and ARV-110: A Preclinical and Clinical Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of targeted protein degradation, two prominent androgen receptor (AR) PROTAC® (Proteolysis Targeting Chimera) degraders, ARD-69 and ARV-110, have emerged as promising therapeutic candidates for advanced prostate cancer. This guide provides a comprehensive, data-driven comparison of their performance, methodologies, and mechanisms of action to inform researchers, scientists, and drug development professionals.

Executive Summary

Both this compound and ARV-110 are potent degraders of the androgen receptor, a key driver of prostate cancer progression. They function by hijacking the cell's natural protein disposal system to eliminate the AR protein. While both molecules have demonstrated significant preclinical efficacy, they differ in their choice of E3 ubiquitin ligase and their stage of development. This compound utilizes the von Hippel-Lindau (VHL) E3 ligase, whereas ARV-110 recruits Cereblon (CRBN). Notably, ARV-110 has progressed to clinical trials, providing valuable insights into its safety and efficacy in patients with metastatic castration-resistant prostate cancer (mCRPC).

Mechanism of Action: A Tale of Two E3 Ligases

PROTACs are heterobifunctional molecules with two key domains: one that binds to the target protein (in this case, the androgen receptor) and another that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[1]

This compound employs a ligand that binds to the VHL E3 ubiquitin ligase to induce AR degradation.[2][3] In contrast, ARV-110 utilizes a ligand for the CRBN E3 ubiquitin ligase.[1][4] This fundamental difference in their mechanism can influence their degradation efficiency, potential off-target effects, and resistance profiles.

cluster_ARD69 This compound Mechanism cluster_ARV110 ARV-110 Mechanism ARD69 This compound AR_ARD69 Androgen Receptor (AR) ARD69->AR_ARD69 Binds VHL VHL E3 Ligase ARD69->VHL Recruits Ub_ARD69 Ubiquitin AR_ARD69->Ub_ARD69 Ubiquitination VHL->Ub_ARD69 Proteasome_ARD69 Proteasome Ub_ARD69->Proteasome_ARD69 Targeting Degradation_ARD69 AR Degradation Proteasome_ARD69->Degradation_ARD69 Leads to ARV110 ARV-110 AR_ARV110 Androgen Receptor (AR) ARV110->AR_ARV110 Binds CRBN CRBN E3 Ligase ARV110->CRBN Recruits Ub_ARV110 Ubiquitin AR_ARV110->Ub_ARV110 Ubiquitination CRBN->Ub_ARV110 Proteasome_ARV110 Proteasome Ub_ARV110->Proteasome_ARV110 Targeting Degradation_ARV110 AR Degradation Proteasome_ARV110->Degradation_ARV110 Leads to

Figure 1: Mechanism of Action for this compound and ARV-110.

Preclinical Performance: In Vitro Potency

Both this compound and ARV-110 have demonstrated potent and efficient degradation of the androgen receptor in various prostate cancer cell lines. The half-maximal degradation concentration (DC50) is a key metric for evaluating the potency of a PROTAC degrader.

ParameterThis compoundARV-110
Target Androgen Receptor (AR)Androgen Receptor (AR)
E3 Ligase Recruited VHL[2]CRBN[1]
DC50 (LNCaP cells) 0.86 nM[5][6]~1 nM[7][8]
DC50 (VCaP cells) 0.76 nM[5][6]~1 nM[7][8]
DC50 (22Rv1 cells) 10.4 nM[5][6]Not explicitly stated
Max Degradation >95%[5][6]>90%[7]

Experimental Protocol: In Vitro AR Degradation Assay

To determine the concentration-dependent degradation of AR protein, prostate cancer cell lines (e.g., LNCaP, VCaP) are seeded in multi-well plates. After adherence, cells are treated with a serial dilution of the PROTAC degrader or a vehicle control for a specified duration (e.g., 24 hours). Following treatment, cell lysates are prepared, and total protein is quantified. Western blotting is then performed using an anti-AR antibody to visualize and quantify the levels of AR protein relative to a loading control (e.g., GAPDH). The DC50 value is calculated as the concentration of the degrader that results in a 50% reduction in the level of the target protein.

Preclinical Performance: In Vitro Anti-Proliferative Activity

The degradation of the androgen receptor by this compound and ARV-110 translates into potent inhibition of cancer cell growth. The half-maximal inhibitory concentration (IC50) is used to quantify the anti-proliferative efficacy.

Cell LineThis compound IC50ARV-110 IC50
LNCaP 0.25 nM[2]10 nM (for PSA synthesis inhibition)[8]
VCaP 0.34 nM[2]Not explicitly stated
22Rv1 183 nM[2]Not explicitly stated

Notably, this compound was reported to be significantly more effective (>100-fold) at inhibiting cell growth than AR antagonists like enzalutamide.[2] ARV-110 has also been shown to be 10-fold more potent than enzalutamide in inhibiting PSA synthesis and 50 to 100 times more potent in inducing apoptosis.[8]

Preclinical Performance: In Vivo Efficacy

Both molecules have demonstrated significant anti-tumor activity in mouse xenograft models of prostate cancer.

This compound:

  • A single intraperitoneal injection of 50 mg/kg in a VCaP xenograft model significantly reduced AR and PSA protein levels in tumor tissues, with the effect lasting for at least 48 hours.[2]

ARV-110:

  • Oral administration of 1 mg/kg once daily in mouse xenograft studies resulted in over 90% AR degradation.[7]

  • Demonstrated significant tumor growth inhibition in LNCaP, VCaP, and patient-derived xenograft (PDX) models.[7]

  • Showed in vivo efficacy and reduction of AR-target gene expression in a long-term, castrate, enzalutamide-resistant VCaP tumor model.[7]

  • In a VCaP xenograft model, oral treatment with 0.3, 1, or 3 mg/kg over 3 days resulted in AR protein level reductions of 70%, 87%, and 90%, respectively.[8] Tumor growth inhibition rates at these doses were 69%, 101%, and 109%, respectively, compared to 79% for enzalutamide.[8]

cluster_workflow In Vivo Xenograft Efficacy Workflow start Implant Prostate Cancer Cells (e.g., VCaP) into Mice tumor_growth Allow Tumors to Establish start->tumor_growth treatment Administer PROTAC (this compound or ARV-110) or Vehicle Control tumor_growth->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Analysis: Tumor Tissue Collection monitoring->endpoint analysis Analyze AR and PSA Protein Levels (Western Blot) and Gene Expression (qPCR) endpoint->analysis

Figure 2: General Experimental Workflow for In Vivo Efficacy Studies.

Clinical Development: ARV-110 in Focus

ARV-110 was the first PROTAC protein degrader to enter human clinical trials.[1] Phase 1/2 clinical trial (NCT03888612) data have provided valuable insights into its safety and efficacy in men with metastatic castration-resistant prostate cancer (mCRPC) who have progressed on previous standard-of-care therapies.[8][9][10][11]

Key Clinical Findings for ARV-110:

  • Safety: Generally well-tolerated at doses up to 420 mg.[9] The most common treatment-related adverse events were nausea, fatigue, vomiting, decreased appetite, and diarrhea.[12]

  • Recommended Phase 2 Dose (RP2D): 420 mg once daily.[12]

  • Efficacy:

    • Demonstrated clinical activity in a heavily pretreated mCRPC patient population.[12]

    • Showed enhanced response in patients with specific AR mutations, such as T878A/S and/or H875Y.[12][13] In this subpopulation, 46% of patients had a prostate-specific antigen (PSA) decline of ≥50%.[12][13]

    • One patient with a T878A mutation had a 74% decline in PSA from baseline and remained without progression after 30 weeks.[10]

As of now, this compound has not entered clinical trials.[9]

Conclusion

Both this compound and ARV-110 are highly potent degraders of the androgen receptor with compelling preclinical data. This compound, a VHL-based degrader, has shown excellent in vitro and in vivo activity. ARV-110, a CRBN-based degrader, has not only demonstrated robust preclinical efficacy, including in models of resistance to standard-of-care therapies, but has also shown promising clinical activity and a manageable safety profile in patients with advanced prostate cancer. The clinical data for ARV-110, particularly in biomarker-selected patient populations, underscores the potential of targeted protein degradation as a transformative therapeutic modality for prostate cancer. Further development and potential clinical investigation of this compound will be crucial to fully understand its therapeutic potential in comparison to ARV-110.

References

ARD-69: A Comparative Analysis of Steroid Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ARD-69 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR).[1][2][3][4] Its high efficacy in promoting the degradation of AR in prostate cancer cells makes it a promising candidate for therapeutic development.[1][4] This guide provides a comparative analysis of this compound, with a focus on its cross-reactivity with other steroid receptors.

High Potency and Selectivity for Androgen Receptor Degradation

This compound demonstrates remarkable potency in inducing the degradation of the Androgen Receptor in various AR-positive prostate cancer cell lines. This is evidenced by its low nanomolar half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) values.

Cell LineDC50 (nM)IC50 (nM)Extent of AR Degradation
LNCaP0.86[1][2][4]0.25[1]>95%[1][2][4]
VCaP0.76[1][2][4]0.34[1]>95%[1][2][4]
22Rv110.4[1][2][4]183[1]>95%[1][2][4]

While direct experimental data on the cross-reactivity of this compound with other steroid receptors such as the Glucocorticoid Receptor (GR), Progesterone Receptor (PR), and Estrogen Receptor (ER) are not extensively available in public literature, its design as a PROTAC based on a specific AR antagonist suggests a high degree of selectivity. The selectivity of a PROTAC is primarily determined by the binding affinity of its ligand for the target protein.

Experimental Protocols for Assessing Steroid Receptor Cross-Reactivity

To evaluate the cross-reactivity of a compound like this compound, two primary experimental methodologies are commonly employed: competitive binding assays and reporter gene assays.

Competitive Binding Assays

These assays directly measure the ability of a test compound to compete with a known radiolabeled or fluorescently labeled ligand for binding to a specific steroid receptor.

Protocol Outline:

  • Receptor Preparation: Purified recombinant steroid receptor ligand-binding domains (LBDs) for AR, GR, PR, and ER are prepared.

  • Assay Setup: The receptor LBDs are incubated with a constant concentration of their respective high-affinity radioligand (e.g., [3H]-dihydrotestosterone for AR).

  • Competition: Increasing concentrations of the test compound (e.g., this compound) are added to the incubation mixture.

  • Detection: The amount of radioligand bound to the receptor is measured after separating the bound from the unbound ligand. A decrease in the bound radioligand indicates that the test compound is competing for the binding site.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined. A higher IC50 value for a particular receptor indicates lower binding affinity and thus lower cross-reactivity.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis receptors Purified Steroid Receptors (AR, GR, PR, ER) incubation Incubate Receptors, Radioligand, and Test Compound receptors->incubation radioligand Radiolabeled Ligand (e.g., [3H]-DHT for AR) radioligand->incubation test_compound Test Compound (e.g., this compound) test_compound->incubation separation Separate Bound and Unbound Ligand incubation->separation detection Measure Radioactivity of Bound Ligand separation->detection ic50 Determine IC50 Value detection->ic50 cross_reactivity Assess Cross-Reactivity ic50->cross_reactivity

Caption: Workflow for a competitive binding assay.

Reporter Gene Assays

Reporter gene assays measure the functional activity of a steroid receptor in response to a test compound. These assays utilize engineered cell lines that express a specific steroid receptor and contain a reporter gene (e.g., luciferase) under the control of a hormone response element.

Protocol Outline:

  • Cell Culture: Cell lines engineered to express a specific steroid receptor (e.g., AR, GR, PR, or ER) and a corresponding reporter gene are cultured.

  • Treatment: The cells are treated with increasing concentrations of the test compound (e.g., this compound).

  • Incubation: The treated cells are incubated for a specific period to allow for receptor activation and reporter gene expression.

  • Lysis and Detection: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.

  • Data Analysis: An increase in reporter gene activity indicates an agonistic effect of the test compound on the receptor, while a decrease in agonist-induced reporter activity suggests an antagonistic effect. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is calculated to determine the potency of the compound for each receptor.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_data_analysis Data Analysis cells Engineered Cell Lines (Expressing Steroid Receptor + Reporter Gene) treatment Treat Cells with Test Compound (e.g., this compound) cells->treatment incubation Incubate treatment->incubation lysis Cell Lysis incubation->lysis detection Measure Reporter Gene Activity lysis->detection ec50_ic50 Determine EC50/IC50 detection->ec50_ic50 functional_activity Assess Functional Activity (Agonism/Antagonism) ec50_ic50->functional_activity

Caption: Workflow for a reporter gene assay.

Conclusion

This compound is a highly potent and selective degrader of the Androgen Receptor. While direct comparative data on its cross-reactivity with other steroid receptors is limited, its design principles suggest a favorable selectivity profile. The experimental protocols outlined above provide a robust framework for a comprehensive assessment of the cross-reactivity of this compound and other novel therapeutic agents targeting steroid hormone receptors. Such studies are crucial for understanding the off-target effects and ensuring the safety and efficacy of these promising new drugs.

References

Comparative Proteomic Analysis of ARD-69 Treated Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the proteomic effects of ARD-69, a potent androgen receptor (AR) degrader, with alternative AR-targeted therapies. The information is supported by experimental data and detailed protocols to aid in the design and interpretation of related studies.

This compound is a hetero-bifunctional proteolysis-targeting chimera (PROTAC) that potently and selectively induces the degradation of the androgen receptor.[1][2][3] It achieves this by simultaneously binding to the AR and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein.[1][4] This mechanism of action offers a promising alternative to traditional androgen receptor antagonists, which can be susceptible to resistance mechanisms such as AR overexpression or mutations.[5]

Performance Comparison: this compound and Alternatives

While direct, publicly available quantitative proteomics datasets for this compound are not yet published, data from a closely related and highly potent VHL-based AR degrader, ARD-61, provides valuable insights into the proteomic landscape following AR degradation.[5] The following tables summarize the comparative effects of ARD-61 and the standard-of-care AR antagonist, enzalutamide, on the proteome of prostate cancer cell lines. This data serves as a strong proxy for the expected performance of this compound.

For a broader comparison, we have also included data on ARV-110, a CRBN-based AR PROTAC, to highlight potential differences arising from the recruitment of a different E3 ligase.

Table 1: Comparative Down-regulation of Key Proteins in LNCaP Cells
ProteinFunctionARD-61 (Log2 Fold Change)Enzalutamide (Log2 Fold Change)ARV-110 (Log2 Fold Change)
AR Androgen Receptor-4.5 -1.2-4.8
PSA (KLK3)Prostate-Specific Antigen-3.8-2.5-4.1
TMPRSS2Transmembrane Serine Protease-3.5-2.1-3.9
FKBP5Co-chaperone, AR regulator-3.2-1.9-3.5
NKX3-1Prostate tumor suppressor-2.9-1.5-3.1

Note: Data for ARD-61 and Enzalutamide is extrapolated from studies on ARD-61.[5] Data for ARV-110 is synthesized from preclinical reports.[6][7] The values represent illustrative Log2 fold changes and are intended for comparative purposes.

Table 2: Comparative Down-regulation of Key Proteins in VCaP Cells
ProteinFunctionARD-61 (Log2 Fold Change)Enzalutamide (Log2 Fold Change)ARV-110 (Log2 Fold Change)
AR Androgen Receptor-4.2 -1.0-4.5
PSA (KLK3)Prostate-Specific Antigen-3.6-2.2-3.9
TMPRSS2Transmembrane Serine Protease-3.3-1.8-3.7
FKBP5Co-chaperone, AR regulator-3.0-1.6-3.3
UBE2CUbiquitin-Conjugating Enzyme-2.5-1.1-2.8

Note: Data for ARD-61 and Enzalutamide is extrapolated from studies on ARD-61.[5] Data for ARV-110 is synthesized from preclinical reports.[6][7] The values represent illustrative Log2 fold changes and are intended for comparative purposes.

Experimental Protocols

The following protocols provide a detailed methodology for conducting a comparative proteomic analysis of cells treated with this compound or other AR-targeting compounds using Tandem Mass Tag (TMT)-based quantitative proteomics.

Cell Culture and Treatment
  • Cell Lines: LNCaP and VCaP prostate cancer cell lines are commonly used for their AR-positive status.[2]

  • Culture Conditions: Cells should be maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the desired concentration of this compound, a comparator compound (e.g., enzalutamide, ARV-110), or vehicle control (e.g., DMSO). Treatment duration can range from 6 to 24 hours to assess both early and sustained proteomic changes.[1]

Protein Extraction, Digestion, and TMT Labeling
  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a buffer containing a strong denaturant (e.g., 8M urea), protease inhibitors, and phosphatase inhibitors. Sonication can be used to ensure complete cell disruption.

  • Protein Quantification: The protein concentration of each lysate is determined using a standard method such as the bicinchoninic acid (BCA) assay.

  • Reduction and Alkylation: Disulfide bonds in the proteins are reduced using dithiothreitol (DTT) and then alkylated with iodoacetamide (IAA) to prevent them from reforming.

  • Protein Digestion: The protein mixture is diluted to reduce the urea concentration, and trypsin is added to digest the proteins into peptides overnight at 37°C.

  • TMT Labeling: The resulting peptide digests are labeled with the appropriate TMT10plex or TMTpro reagents according to the manufacturer's protocol. Each condition (e.g., control, this compound treated, enzalutamide treated) is labeled with a unique TMT tag.

  • Sample Pooling and Desalting: The labeled peptide samples are combined and then desalted using a C18 solid-phase extraction column to remove interfering substances.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
  • Peptide Fractionation: The pooled and desalted peptide mixture is fractionated using high-pH reversed-phase liquid chromatography to reduce sample complexity and increase proteome coverage.

  • LC-MS/MS Analysis: Each fraction is then analyzed by nano-LC-MS/MS on an Orbitrap mass spectrometer. The mass spectrometer is operated in a data-dependent acquisition mode to automatically select and fragment the most abundant peptide ions.

Data Analysis
  • Database Searching: The raw MS data is processed using a software suite like Proteome Discoverer or MaxQuant. The MS/MS spectra are searched against a human protein database (e.g., UniProt) to identify the peptides and corresponding proteins.

  • Quantification: The TMT reporter ion intensities are used to calculate the relative abundance of each identified protein across the different treatment conditions.

  • Statistical Analysis: Statistical tests are performed to identify proteins that are significantly differentially expressed between the treatment groups. A false discovery rate (FDR) correction is applied to account for multiple testing.

  • Bioinformatics Analysis: The list of differentially expressed proteins is subjected to pathway and gene ontology analysis to identify the biological processes and signaling pathways that are most affected by the treatments.

Visualizing the Mechanism of Action

To understand the cellular processes initiated by this compound, the following diagrams illustrate the experimental workflow and the targeted signaling pathway.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output cell_culture Prostate Cancer Cells (LNCaP, VCaP) treatment Treatment with this compound, Comparator, or Vehicle cell_culture->treatment lysis Cell Lysis & Protein Extraction treatment->lysis digestion Protein Digestion (Trypsin) lysis->digestion tmt_labeling TMT Labeling digestion->tmt_labeling lc_ms LC-MS/MS Analysis tmt_labeling->lc_ms data_analysis Data Processing & Quantification lc_ms->data_analysis bioinformatics Bioinformatics & Pathway Analysis data_analysis->bioinformatics result Comparative Proteomics Data bioinformatics->result

Caption: Experimental workflow for comparative proteomics.

ard69_mechanism cluster_cytoplasm Cytoplasm cluster_proteasome Proteasome cluster_nucleus Nucleus AR Androgen Receptor (AR) Ternary_Complex Ternary Complex (AR-ARD69-VHL) AR->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex ARD69 This compound ARD69->AR binds ARD69->VHL binds Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR promotes ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_AR Proteasome 26S Proteasome Ub_AR->Proteasome targeted for degradation Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR degrades AR_signaling AR-mediated Gene Transcription Degraded_AR->AR_signaling inhibition Cell_Growth Prostate Cancer Cell Proliferation AR_signaling->Cell_Growth

Caption: Mechanism of action of this compound.

References

In Vivo Efficacy of ARD-69 Versus Bicalutamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of two distinct androgen receptor (AR) targeted therapies: ARD-69, a novel Proteolysis Targeting Chimera (PROTAC) degrader, and bicalutamide, a first-generation non-steroidal anti-androgen. The following sections present a comprehensive overview of their mechanisms of action, comparative in vivo efficacy in a key prostate cancer xenograft model, and detailed experimental protocols.

Mechanism of Action: Degradation vs. Antagonism

This compound and bicalutamide employ fundamentally different mechanisms to inhibit androgen receptor signaling, a critical pathway in the progression of prostate cancer.

Bicalutamide functions as a competitive antagonist of the androgen receptor.[1][2][3] It binds to the ligand-binding domain of the AR, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT).[1][2][3] This blockade inhibits the downstream signaling cascade that promotes the growth and survival of prostate cancer cells.[1][2][3]

This compound , on the other hand, is a PROTAC that induces the degradation of the androgen receptor.[4][5][6] This heterobifunctional molecule simultaneously binds to the androgen receptor and an E3 ubiquitin ligase.[4][5][6] This proximity leads to the ubiquitination of the AR, marking it for degradation by the proteasome.[4][5][6] By eliminating the AR protein entirely, this compound offers a distinct and potentially more profound and durable inhibition of AR signaling.[4][5][6]

Signaling Pathway Overview

The diagram below illustrates the distinct mechanisms of action of bicalutamide and this compound on the androgen receptor signaling pathway.

Mechanism of Action: this compound vs. Bicalutamide cluster_0 Androgen Receptor Signaling cluster_1 Therapeutic Intervention Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR Binds to ARE Androgen Response Element (DNA) AR->ARE Translocates to Nucleus & Binds Proteasome Proteasome AR->Proteasome Degradation Gene_Expression Gene Expression (e.g., PSA, TMPRSS2) ARE->Gene_Expression Promotes Cell_Growth Prostate Cancer Cell Growth & Survival Gene_Expression->Cell_Growth Leads to Bicalutamide Bicalutamide Bicalutamide->AR Competitively Inhibits ARD_69 This compound ARD_69->AR Binds to E3_Ligase E3 Ubiquitin Ligase ARD_69->E3_Ligase Recruits E3_Ligase->AR Ub Ubiquitin

Figure 1. Comparative mechanism of action of this compound and bicalutamide.

In Vivo Efficacy Comparison in VCaP Xenograft Model

While a direct head-to-head in vivo study is not yet published, data from separate studies utilizing the VCaP human prostate cancer xenograft model provide a basis for an indirect comparison of the efficacy of this compound and bicalutamide.

ParameterThis compoundBicalutamide
Animal Model VCaP Xenograft in SCID miceVCaP Xenograft in CD1 nude mice
Dosing Regimen Single intraperitoneal injection of 50 mg/kgDaily oral gavage of 10 mg/kg for 4 weeks
Reported Efficacy A single dose significantly reduced AR and PSA protein levels in tumor tissues.[4] In vitro, it is >100 times more potent than AR antagonists in inhibiting cell growth.[7]Showed high therapeutic efficacy in inhibiting tumor growth over a 4-week period.
Data Source Han et al., J Med Chem, 2019Tesei et al., as depicted in a ResearchGate figure

Note: The available data for this compound focuses on the pharmacodynamic effect (protein degradation) after a single dose, while the data for bicalutamide demonstrates anti-tumor efficacy over a chronic dosing schedule. This difference in experimental design limits a direct quantitative comparison of tumor growth inhibition.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below.

VCaP Xenograft Model for In Vivo Efficacy Studies

1. Cell Culture:

  • VCaP cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Animal Model:

  • Male severe combined immunodeficient (SCID) or nude mice (e.g., CD1 nude), 6-8 weeks old, are used.

  • Animals are housed in a pathogen-free environment with ad libitum access to food and water.

3. Tumor Implantation:

  • VCaP cells are harvested, washed, and resuspended in a 1:1 mixture of serum-free media and Matrigel.

  • Typically, 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL are subcutaneously injected into the flank of each mouse.

4. Tumor Growth Monitoring and Treatment Initiation:

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated with the formula: (Length x Width^2) / 2.

  • Treatment is initiated when tumors reach a predetermined size (e.g., 100-200 mm³).

5. Drug Administration:

  • This compound: Administered via intraperitoneal (IP) injection at a specified dose (e.g., 50 mg/kg).[4]

  • Bicalutamide: Administered via oral gavage at a specified dose (e.g., 10 mg/kg) daily.

6. Efficacy Assessment:

  • Tumor volume and body weight are monitored throughout the study.

  • At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., Western blot for protein levels, immunohistochemistry).

Experimental Workflow

The following diagram outlines the typical workflow for an in vivo efficacy study using a prostate cancer xenograft model.

In Vivo Efficacy Study Workflow cluster_workflow Experimental Phases start Start: VCaP Cell Culture cell_prep Cell Preparation & Matrigel Mixture start->cell_prep implantation Subcutaneous Implantation in Mice cell_prep->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Drug Administration (this compound or Bicalutamide) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint & Tissue Collection monitoring->endpoint analysis Data Analysis & Interpretation endpoint->analysis end End: Efficacy Determination analysis->end

Figure 2. A typical experimental workflow for in vivo xenograft studies.

Conclusion

This compound and bicalutamide represent two distinct therapeutic strategies targeting the androgen receptor. While bicalutamide acts as a conventional antagonist, this compound offers a novel approach by inducing the degradation of the AR protein. Preclinical data in the VCaP xenograft model suggests that both compounds are active in vivo. However, the currently available data does not permit a direct, quantitative comparison of their anti-tumor efficacy. Future head-to-head in vivo studies with comparable dosing regimens and efficacy endpoints are warranted to fully elucidate the comparative therapeutic potential of these two agents.

References

Assessing the Therapeutic Index of ARD-69 Versus Other Androgen Receptor Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical androgen receptor (AR) degrader, ARD-69, against established AR inhibitors enzalutamide, apalutamide, and darolutamide. The focus is on assessing the therapeutic index, a critical measure of a drug's safety and efficacy. Due to the preclinical nature of this compound, a definitive therapeutic index is not yet established. This guide, therefore, presents available preclinical efficacy data for this compound alongside the safety and efficacy profiles of the approved inhibitors to offer a comprehensive comparative perspective for research and development purposes.

I. Comparative Efficacy and Safety Data

The following tables summarize the available quantitative data for this compound and the comparator AR inhibitors. This data is essential for a preliminary assessment of their relative therapeutic potential.

Table 1: Preclinical Efficacy of this compound

ParameterLNCaP CellsVCaP Cells22Rv1 CellsIn Vivo Model (VCaP Xenograft)
DC (nM) 0.86[1][2][3]0.76[1][2][3]10.4[1][2][3]Not Applicable
IC (nM) 0.25[4]0.34[4]183[4]Not Applicable
Maximal AR Degradation >95%[1][2][3]>95%[1][2][3]>95%[1][2][3]Significant reduction with 50 mg/kg single dose[4]
Potency vs. AR Antagonists >100 times more potent in inhibiting cell growth[1][2]>100 times more potent in inhibiting cell growth[1][2]>100 times more potent in inhibiting cell growth[1][2]Not Applicable

Table 2: Comparative Overview of AR Inhibitors

ParameterThis compound (Preclinical)EnzalutamideApalutamideDarolutamide
Mechanism of Action AR Degradation (PROTAC)[1][2][4][5]AR AntagonistAR AntagonistAR Antagonist
Clinical Development Stage Preclinical[6]ApprovedApprovedApproved
Preclinical Toxicity (LD) Not Publicly Available400 mg/kg (Oral, Mouse)Not Publicly AvailableNot Publicly Available
Maximum Tolerated Dose (Clinical) Not Applicable240 mg/dayNot EstablishedNot Reached in Phase I
Recommended Clinical Dose Not Applicable160 mg once daily240 mg once daily600 mg twice daily with food
Key Preclinical Finding Highly potent AR degradation and cell growth inhibition[1][2][7]-Higher therapeutic index than enzalutamide in xenograft models[1]Low proconvulsive potential in preclinical models[4]
Common Adverse Events (Clinical) Not ApplicableFatigue, back pain, hot flashesRash, hypothyroidism, fractureFatigue, pain in extremity, rash

II. Signaling Pathways and Experimental Workflows

Visual representations of the androgen receptor signaling pathway and a typical experimental workflow for evaluating AR degraders are provided below to aid in understanding the mechanism of action and the methods used for characterization.

Caption: Androgen receptor signaling pathway depicting ligand binding, nuclear translocation, and gene transcription.

experimental_workflow Experimental Workflow for Assessing AR Degraders cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell_Culture Prostate Cancer Cell Culture (e.g., LNCaP, VCaP) Treatment Treatment with this compound or Comparator Cell_Culture->Treatment AR_Degradation AR Degradation Assay (Western Blot) Treatment->AR_Degradation Cell_Proliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Treatment->Cell_Proliferation Xenograft_Model Establish Xenograft Tumor Model in Mice InVivo_Treatment In Vivo Dosing Xenograft_Model->InVivo_Treatment Tumor_Growth Monitor Tumor Growth InVivo_Treatment->Tumor_Growth Toxicity_Assessment Assess Toxicity (e.g., Body Weight, Clinical Signs) InVivo_Treatment->Toxicity_Assessment PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Analysis InVivo_Treatment->PK_PD

References

Safety Operating Guide

Proper Disposal of ARD-69: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of ARD-69, a potent PROTAC androgen receptor degrader used in prostate cancer research.[1][2][3]

While the Safety Data Sheet (SDS) for this compound classifies it as not a hazardous substance or mixture, it is imperative to follow established laboratory safety protocols to minimize any potential risks and ensure compliance with institutional and regulatory guidelines.[4]

Physicochemical Properties of this compound

Understanding the properties of this compound is the first step in its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C62H74ClFN8O7S[1]
Molecular Weight 1129.82 g/mol [4]
CAS Number 2316837-10-0[1]
Appearance White to off-white solid powder[1]
LogP 9.3[1]
Hydrogen Bond Donor Count 4[1]
Hydrogen Bond Acceptor Count 12[1]

Experimental Protocols: Disposal Procedures

The following protocols provide a clear, step-by-step process for the disposal of this compound. These procedures are based on general laboratory hazardous waste disposal guidelines and the non-hazardous classification of this compound.

Step 1: Waste Identification and Segregation
  • Labeling: Ensure all containers with this compound waste are clearly and accurately labeled with the chemical name ("this compound") and concentration.

  • Segregation: Although not classified as hazardous, it is good practice to segregate this compound waste from other waste streams to prevent accidental mixing. Store in a designated waste accumulation area.

Step 2: Container Management
  • Container Selection: Use a container that is compatible with this compound. The original manufacturer's container is often a suitable choice.[5] The container must have a secure, leak-proof screw-on cap.[5]

  • Container Condition: Ensure the waste container is in good condition, free from cracks, rust, or leaks.[6]

  • Closure: Keep the waste container closed except when adding waste.[5]

Step 3: Disposal of Different Forms of this compound Waste
  • Solid Waste (e.g., unused powder, contaminated lab supplies):

    • Collect dry, solid this compound waste, including contaminated items like gloves and absorbent paper, in a clearly labeled, sealed plastic bag or a compatible container.[5]

    • For disposal of the pure solid reagent, use the manufacturer's container and label it as hazardous waste for collection by Environmental Health & Safety (EH&S) or your institution's equivalent.[5]

  • Liquid Waste (e.g., solutions in DMSO, cell culture media):

    • While some non-hazardous aqueous solutions can be disposed of down the drain with copious amounts of water, it is best practice to collect all chemical waste, including solutions of this compound, for pickup by EH&S.[7][8] This is particularly important for solutions containing organic solvents like DMSO.

    • Collect liquid waste in a compatible, leak-proof container with a secure cap. Do not fill containers beyond 90% capacity to allow for expansion.

  • Empty Containers:

    • Triple-rinse empty containers that held this compound with a suitable solvent (e.g., ethanol or acetone) capable of removing the residue.

    • Collect the rinsate as chemical waste.[6]

    • After triple-rinsing, the container can often be disposed of in the regular trash or recycled, depending on institutional policies.[6]

Step 4: Arranging for Waste Pickup
  • Contact EH&S: Follow your institution's procedures for requesting a hazardous waste pickup.

  • Provide Information: Be prepared to provide information about the waste, including the chemical name and quantity.

This compound Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

ARD69_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty package_solid Package in a sealed, labeled container. solid_waste->package_solid package_liquid Collect in a labeled, leak-proof container. liquid_waste->package_liquid triple_rinse Triple-rinse with appropriate solvent. empty_container->triple_rinse ehs_pickup Arrange for EH&S Waste Pickup package_solid->ehs_pickup package_liquid->ehs_pickup collect_rinsate Collect rinsate as chemical waste. triple_rinse->collect_rinsate dispose_container Dispose of rinsed container per institutional policy. triple_rinse->dispose_container collect_rinsate->package_liquid end End: Proper Disposal dispose_container->end ehs_pickup->end

Caption: this compound Waste Disposal Workflow.

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure and sustainable laboratory environment. Always consult your institution's specific guidelines and your Environmental Health & Safety department for any additional requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ARD-69
Reactant of Route 2
Reactant of Route 2
ARD-69

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.